Product packaging for (3-Methyldecan-2-YL)benzene(Cat. No.:CAS No. 64391-46-4)

(3-Methyldecan-2-YL)benzene

Cat. No.: B15444578
CAS No.: 64391-46-4
M. Wt: 232.4 g/mol
InChI Key: FJWFXSYLPUXTON-UHFFFAOYSA-N
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Description

(3-Methyldecan-2-YL)benzene is a synthetic organic compound belonging to the class of alkylated benzenes, with the molecular formula C17H28. This structure features a benzene ring substituted with a branched C10 alkyl chain, a motif of significant interest in various research fields. In medicinal chemistry, such saturated, carbon-rich (C(sp3)) bioisosteres are increasingly explored to replace flat benzene rings in drug candidates. This substitution can lead to improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are critical for optimizing the pharmacokinetic profiles of lead compounds . The specific branching and chain length of this compound also make it a potential candidate for investigation in material science, particularly in the development of specialty liquids and lubricants, where the structure of the alkyl chain dictates physical properties like viscosity and thermal stability. Researchers utilize this compound as a building block or intermediate in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Note on Verification: The specific properties, mechanisms, and applications for this exact compound are not well-documented in publicly available scientific literature. The information presented is based on the general behavior of alkylbenzenes and emerging trends in bioisosterism . It is strongly recommended that researchers conduct further analysis to confirm the compound's characteristics for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28 B15444578 (3-Methyldecan-2-YL)benzene CAS No. 64391-46-4

Properties

CAS No.

64391-46-4

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

IUPAC Name

3-methyldecan-2-ylbenzene

InChI

InChI=1S/C17H28/c1-4-5-6-7-9-12-15(2)16(3)17-13-10-8-11-14-17/h8,10-11,13-16H,4-7,9,12H2,1-3H3

InChI Key

FJWFXSYLPUXTON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C(C)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methyldecan-2-YL)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis methods for the branched-chain alkylbenzene, (3-methyldecan-2-yl)benzene. Given the challenges associated with direct alkylation of benzene with long, branched chains due to potential carbocation rearrangements, this document focuses on a robust and controllable two-step approach: Friedel-Crafts acylation followed by reduction. Alternative strategies, including direct Friedel-Crafts alkylation and a Grignard-based approach, are also discussed as potential, albeit likely less efficient, synthetic routes.

Primary Synthesis Route: Friedel-Crafts Acylation and Subsequent Reduction

The most reliable and selective method for the synthesis of this compound is a two-step process. This involves the Friedel-Crafts acylation of benzene with 3-methyldecanoyl chloride to form 1-phenyl-3-methyldecan-2-one, followed by the reduction of the ketone to the desired alkane. This approach circumvents the carbocation rearrangements that can plague direct Friedel-Crafts alkylation.[1]

Step 1: Friedel-Crafts Acylation of Benzene with 3-Methyldecanoyl Chloride

In this step, benzene is acylated using 3-methyldecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The acylium ion intermediate is not prone to rearrangement, ensuring the formation of the desired ketone precursor.

Experimental Protocol:

  • Preparation of 3-Methyldecanoyl Chloride: 3-Methyldecanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield 3-methyldecanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or neat.

  • Friedel-Crafts Acylation:

    • Anhydrous aluminum chloride is suspended in a flask containing dry benzene under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is cooled in an ice bath.

    • 3-Methyldecanoyl chloride is added dropwise to the stirred suspension.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux (around 60°C) for a specified time to ensure complete reaction.[2]

    • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

    • The organic layer is separated, washed with water, a dilute base (like sodium bicarbonate solution) to remove any unreacted acid, and finally with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 1-phenyl-3-methyldecan-2-one.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 1-Phenyl-3-methyldecan-2-one

The ketone intermediate can be reduced to the final product, this compound, using either the Clemmensen or Wolff-Kishner reduction.

1.2.1. Clemmensen Reduction

This method involves the reduction of the ketone using amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[4][5][6] It is particularly effective for aryl-alkyl ketones.[5]

Experimental Protocol:

  • Preparation of Zinc Amalgam: Zinc powder or granules are treated with a solution of mercury(II) chloride.

  • Reduction:

    • The 1-phenyl-3-methyldecan-2-one is added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.

    • The mixture is heated under reflux for several hours.

    • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., toluene or diethyl ether).

    • The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

    • The resulting this compound can be purified by vacuum distillation.

1.2.2. Wolff-Kishner Reduction

This reduction method is suitable for compounds that are sensitive to acidic conditions.[4] It involves the conversion of the ketone to a hydrazone, which is then heated with a strong base to yield the alkane.

Experimental Protocol:

  • Hydrazone Formation: 1-Phenyl-3-methyldecan-2-one is reacted with hydrazine hydrate in a high-boiling solvent like diethylene glycol.

  • Reduction:

    • A strong base, such as potassium hydroxide or sodium ethoxide, is added to the reaction mixture.

    • The mixture is heated to a high temperature (typically 180-200°C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

    • After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.

    • The organic extract is washed, dried, and concentrated to give the desired product, which can be further purified by distillation.

Quantitative Data for the Primary Synthesis Route
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Acylation Benzene, 3-Methyldecanoyl ChlorideAlCl₃Benzene0 to 601-470-90 (typical for similar acylations)
Clemmensen Reduction 1-Phenyl-3-methyldecan-2-oneZn(Hg), conc. HClToluene (optional)Reflux4-2460-80 (typical for aryl-alkyl ketones)
Wolff-Kishner Reduction 1-Phenyl-3-methyldecan-2-oneHydrazine hydrate, KOHDiethylene glycol180-2003-670-90 (typical for similar ketones)

Note: The yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific experimental conditions.

Alternative Synthesis Method 1: Direct Friedel-Crafts Alkylation

Direct alkylation of benzene with a suitable precursor for the (3-methyldecan-2-yl) group is a more direct approach but is prone to carbocation rearrangements, which can lead to a mixture of isomeric products.[7]

Potential Precursors and Challenges
  • 2-Chloro-3-methyldecane: This alkyl halide would generate a secondary carbocation upon reaction with a Lewis acid. This carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of (2-methylundecan-2-yl)benzene as a major byproduct.

  • 3-Methyl-2-decanol: In the presence of a strong acid catalyst, this alcohol would protonate and lose water to form a secondary carbocation, which is susceptible to the same rearrangement issues as with the alkyl halide.

  • 3-Methyl-1-decene: Protonation of this alkene would also lead to the same secondary carbocation and the potential for rearrangement.

Experimental Protocol (Hypothetical):

  • Benzene and a Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst) are charged into a reaction vessel.

  • The chosen precursor (2-chloro-3-methyldecane, 3-methyl-2-decanol, or 3-methyl-1-decene) is added dropwise at a controlled temperature.

  • The reaction is stirred for a period of time, then quenched and worked up in a similar manner to the Friedel-Crafts acylation.

  • Extensive purification, likely involving fractional distillation or preparative chromatography, would be necessary to isolate the desired product from the mixture of isomers.

Quantitative Data for Direct Alkylation (Illustrative)
PrecursorCatalystTemperature (°C)Product Distribution
2-Chloro-3-methyldecaneAlCl₃0-25Mixture of this compound and rearranged isomers
3-Methyl-2-decanolH₂SO₄25-50Mixture of this compound and rearranged isomers
3-Methyl-1-deceneSolid Acid Catalyst100-200Mixture of this compound and rearranged isomers

Note: Specific yields are difficult to predict due to the high likelihood of isomerization.

Alternative Synthesis Method 2: Grignard Reagent Approach

A Grignard-based synthesis offers another potential route, which could provide better control over the final product's structure compared to direct alkylation.

Proposed Grignard Synthesis Pathway

This method would involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable ketone, followed by dehydration and hydrogenation.

Experimental Protocol:

  • Synthesis of 3-Methyldecan-2-one: This ketone can be prepared through various standard organic synthesis methods.

  • Grignard Reaction:

    • Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF.[8]

    • 3-Methyldecan-2-one is then added dropwise to the Grignard reagent at a low temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The resulting tertiary alcohol, 2-phenyl-3-methyldecan-2-ol, is extracted, dried, and purified.

  • Dehydration: The tertiary alcohol is dehydrated using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield a mixture of alkenes, predominantly 2-phenyl-3-methyl-1-decene and 2-phenyl-3-methyl-2-decene.

  • Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to give the final product, this compound.

Quantitative Data for Grignard Approach (Estimated)
StepReactantsReagentsSolventTemperature (°C)Yield (%)
Grignard Reaction Phenylmagnesium bromide, 3-Methyldecan-2-oneDiethyl ether/THF0 to RT80-95 (typical)
Dehydration 2-Phenyl-3-methyldecan-2-olH₂SO₄ or p-TsOHTolueneReflux70-90 (typical)
Hydrogenation Alkene mixtureH₂, Pd/CEthanol/Ethyl acetateRT>95 (typical)

Note: Yields are estimates based on standard reaction efficiencies.

Visualizations

Primary Synthesis Pathway: Friedel-Crafts Acylation and Reduction

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation 3-Methyldecanoyl_Chloride 3-Methyldecanoyl_Chloride 3-Methyldecanoyl_Chloride->Acylation 1-Phenyl-3-methyldecan-2-one 1-Phenyl-3-methyldecan-2-one Acylation->1-Phenyl-3-methyldecan-2-one AlCl3 Ketone 1-Phenyl-3-methyldecan-2-one Clemmensen Clemmensen Reduction Ketone->Clemmensen Wolff-Kishner Wolff-Kishner Reduction Ketone->Wolff-Kishner Final_Product This compound Clemmensen->Final_Product Zn(Hg), HCl Wolff-Kishner->Final_Product H2NNH2, KOH G Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Precursor Alkyl Halide, Alcohol, or Olefin (e.g., 2-Chloro-3-methyldecane) Precursor->Alkylation Product_Mixture Mixture of Isomers (desired product and rearranged byproducts) Alkylation->Product_Mixture Lewis Acid G Phenylmagnesium_Bromide Phenylmagnesium_Bromide Grignard_Reaction Grignard Reaction Phenylmagnesium_Bromide->Grignard_Reaction 3-Methyldecan-2-one 3-Methyldecan-2-one 3-Methyldecan-2-one->Grignard_Reaction Tertiary_Alcohol 2-Phenyl-3-methyldecan-2-ol Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration H+ Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Hydrogenation Hydrogenation Alkene_Mixture->Hydrogenation H2, Pd/C Final_Product This compound Hydrogenation->Final_Product

References

Spectroscopic and Structural Elucidation of (3-Methyldecan-2-YL)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Methyldecan-2-YL)benzene is a long-chain alkylbenzene whose specific spectroscopic properties are not extensively documented in publicly available literature. This guide provides a comprehensive technical overview of the expected spectroscopic data and the methodologies for its structural elucidation. Due to the absence of direct data, this document utilizes spectroscopic information from the closely related isomer, 2-phenyldecane ((1-methylnonyl)benzene), as a predictive model. This approach allows for a robust estimation of the spectral characteristics of this compound and outlines a general workflow for the analysis of similar branched long-chain alkylbenzenes.

This guide is intended for researchers, scientists, and professionals in drug development and other fields requiring detailed structural analysis of organic molecules.

Predicted Spectroscopic Data

The spectroscopic data for this compound is predicted based on the known data for 2-phenyldecane and general principles of spectroscopy for alkylbenzenes.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and specific fragmentation patterns typical of alkylbenzenes. The dominant fragmentation is benzylic cleavage.[1]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Fragment Interpretation
218[C₁₆H₂₆]⁺Molecular Ion (M⁺)
119[C₉H₁₁]⁺Benzylic cleavage with loss of a C₇H₁₅ radical
105[C₈H₉]⁺Secondary benzylic cleavage
91[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the alkyl chain and the substitution pattern on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons7.10 - 7.35Multiplet5H
Benzylic proton (CH-Ph)2.50 - 2.80Multiplet1H
Alkyl protons (chain)0.80 - 1.60Multiplets~19H
Terminal methyl protons0.85 - 0.95Triplet3H
Methyl protons (branch)0.80 - 1.20Doublet3H
Methyl protons (on C-2)1.15 - 1.25Doublet3H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C (substituted)145 - 148
Aromatic C (unsubstituted)125 - 129
Benzylic C (CH-Ph)40 - 45
Alkyl C (chain)22 - 35
Terminal methyl C~14
Methyl C (branch)19 - 23
Methyl C (on C-2)19 - 23
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the aliphatic chain.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic
1600 & 1450-1500C=C stretchAromatic Ring
690 - 710 and 730 - 770C-H out-of-plane bendMonosubstituted Benzene

Experimental Protocols

A generalized experimental approach for the spectroscopic characterization of a long-chain alkylbenzene like this compound is outlined below.

Sample Preparation

For NMR analysis, the sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates (NaCl or KBr). For GC-MS analysis, the sample should be dissolved in a volatile organic solvent like hexane or dichloromethane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components in a mixture.[3][4][5][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used for separating alkylbenzenes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to ensure elution of the long-chain alkylbenzene.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to obtain the complete mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • ¹H NMR: Standard proton NMR experiment.

  • ¹³C NMR: Standard carbon-13 NMR experiment, often with proton decoupling.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is essential for definitively assigning the structure of the branched alkyl chain.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample between two salt plates.

  • Data Acquisition: Typically scanned over the mid-infrared range (4000 - 400 cm⁻¹).

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural determination of an unknown long-chain alkylbenzene.

G cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Detailed Structural Confirmation cluster_3 Final Structure Elucidation A Sample Preparation (Dissolution in appropriate solvent) B GC-MS Analysis A->B C Determine Molecular Weight (from Molecular Ion Peak in MS) B->C D Identify Fragmentation Pattern (Benzylic cleavage, Tropylium ion) B->D I Integrate All Spectroscopic Data C->I D->I E IR Spectroscopy F Confirm Functional Groups (Aromatic C-H, Aliphatic C-H) E->F F->I G NMR Spectroscopy (1H, 13C, 2D) H Determine Alkyl Chain Structure and Benzene Substitution G->H H->I J Propose Final Structure of This compound I->J

Caption: Workflow for the structural elucidation of a long-chain alkylbenzene.

While direct spectroscopic data for this compound is scarce, a comprehensive understanding of its likely spectral characteristics can be achieved by analyzing data from close structural analogs like 2-phenyldecane and applying fundamental principles of organic spectroscopy. The combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy, following the experimental protocols and workflow outlined in this guide, provides a robust framework for the unambiguous structural determination of this and other similar long-chain alkylbenzenes.

References

Technical Guide: Physicochemical and Synthetic Profile of (3-Methyldecan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical, chemical, and synthetic properties of (3-Methyldecan-2-yl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous long-chain alkylbenzenes to project its characteristics. Detailed theoretical protocols for its synthesis and characterization are presented to guide researchers in its potential preparation and analysis. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who may encounter or consider this molecule in their work.

Introduction

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on data from structurally similar compounds, such as 3-phenyldecane and other long-chain alkylbenzenes.[3][4] These estimated values are summarized in the table below.

PropertyPredicted ValueNotes
Molecular Formula C₁₇H₂₈Derived from the chemical structure.
Molecular Weight 232.41 g/mol Calculated from the molecular formula.
Boiling Point ~320-340 °C at 760 mmHgEstimated based on similar long-chain alkylbenzenes. The boiling point of 3-methyldecane is 188.10 °C.[3]
Density ~0.85-0.88 g/cm³Typical range for long-chain alkylbenzenes.
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane).[1][5]Expected behavior for a hydrocarbon of this nature.
Vapor Pressure < 0.1 mmHg at 25 °CEstimated based on its high boiling point.
logP (o/w) ~7.0-7.5Estimated based on its nonpolar structure.

Synthesis Protocol: Friedel-Crafts Alkylation

A plausible synthetic route to this compound is through the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as 3-methyldecan-2-ol or 3-methyldecan-2-ene, in the presence of a Lewis acid catalyst.[6][7]

Proposed Experimental Workflow

G reagents Benzene (excess) 3-Methyldecan-2-ol Lewis Acid (e.g., AlCl₃) reaction_vessel Reaction Vessel (Inert atmosphere, 0-25 °C) reagents->reaction_vessel quench Quench with ice-water reaction_vessel->quench extraction Liquid-Liquid Extraction (e.g., with diethyl ether) quench->extraction drying Dry organic layer (e.g., with Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Fractional distillation or chromatography) evaporation->purification product This compound purification->product

Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Methodology

  • Reaction Setup : To a stirred, cooled (0 °C) solution of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a large excess of dry benzene under an inert atmosphere (e.g., nitrogen), slowly add 3-methyldecan-2-ol.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.

  • Extraction : Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying : Combine the organic layers and wash sequentially with dilute acid, water, and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification : After filtering off the drying agent, remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Analytical Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.[8]

Proposed Analytical Workflow

G sample Purified Product gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir data_analysis Data Interpretation and Structure Confirmation gcms->data_analysis nmr->data_analysis ir->data_analysis

Figure 2: Workflow for the analytical characterization of this compound.
Expected Spectral Data

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC analysis will provide information on the purity of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of C₁₇H₂₈. Characteristic fragmentation patterns for alkylbenzenes, such as a prominent peak at m/z 91 (tropylium ion), would be expected.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum should exhibit signals in the aromatic region (δ ~7.0-7.5 ppm) corresponding to the protons on the benzene ring. The integration of this region should correspond to 5 protons. The aliphatic region (δ ~0.8-2.8 ppm) will show a complex set of overlapping signals corresponding to the protons of the 3-methyldecyl group.[10][11]

    • ¹³C NMR : The carbon NMR spectrum should show signals for the aromatic carbons (typically in the δ ~125-150 ppm range) and multiple signals in the aliphatic region (δ ~10-45 ppm) for the carbons of the alkyl chain.[9][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching bands should appear in the 1450-1600 cm⁻¹ region.[9][11]

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or associated signaling pathways for this compound. Its structural similarity to components of some industrial products suggests that any biological effects would likely be related to its lipophilicity and potential to interact with cell membranes. However, without experimental data, any discussion of its role in biological systems would be purely speculative.

G compound This compound biological_activity Biological Activity compound->biological_activity ? signaling_pathways Signaling Pathways biological_activity->signaling_pathways ? no_data No Data Available biological_activity->no_data signaling_pathways->no_data

References

Technical Guide: Physicochemical Properties and Analytical Methodologies of Phenyl-Substituted Decanes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the properties and analysis of phenyl-substituted decanes. The initial query for "(3-Methyldecan-2-YL)benzene" did not yield a specific Chemical Abstracts Service (CAS) number or detailed experimental data for this precise chemical structure. This suggests that the compound may not be well-characterized in publicly available scientific literature or databases. However, extensive data is available for its structural isomers, primarily linear and branched phenyldecanes. This guide will focus on these closely related and well-documented compounds, providing a framework for understanding their identification, physicochemical properties, and analytical determination.

Chemical Identification and Nomenclature

The nomenclature of substituted alkanes can be complex, leading to potential ambiguity. The name "this compound" implies a benzene ring attached to the second carbon of a 3-methyldecane chain. A more systematic IUPAC name for this structure would be 2-phenyl-3-methyldecane . While no specific CAS number was found for this compound, several isomers with the phenyl group at different positions on the decane backbone are well-characterized.

Table 1: Identifiers for Phenyl-Substituted Decane Isomers

Compound NameSystematic IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-PhenyldecaneDecylbenzene104-72-3[1][2][3]C₁₆H₂₆218.38[1][2]
2-Phenyldecane(1-Methylnonyl)benzene4536-87-2C₁₆H₂₆218.38
3-Phenyldecane(1-Ethyloctyl)benzene4621-36-7[4]C₁₆H₂₆218.38[4]
3-Methyldecane3-Methyldecane13151-34-3[5][6][7][8][9]C₁₁H₂₄156.31[6]

Physicochemical Data

Quantitative data for the physical and chemical properties of these compounds are crucial for their application in research and development.

Table 2: Physicochemical Properties of Phenyl-Substituted Decane Isomers

Property1-Phenyldecane3-Phenyldecane3-Methyldecane
Boiling Point 293 °C (lit.)[1][10]Not available189.1 °C at 760 mmHg[6]
Melting Point -14 °C (lit.)[1][10]Not available-92.9 °C[6]
Density 0.856 g/mL at 25 °C (lit.)[1][10]Not available0.742 g/cm³[6]
Refractive Index n20/D 1.482 (lit.)[1][10]Not available1.4163[6]
Flash Point >230 °F[10]Not available50.4 °C[6]
XlogP3-AA Not availableNot available5.9[5]

Experimental Protocols

The analysis of long-chain alkylbenzenes, such as phenyl-substituted decanes, is typically performed using gas chromatography coupled with mass spectrometry (GC/MS). This technique allows for the separation of different isomers and their unambiguous identification based on their mass spectra and retention times.

Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Alkylbenzenes

This protocol is a generalized procedure based on standard methods for the analysis of linear alkylbenzenes (LABs) and other long-chain alkylbenzenes.

1. Sample Preparation:

  • Samples (e.g., environmental extracts, reaction mixtures) are dissolved in a suitable organic solvent such as hexane or dichloromethane.
  • An internal standard (e.g., a deuterated or a different chain length alkylbenzene) is added to each sample for quantification.
  • The final concentration is adjusted to be within the calibration range of the instrument.

2. GC/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent or similar, equipped with a capillary column.
  • Column: A non-polar capillary column, such as a SE-30 (100% dimethylpolysoxane), is suitable for separating alkylbenzene isomers.
  • Injector: Split/splitless injector, typically operated at 250-275 °C.
  • Carrier Gas: Helium with a constant flow rate (e.g., 2.5 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 60-80 °C, hold for 1-2 minutes.
  • Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.
  • Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all compounds.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Detector Temperature: 275-300 °C.

3. Data Analysis:

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic reference standards.
  • Quantification: The concentration of each analyte is determined by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Logical Relationships and Workflows

Diagram 1: Isomeric Relationship of Phenyl-Substituted Decanes

G Isomers of Phenyl-Substituted Decanes A C16H26 (General Formula) B 1-Phenyldecane (Decylbenzene) A->B Linear C 2-Phenyldecane ((1-Methylnonyl)benzene) A->C Branched D 3-Phenyldecane ((1-Ethyloctyl)benzene) A->D Branched E This compound (2-phenyl-3-methyldecane) A->E Branched

Caption: Structural relationship between different isomers of phenyl-substituted decanes.

Diagram 2: General Workflow for Alkylbenzene Analysis

G Analytical Workflow for Alkylbenzenes cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Solvent Extraction A->B C Addition of Internal Standard B->C D GC/MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Peak Integration & Identification F->G H Quantification using Calibration Curve G->H I Reporting H->I

Caption: A typical workflow for the analysis of alkylbenzenes from sample collection to final reporting.

References

Isomers of (3-Methyldecan-2-YL)benzene and their characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isomers of (3-Methyldecan-2-YL)benzene

Introduction

Long-chain alkylbenzenes (LABs) are a class of hydrocarbons characterized by a benzene ring attached to a linear or branched alkyl chain. These compounds are significant industrial intermediates, primarily used in the production of linear alkylbenzene sulfonates (LAS), which are key anionic surfactants in detergents and cleaning products[1][2][3]. The synthesis of LABs, typically via Friedel-Crafts alkylation, results in a complex mixture of isomers, with the phenyl group attached at various positions along the alkyl chain[4][5][6]. For C10 to C15 monoalkylbenzenes, it is estimated that up to 80,000 individual isomers are possible[1][7].

This guide focuses on a specific, structurally defined long-chain alkylbenzene, this compound. This compound features two chiral centers, leading to the existence of four distinct stereoisomers. This document will provide a detailed overview of these isomers, their potential characteristics, established experimental protocols for the synthesis and separation of analogous compounds, and a discussion of the known biological activities of related long-chain alkylbenzenes. Due to the high specificity of this compound, publicly available data for this exact molecule is limited. Therefore, this guide will extrapolate from established principles and data for the broader class of LABs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Isomers of this compound

The structure of this compound contains two chiral centers at positions C2 and C3 of the decyl chain. This gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.

  • Pair 1 (Enantiomers):

    • (2R, 3R)-(3-methyldecan-2-yl)benzene

    • (2S, 3S)-(3-methyldecan-2-yl)benzene

  • Pair 2 (Enantiomers):

    • (2R, 3S)-(3-methyldecan-2-yl)benzene

    • (2S, 3R)-(3-methyldecan-2-yl)benzene

The relationship between any non-enantiomeric pair (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric. Diastereomers have different physical properties and can be separated by standard chromatographic techniques[8][9][10].

G cluster_0 Isomers of this compound cluster_1 Enantiomeric Pair 1 cluster_2 Enantiomeric Pair 2 This compound This compound 2R,3R (2R, 3R) 2S,3S (2S, 3S) 2R,3R->2S,3S Enantiomers 2R,3S (2R, 3S) 2R,3R->2R,3S Diastereomers 2S,3R (2S, 3R) 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

Physicochemical and Spectroscopic Characteristics

PropertyExpected CharacteristicsAnalytical Method
Boiling Point (°C) High; expected to be similar for all stereoisomers, though minor differences between diastereomeric pairs may exist. Separation by fractional distillation may be challenging[8].Distillation Apparatus
Optical Rotation ([α]D) Enantiomers will have equal and opposite rotations (e.g., +x° for (2R, 3R) and -x° for (2S, 3S)). Diastereomers will have different, unrelated rotation values.Polarimetry
¹H NMR (ppm) Complex aliphatic region (0.8-3.0 ppm) and aromatic region (7.0-7.5 ppm). Spectra for diastereomers will show subtle but distinct differences in chemical shifts and coupling constants.NMR Spectroscopy
¹³C NMR (ppm) Unique signals for each carbon. Diastereomers will exhibit different chemical shifts for carbons at or near the chiral centers.NMR Spectroscopy
Mass Spectrum (m/z) All isomers will have the same molecular ion peak. Fragmentation patterns will be dominated by benzylic cleavage (β-cleavage), yielding characteristic phenylalkyl ions[1].Mass Spectrometry (GC-MS)
HPLC Retention Time On an achiral column, diastereomers will have different retention times. On a chiral column, all four isomers can potentially be resolved[9][10][11].HPLC

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation

The synthesis of this compound would typically be achieved via the Friedel-Crafts alkylation of benzene. This reaction involves treating benzene with an appropriate alkylating agent in the presence of a strong Lewis acid catalyst, such as AlCl₃ or a solid acid catalyst like a zeolite[4][6][12]. A plausible route would use 3-methyl-1-decene or 2-chloro-3-methyldecane as the alkylating agent.

Protocol Outline:

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Alkylating Agent: The alkylating agent (e.g., 3-methyl-1-decene) is added dropwise to the stirred suspension. The reaction is typically exothermic and the temperature should be controlled.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 0-25 °C) for several hours to allow the reaction to proceed.

  • Quenching: The reaction is carefully quenched by pouring the mixture over ice and water, followed by the addition of dilute hydrochloric acid to dissolve the aluminum salts.

  • Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product, a mixture of isomers due to potential carbocation rearrangements, is then purified by vacuum distillation or column chromatography[5].

Note: A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements[5][12]. The secondary carbocation initially formed from the alkylating agent can undergo hydride shifts, leading to the formation of a mixture of positional isomers of the phenyl group on the decyl chain.

G start Setup catalyst Suspend AlCl3 in dry Benzene (0°C) start->catalyst 1. addition Add 3-methyl-1-decene dropwise catalyst->addition 2. react Stir at RT (2-4 hours) addition->react 3. quench Quench with ice-water/HCl react->quench 4. extract Extract with Ether, Wash & Dry quench->extract 5. purify Purify via Vacuum Distillation extract->purify 6. product Product: Isomeric Mixture purify->product

Figure 2. Hypothetical workflow for the synthesis of this compound.
Separation of Stereoisomers

Separating the four stereoisomers requires a multi-step chromatographic approach. Since diastereomers have different physical properties, they can often be separated using standard (achiral) chromatography. Enantiomers, however, require a chiral environment for separation[9].

Protocol Outline:

  • Diastereomer Separation: The initial mixture containing all four stereoisomers is subjected to high-performance liquid chromatography (HPLC) using an achiral stationary phase (e.g., silica, C18, or phenyl columns)[9][10]. This step separates the mixture into two fractions: one containing the (2R, 3R) / (2S, 3S) enantiomeric pair, and the other containing the (2R, 3S) / (2S, 3R) enantiomeric pair.

  • Enantiomer Resolution: Each of the two fractions from the first step is then independently resolved on a chiral stationary phase (CSP) column via chiral HPLC[9]. This second step separates the individual enantiomers, yielding the four pure stereoisomers.

G cluster_0 Step 1: Achiral HPLC cluster_1 Step 2: Chiral HPLC input Mixture (4 Stereoisomers) achiral_col Achiral Column (e.g., Phenyl Phase) input->achiral_col fraction1 Fraction 1 (2R,3R) + (2S,3S) achiral_col->fraction1 fraction2 Fraction 2 (2R,3S) + (2S,3R) achiral_col->fraction2 chiral_col1 Chiral Column fraction1->chiral_col1 chiral_col2 Chiral Column fraction2->chiral_col2 iso1 (2R,3R) chiral_col1->iso1 iso2 (2S,3S) chiral_col1->iso2 iso3 (2R,3S) chiral_col2->iso3 iso4 (2S,3R) chiral_col2->iso4

Figure 3. General workflow for the separation of stereoisomers.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or interaction with signaling pathways of this compound or its isomers. However, the broader class of long-chain alkylbenzenes has known biological relevance.

  • Environmental Fate: As precursors to surfactants, LABs are environmental pollutants. Their isomer composition in sediments can be altered by microbial activity, and their distribution can be used as a tool to trace waste deposition histories[1][2].

  • Virucidal Activity: Recent research has demonstrated that certain synthetic benzene-based molecules bearing multiple long alkyl chains (such as C9 and C11) and terminating in sulfate groups can act as potent virucidal agents against enveloped viruses, including HSV-2 and SARS-CoV-2[13]. This activity is dependent on the hydrophobic alkyl chains. While this compound itself is not sulfated, this research points to a potential application for such scaffolds in drug development. No specific signaling pathway was elucidated; the mechanism was described as virucidal, suggesting direct interaction with and disruption of the viral envelope[13].

Conclusion

This compound represents a structurally specific member of the vast family of long-chain alkylbenzenes. Its two chiral centers give rise to four distinct stereoisomers. While detailed experimental data for this particular compound are not available, established methodologies for the synthesis (Friedel-Crafts alkylation) and separation (multi-step chromatography) of related compounds provide a clear framework for its preparation and isolation. The primary challenges in its synthesis are controlling regioselectivity and managing carbocation rearrangements. The biological activity of this specific molecule remains uninvestigated, but related structures are relevant as environmental tracers and as scaffolds for the development of novel antiviral agents. Further research is required to isolate and characterize the individual isomers of this compound to determine their unique properties and potential applications.

References

The Unseen Markers: An In-depth Technical Guide to the Environmental Occurrence of Long-Chain Alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain alkylbenzenes (LABs) are a class of synthetic organic compounds that have become ubiquitous environmental contaminants due to their extensive use in the production of detergents. This technical guide provides a comprehensive overview of the environmental occurrence of LABs, detailing their sources, distribution in various environmental compartments, and the analytical methodologies used for their detection and quantification. The guide also explores the toxicological implications of LABs, including potential interactions with cellular signaling pathways, and presents quantitative data in a structured format to facilitate comparative analysis. Detailed experimental protocols for the analysis of LABs in environmental matrices are also provided to support researchers in this field.

Introduction to Long-Chain Alkylbenzenes

Long-chain alkylbenzenes are aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain, typically containing 10 to 14 carbon atoms.[1] Their primary industrial application is as intermediates in the synthesis of linear alkylbenzene sulfonates (LAS), which are the most widely used anionic surfactants in household and industrial detergents.[1] Prior to the mid-1960s, tetrapropylene-based alkylbenzenes (TABs), which have a highly branched alkyl chain, were the precursors for detergents. However, due to their poor biodegradability and consequent environmental persistence, they were largely replaced by the more biodegradable LABs.[1] Despite their improved biodegradability, residual LABs from the manufacturing process and the subsequent disposal of detergent-containing wastewater has led to their widespread distribution in the environment.[1][2]

Sources and Environmental Distribution

The principal source of LABs in the environment is the discharge of domestic and industrial wastewater.[1][2] Unsulfonated LABs, present as impurities (typically 1-3%) in commercial LAS products, enter aquatic ecosystems through sewage treatment plant effluents and untreated sewage.[2] Due to their hydrophobic nature (high octanol-water partition coefficient), LABs have a strong affinity for particulate matter and tend to accumulate in sediments and sludge.[3]

Their presence in various environmental compartments serves as a reliable molecular marker for sewage contamination.[1] The distribution of LABs is widespread, with detectable concentrations found in:

  • Water: Rivers, coastal seawater, and groundwater.[2][4][5]

  • Sediments: Riverine, estuarine, and marine sediments are major sinks for LABs.[6][7][8]

  • Biota: Bioaccumulation of LABs has been observed in various aquatic organisms, including fish and marine invertebrates.

The specific congener profile of LABs can also provide information about the degree of wastewater treatment and the degradation processes occurring in the environment.[8]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of long-chain alkylbenzenes in various environmental matrices. These values can vary significantly depending on the proximity to pollution sources, the level of wastewater treatment, and the specific characteristics of the environmental system.

Table 1: Concentration of Long-Chain Alkylbenzenes in Water

Water Body TypeLocationConcentration RangeReference
River WaterMississippi River, USA0.1 - 28.2 µg/L (for LAS)[4]
River WaterErgene Basin, Turkey2.3 - 2,406.8 µg/L (for LAS)[5]
Coastal SeawaterBoston Harbor, USA~1 pM (particle-associated)[2]
GroundwaterErgene Basin, Turkeyup to 0.37 mg/L (for LAS)[5]

Table 2: Concentration of Long-Chain Alkylbenzenes in Sediments

LocationSediment TypeConcentration Range (ng/g dry weight)Reference
Rivers in Mazandaran, IranRiverine56,730 - 91,288[6]
Muar River, MalaysiaRiverine87.4 - 188.1[8]
Palos Verdes Shelf, USAMarineConcentrations spanned those of particles in sediment traps[7]
Bay of Cadiz, SpainCoastal Marine100 - 400 µg/kg (for AES, another surfactant)[9]

Table 3: Concentration of Long-Chain Alkylbenzenes in Biota

OrganismTissueLocationConcentration RangeReference
FishGeneralNot SpecifiedBioaccumulation is not significant (BCF = 35)[10]
Aquatic FaunaGeneralNot SpecifiedProven bioaccumulation[10]

Experimental Protocols for LAB Analysis

The accurate determination of LAB concentrations in environmental samples requires a multi-step analytical approach involving extraction, cleanup, and instrumental analysis.

Sample Extraction: Soxhlet Extraction of Sediments

Soxhlet extraction is a widely used and robust method for the extraction of semi-volatile organic compounds from solid matrices.

Protocol:

  • Sample Preparation: Air-dry the sediment sample to a constant weight and homogenize by grinding.

  • Thimble Loading: Place a known amount of the dried sediment (e.g., 10-20 g) into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble into a Soxhlet extractor, which is then connected to a round-bottom flask containing a suitable solvent (e.g., a mixture of hexane and acetone) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back into the thimble containing the sample. Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted analytes are siphoned back into the round-bottom flask. This process is repeated for a sufficient period (e.g., 16-24 hours) to ensure complete extraction.

  • Concentration: After extraction, the solvent is carefully evaporated to concentrate the extracted LABs.

Sample Cleanup

The crude extract obtained from the extraction step often contains interfering compounds that need to be removed before instrumental analysis. Common cleanup techniques include:

  • Column Chromatography: The extract is passed through a column packed with an adsorbent material such as silica gel or alumina. Different solvent systems are used to elute fractions containing the target analytes while retaining the interferences.

  • Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high-molecular-weight interferences like lipids.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the identification and quantification of LABs.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms) to separate the different LAB congeners based on their boiling points and polarity.

  • Mass Spectrometer (MS): Used as a detector to identify and quantify the individual LAB congeners based on their mass-to-charge ratio.

Analytical Parameters:

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the C10 to C14 LABs.

  • Mass Spectrometer Mode: The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. Characteristic ions for LABs include m/z 91, 105, 119, etc., corresponding to the tropylium ion and other fragmentation products.

Toxicological Effects and Signaling Pathways

The toxicity of long-chain alkylbenzenes themselves is not as extensively studied as their sulfonated derivatives (LAS). However, due to their structural similarity to other benzene derivatives, some potential toxicological mechanisms can be inferred. The toxicity of alkylbenzenes is generally considered to be relatively low.[11]

Potential for Endocrine Disruption

There is evidence to suggest that some alkylated aromatic compounds can act as endocrine-disrupting chemicals (EDCs).[12][13] While direct evidence for LABs is limited, related compounds like alkylphenols are known to interact with estrogen receptors.[14] Given the widespread use of products containing LABs and other potential EDCs, further research into their combined effects is warranted.[13]

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many aromatic hydrocarbons.[15][16] Benzene, the parent compound of LABs, has been shown to require AhR for its hematotoxicity.[15][17] Although benzene itself is not a potent AhR agonist, its metabolites can interact with the pathway.[17] Given the structural similarities, it is plausible that LABs or their metabolites could also interact with the AhR signaling pathway.

Below is a conceptual diagram of the AhR signaling pathway, which represents a potential mechanism of action for long-chain alkylbenzenes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LAB Long-Chain Alkylbenzene (LAB) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) LAB->AhR_complex Binding AhR_active Activated AhR-LAB Complex AhR_complex->AhR_active Conformational Change & Dissociation AhR_active_nuc Activated AhR-LAB Complex AhR_active->AhR_active_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation Dimer AhR-ARNT Heterodimer AhR_active_nuc->Dimer ARNT_nuc->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binding Gene_expression Target Gene Transcription XRE->Gene_expression CYP1A1 CYP1A1, CYP1B1, etc. (Metabolizing Enzymes) Gene_expression->CYP1A1 Toxic_effects Cellular Stress Oxidative Damage Endocrine Disruption CYP1A1->Toxic_effects Metabolite Formation

References

An In-Depth Technical Guide to the Aquatic Toxicity of Linear Alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aquatic toxicity of linear alkylbenzenes (LABs), the non-sulfonated precursors to the widely used surfactants, linear alkylbenzene sulfonates (LAS). While much of the environmental focus has been on LAS, understanding the toxicological profile of LABs is crucial for a complete environmental risk assessment, particularly in contexts of industrial discharge and incomplete sulfonation during production. This document summarizes key toxicity data, details standardized experimental protocols, and explores the mechanisms of action in aquatic organisms.

Executive Summary

Linear alkylbenzenes are a group of aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain of varying length (typically C10 to C14). While generally considered to have low acute toxicity to many aquatic species within their water solubility limits, they can exert significant chronic effects, particularly on invertebrates. The cladoceran Daphnia magna has been identified as a particularly sensitive species, with chronic exposure affecting growth and reproduction at concentrations in the low microgram-per-liter range. The lipophilic nature of LABs suggests that narcosis is a primary mode of toxic action, with evidence also pointing towards oxidative stress as a contributing mechanism. Standardized testing methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable aquatic toxicity data.

Quantitative Aquatic Toxicity Data

Data specifically for non-sulfonated linear alkylbenzenes is less abundant in the literature compared to their sulfonated counterparts (LAS). However, available studies indicate that while acute toxicity is generally low for most aquatic organisms, chronic effects on sensitive species like Daphnia magna are of greater concern.

Table 1: Summary of Aquatic Toxicity of Linear Alkylbenzenes (LABs)

Test OrganismEndpointDurationTest SubstanceEffect ConcentrationReference
Daphnia magnaGrowth & ReproductionChronicC10-C14 LABs10 - 20 µg/L[1]
Various Aquatic Species (excluding Daphnia magna)Acute ToxicityAcuteC10-C14 LABsNot acutely toxic within water solubility range[1]

Note: The majority of published quantitative toxicity data (LC50/EC50 values) pertains to linear alkylbenzene sulfonates (LAS). The toxicity of LAS is generally higher than that of LABs and is dependent on the alkyl chain length, with longer chains exhibiting greater toxicity.

Experimental Protocols for Aquatic Toxicity Testing

Standardized protocols are critical for the reliable assessment of the aquatic toxicity of chemical substances like linear alkylbenzenes. The OECD Guidelines for the Testing of Chemicals are internationally recognized and provide detailed methodologies for various aquatic toxicity tests.

Acute Toxicity Testing

3.1.1 Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a series of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Organisms: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Duration: 48 hours.

  • Test Conditions: The test is conducted in a static or semi-static system. Temperature is maintained at 20 ± 1°C, with a 16-hour light/8-hour dark photoperiod.

  • Concentrations: A range of at least five test concentrations in a geometric series is used, along with a control.

  • Observations: Immobilization is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.

3.1.2 Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance in a range of concentrations for a 96-hour period. The endpoint is mortality.

  • Test Organisms: Recommended species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Test Conditions: The test can be conducted as static, semi-static, or flow-through. Water temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges.

  • Concentrations: A minimum of five concentrations in a geometric series and a control are used.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated for each observation period where possible.

Chronic Toxicity Testing

3.2.1 Daphnia magna Reproduction Test (OECD Guideline 211)

This test assesses the chronic toxicity of a substance on the reproductive output of Daphnia magna.

  • Principle: Young female daphnids are exposed to the test substance over a 21-day period, encompassing several reproductive cycles. The primary endpoint is the total number of living offspring produced per parent animal.

  • Test Organisms: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Duration: 21 days.

  • Test Conditions: A semi-static test design is typically used, with renewal of the test solutions at least three times a week. Organisms are fed daily.

  • Concentrations: At least five test concentrations and a control are used.

  • Observations: Parent mortality and the number of living offspring are recorded. Other sublethal effects, such as growth (length of the parent animals), can also be measured.

  • Data Analysis: The ECx (e.g., EC10, EC20, EC50) for reproductive output is determined. The NOEC and LOEC are also calculated.

Mechanisms of Toxicity and Experimental Workflows

The lipophilic nature of linear alkylbenzenes suggests that narcosis, a non-specific disruption of cell membrane function, is a likely primary mechanism of toxicity. Additionally, there is evidence to suggest that exposure to related compounds can induce oxidative stress.

Generalized Mechanism of Oxidative Stress

Exposure to xenobiotics like LABs can lead to an overproduction of reactive oxygen species (ROS) within the cells of aquatic organisms. This imbalance between ROS production and the organism's antioxidant defense capacity results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.

G Generalized Mechanism of Oxidative Stress Induced by LABs LAB Linear Alkylbenzene (LAB) Exposure Cell Aquatic Organism Cell LAB->Cell Uptake ROS Increased Reactive Oxygen Species (ROS) Production Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Overwhelms Antioxidant Antioxidant Defenses (e.g., GSH, SOD, CAT) Antioxidant->OxidativeStress Depletion Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) OxidativeStress->Damage Effects Adverse Biological Effects (Reduced Growth, Impaired Reproduction, Mortality) Damage->Effects

Caption: Generalized pathway of oxidative stress induction in aquatic organisms following exposure to linear alkylbenzenes.

Experimental Workflow for Aquatic Toxicity Assessment

The process of assessing the aquatic toxicity of a substance like LABs follows a structured workflow, often guided by regulatory frameworks.

G Experimental Workflow for Aquatic Toxicity Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Toxicity Testing cluster_2 Phase 3: Data Analysis and Interpretation cluster_3 Phase 4: Risk Assessment A Substance Characterization (Solubility, Stability) B Range-Finding Test A->B C Acute Toxicity Tests (e.g., OECD 202, 203) B->C D Chronic Toxicity Tests (e.g., OECD 211) B->D E Calculation of Endpoints (LC50, EC50, NOEC, LOEC) C->E D->E F Statistical Analysis E->F G Hazard Assessment F->G I Risk Characterization G->I H Exposure Assessment H->I

Caption: A typical workflow for the assessment of aquatic toxicity, from initial substance characterization to risk assessment.

Conclusion

This technical guide consolidates the available information on the aquatic toxicity of non-sulfonated linear alkylbenzenes. The key takeaway is the notable chronic toxicity of LABs to Daphnia magna at environmentally relevant concentrations, despite their generally low acute toxicity to other aquatic species. The provided experimental protocols, based on OECD guidelines, offer a framework for robust and reproducible toxicity testing. While specific signaling pathways for LABs are not well-elucidated, the generalized mechanism of oxidative stress provides a plausible explanation for observed sublethal effects. Further research is warranted to better characterize the chronic toxicity of different LAB homologues and isomers to a wider range of aquatic organisms and to further investigate the specific molecular mechanisms of toxicity.

References

Health and Environmental Effects of Linear Alkylbenzene Sulfonates (LABs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear alkylbenzene sulfonates (LAS), a class of anionic surfactants, have been in widespread commercial use since the 1960s as a more biodegradable replacement for their branched-chain predecessors, branched alkylbenzene sulfonates (BAS).[1][2] Comprising a hydrophobic linear alkyl chain (typically C10-C14) attached to a hydrophilic sulfonate-containing phenyl ring, LAS are a primary active ingredient in a vast array of household and industrial cleaning products.[3][4][5] Their extensive use leads to their release into wastewater and subsequent distribution into various environmental compartments.[6] This guide provides a comprehensive technical overview of the health and environmental effects of LAS, summarizing key toxicological data, environmental fate, and the methodologies used to assess these impacts.

Health Effects of Linear Alkylbenzene Sulfonates

The primary routes of human exposure to LAS are through dermal contact with cleaning products and, to a lesser extent, oral ingestion via contaminated water or food residues.

Acute Toxicity

LAS exhibit low acute toxicity in mammalian models.[3] Oral LD50 values for rats are reported to be in the range of 1,080 to 1,980 mg/kg body weight, while for mice, the oral LD50 is approximately 2,160 to 2,250 mg/kg body weight.[3] The dermal LD50 in rats is greater than 2,000 mg/kg body weight, indicating low toxicity via skin absorption.[3] Inhalation of high concentrations of LAS can lead to moderate toxicity.[3]

Irritation and Sensitization

At low concentrations (0.5-2.5%), LAS are generally not irritating to the skin or eyes.[3] However, at higher concentrations (5% and above), they can cause moderate to severe irritation.[3][7] Cases of skin irritation in humans have been reported at concentrations as low as 1%.[8] Despite their irritant properties at higher concentrations, LAS are not considered to be skin sensitizers.[9]

Cellular and Molecular Effects

The primary mechanism of LAS toxicity at the cellular level is the disruption of cell membranes and denaturation of proteins, a characteristic of many surfactants.[10][11] This non-specific mode of action, often described as "narcosis toxicity," involves the partitioning of the surfactant molecules into the lipid bilayer of cell membranes, leading to increased permeability, loss of integrity, and ultimately cell lysis at high concentrations.[1][10]

Recent studies have begun to explore more specific cellular responses to non-cytotoxic concentrations of LAS. For instance, in human intestinal Caco-2 cells, LAS at concentrations ranging from 1 to 15 ppm have been shown to increase cell proliferation.[12] This effect was associated with the over-expression of eukaryotic elongation factor 2 (eEF-2) and dipeptidyl peptidase 3 (DPP3), and the down-regulation of 14-3-3 protein theta.[12] These proteins are involved in critical cellular processes, including protein synthesis, cell cycle progression, and signal transduction.[6][7]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Available toxicological data indicate that LAS are not carcinogenic or mutagenic.[9][12] Studies have also shown no evidence of teratogenic or embryotoxic effects.[9]

Quantitative Health Effects Data
ParameterSpeciesRouteValueReference(s)
Acute Oral LD50 RatOral1,080 - 1,980 mg/kg bw[3]
Acute Oral LD50 MouseOral2,160 - 2,250 mg/kg bw[3]
Acute Dermal LD50 RatDermal> 2,000 mg/kg bw[3]
Acute Inhalation LC50 RatInhalation> 310 mg/m³[3]
Cell Proliferation (Caco-2) HumanIn vitroIncreased at 1-15 ppm[12]

Environmental Effects of Linear Alkylbenzene Sulfonates

The environmental fate and effects of LAS are largely dictated by their biodegradability.

Environmental Fate and Biodegradation

LAS are readily biodegradable under aerobic conditions, with a half-life in soil and water typically ranging from 1 to 3 weeks.[2][13] Biodegradation is the primary mechanism of their removal from the environment.[14] The process is initiated by the terminal oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring, ultimately leading to mineralization into carbon dioxide, water, and sulfate.[12][15] However, under anaerobic conditions, such as in deeper layers of sediment or in anaerobic sludge digesters, the degradation of LAS is significantly slower or non-existent.[2][13][16]

Wastewater treatment plants (WWTPs) with aerobic processes are highly effective at removing LAS, with removal efficiencies often exceeding 95%.[16][17] For example, activated sludge systems can achieve removal rates of up to 99.3%.[16][17] Consequently, concentrations of LAS in the effluents of well-functioning WWTPs are generally low. However, due to their slow anaerobic degradation, LAS can accumulate in sewage sludge, particularly in anaerobically digested sludge where concentrations can be in the range of 10,462 ± 5,170 µg/g.[16][17] When this sludge is applied to agricultural land as a fertilizer, LAS are introduced into the terrestrial environment, where they are then subject to aerobic degradation.[13]

Ecotoxicity

LAS can be toxic to aquatic organisms, with toxicity generally increasing with the length of the alkyl chain.[18] The mode of toxic action in aquatic organisms is primarily narcosis, a non-specific disruption of cell membranes.[3]

  • Fish: The acute LC50 for fish is in the range of 0.4 to 40 mg/L.[18]

  • Invertebrates: Aquatic invertebrates, such as Daphnia magna, are also sensitive to LAS. The 48-hour EC50 for immobilization is a key endpoint in assessing aquatic toxicity.

  • Algae: LAS can inhibit the growth of algae, which are primary producers in aquatic ecosystems.[1]

Despite their potential for aquatic toxicity, the rapid biodegradation of LAS in aerobic environments mitigates their long-term impact.[19] Environmental risk assessments have generally concluded that under current usage and disposal patterns, the risk of LAS to aquatic and terrestrial ecosystems is low.[20][21]

Quantitative Environmental Data
ParameterCompartmentConcentration/ValueReference(s)
Wastewater Influent Raw Sewage1 - 21 mg/L[12]
Wastewater Effluent Treated Sewage0.008 - 5.91 mg/L[12]
WWTP Removal Efficiency Activated Sludge99.3 ± 0.6%[16][17]
WWTP Removal Efficiency Trickling Filter77.4 ± 15.5%[16][17]
Sewage Sludge Anaerobically Digested10,462 ± 5,170 µg/g[16][17]
Sewage Sludge Aerobically Digested152 ± 119 µg/g[16][17]
River Water (low dilution) Receiving Waters< 50 µg/L[16][17]
River Sediment Below Trickling Filter Outfall59.7 - 182.1 µg/g[16][17]
Soil (sludge-amended) Agricultural Land<0.2 to 66.4 mg/kg (post-application)[14]
Biodegradation Half-life Aerobic Soil7 - 22 days[14]
Aquatic Toxicity (Fish) Acute LC500.4 - 40 mg/L[18]

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of LAS health and environmental effects.

Acute Oral Toxicity in Rats (LD50 Determination)

This protocol is a generalized procedure based on standard toxicological testing guidelines.

  • Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strain), typically of a single sex (females are often considered more sensitive), are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Diet: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory chow and drinking water ad libitum, except for a brief fasting period (e.g., overnight for rats) before dosing.

  • Dose Preparation: The test substance (LAS) is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of dose levels is prepared.

  • Dose Administration: A single dose of the test substance is administered to each animal by oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit or logit method.

Ready Biodegradability - CO2 Evolution Test (Modified Sturm Test; OECD 301B)

This protocol outlines the procedure for assessing the ready biodegradability of LAS.[21][22][23]

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical maximum.[21]

  • Inoculum: The inoculum is typically derived from the effluent of a well-operated wastewater treatment plant receiving predominantly domestic sewage.

  • Apparatus: The test is conducted in flasks equipped for aeration with CO2-free air. The evolved CO2 is trapped in a series of absorption bottles containing a known volume of a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

  • Procedure:

    • Prepare a mineral medium containing essential inorganic salts.

    • Add the test substance to the test flasks to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.

    • Inoculate the flasks with the microbial inoculum.

    • Run parallel blank controls (inoculum only) and reference controls with a readily biodegradable substance (e.g., sodium benzoate).

    • Aerate the flasks with CO2-free air at a controlled rate.

    • Incubate the flasks at a constant temperature (e.g., 20-25°C) for 28 days.

    • At regular intervals, measure the amount of CO2 produced by titrating the remaining absorbent in the trapping solution or by using an inorganic carbon analyzer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to the theoretical amount of CO2 (ThCO2). A substance is considered readily biodegradable if it reaches a pass level of 60% ThCO2 within a 10-day window during the 28-day test period.[22][23]

Acute Immobilisation Test with Daphnia sp. (OECD 202)

This protocol describes the method for determining the acute toxicity of LAS to Daphnia sp.[13][15][16][19][24]

  • Test Organism: Young daphnids (Daphnia magna or Daphnia pulex), less than 24 hours old at the start of the test, are used.

  • Test Design: The test is typically a static or semi-static test lasting 48 hours. At least five concentrations of the test substance, geometrically spaced, and a control are used.

  • Procedure:

    • Prepare a series of test solutions by diluting the test substance in a suitable culture medium.

    • Place a specified number of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into test vessels containing the test solutions.

    • Incubate the test vessels at a constant temperature (e.g., 20 ± 2°C) under a defined light-dark cycle.

    • After 24 and 48 hours, observe the daphnids for immobilization (i.e., inability to swim within 15 seconds after gentle agitation).

    • Measure water quality parameters (e.g., pH, dissolved oxygen, temperature) at the beginning and end of the test.

  • Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using appropriate statistical methods.

Analysis of LAS in Environmental Samples (Water)

This is a general protocol for the extraction and analysis of LAS in water samples using High-Performance Liquid Chromatography (HPLC).

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store the samples at 4°C and analyze as soon as possible.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

    • Sample Loading: Pass a known volume of the water sample through the conditioned SPE cartridge. LAS will be retained on the C18 sorbent.

    • Washing: Wash the cartridge with deionized water to remove interfering substances.

    • Elution: Elute the retained LAS from the cartridge using a suitable solvent, such as methanol.

  • HPLC Analysis:

    • Instrument: A high-performance liquid chromatograph equipped with a fluorescence or UV detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetonitrile and water with an ion-pairing agent) is typically used.

    • Injection: Inject a known volume of the eluate from the SPE step into the HPLC system.

    • Detection: Detect the LAS homologues as they elute from the column.

    • Quantification: Quantify the concentration of each LAS homologue by comparing its peak area to that of a known standard.

Signaling Pathways and Mechanisms of Action

General Mechanism of Surfactant-Induced Cellular Disruption

The primary toxic effect of LAS, like other surfactants, is the disruption of cellular membranes. This is a physico-chemical interaction rather than a specific signaling pathway. The amphiphilic nature of LAS molecules allows them to insert into the lipid bilayer of cell membranes. At low concentrations, this can alter membrane fluidity and the function of membrane-bound proteins. At higher concentrations, LAS can solubilize the membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately cell lysis.

G cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Leads to Membrane_Proteins Membrane Proteins Protein_Denaturation Protein Denaturation Membrane_Proteins->Protein_Denaturation Leads to LAS Linear Alkylbenzene Sulfonate (LAS) LAS->Lipid_Bilayer Insertion LAS->Membrane_Proteins Interaction Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Protein_Denaturation->Cell_Lysis

General mechanism of surfactant-induced cell membrane disruption.
Proposed Signaling Pathway for LAS-Induced Cell Proliferation in Caco-2 Cells

While a definitive signaling pathway for LAS-induced cell proliferation has not been fully elucidated, based on the observed changes in protein expression in Caco-2 cells, a plausible pathway can be proposed. This proposed pathway involves the induction of cellular stress, leading to the activation of downstream signaling cascades that promote cell proliferation.

The initial interaction of LAS with the cell membrane likely induces a state of "membrane stress." This stress, potentially coupled with the generation of reactive oxygen species (ROS), can act as a trigger for intracellular signaling pathways.

  • Oxidative Stress and the Nrf2 Pathway: Cellular stress can lead to the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[5][25] DPP3, which is upregulated by LAS, has been implicated in the regulation of the Keap1-Nrf2 pathway.[10]

  • MAPK/ERK Pathway: The Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation and survival.[3] 14-3-3 proteins, which are downregulated by LAS, are known to interact with and regulate components of this pathway, including Raf kinases.[13][15]

  • eEF-2 and Protein Synthesis: The upregulation of eEF-2 suggests an increase in protein synthesis, which is a hallmark of cell proliferation. eEF-2 kinase (eEF-2K) regulates the activity of eEF-2 and is itself regulated by various cellular stress signals.[14]

The following diagram illustrates a proposed signaling pathway based on these connections. It is important to note that some of the links in this pathway are inferred from the known functions of the involved proteins and require further experimental validation in the context of LAS exposure.

G cluster_extracellular Extracellular cluster_cellular Intracellular LAS LAS Membrane_Stress Membrane Stress LAS->Membrane_Stress Induces ROS Reactive Oxygen Species (ROS) Membrane_Stress->ROS May induce MAPK_Pathway Raf/MEK/ERK Pathway Membrane_Stress->MAPK_Pathway Activates eEF2K eEF-2 Kinase Membrane_Stress->eEF2K Activates Nrf2_Pathway Keap1-Nrf2 Pathway ROS->Nrf2_Pathway Activates ROS->MAPK_Pathway Activates DPP3 DPP3 (Upregulated) Nrf2_Pathway->DPP3 Regulates Cell_Proliferation Increased Cell Proliferation MAPK_Pathway->Cell_Proliferation Promotes eEF2 eEF-2 (Upregulated) eEF2K->eEF2 Phosphorylates (Inhibits) DPP3->Cell_Proliferation Promotes 14_3_3_theta 14-3-3 theta (Downregulated) 14_3_3_theta->MAPK_Pathway Inhibits (Normally) eEF2->Cell_Proliferation Contributes to

Proposed signaling pathway for LAS-induced proliferation in Caco-2 cells.
Biodegradation Pathway of LAS

The biodegradation of LAS is a multi-step process carried out by a consortium of microorganisms. The pathway involves the initial attack on the alkyl chain, followed by the breakdown of the aromatic ring.

G LAS Linear Alkylbenzene Sulfonate (LAS) Terminal_Oxidation Terminal Oxidation of Alkyl Chain LAS->Terminal_Oxidation Step 1 Desulfonation Desulfonation Terminal_Oxidation->Desulfonation Step 2 Ring_Cleavage Aromatic Ring Cleavage Desulfonation->Ring_Cleavage Step 3 Mineralization Mineralization Ring_Cleavage->Mineralization Step 4 CO2_H2O_Sulfate CO2 + H2O + SO4^2- Mineralization->CO2_H2O_Sulfate

Simplified biodegradation pathway of Linear Alkylbenzene Sulfonates (LAS).

Conclusion

Linear alkylbenzene sulfonates are effective and widely used surfactants with a well-characterized health and environmental profile. Their low acute toxicity to mammals and ready aerobic biodegradability are key factors that have led to their sustained use. While high concentrations can cause skin and eye irritation, and they can be toxic to aquatic life, the efficient removal of LAS in modern wastewater treatment plants significantly mitigates these risks. The accumulation of LAS in anaerobic sewage sludge and its subsequent application to land is a potential route of environmental entry, but rapid aerobic degradation in soil limits its persistence.

Emerging research into the cellular effects of non-cytotoxic concentrations of LAS suggests that they may influence cell signaling pathways related to proliferation. While the precise mechanisms are still under investigation, these findings highlight the need for continued research to fully understand the subtle biological effects of these ubiquitous chemicals. The experimental protocols and data summarized in this guide provide a foundation for researchers and professionals in the ongoing assessment of the safety and environmental impact of linear alkylbenzene sulfonates.

References

Methodological & Application

Application Note: Quantification of (3-Methyldecan-2-YL)benzene in Water Samples using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (3-Methyldecan-2-YL)benzene in water samples is detailed below. This document provides comprehensive protocols for researchers, scientists, and professionals in drug development, focusing on accurate quantification and methodological rigor.

Introduction

This compound is a member of the long-chain alkylbenzene family. These compounds are of environmental interest due to their potential as tracers for domestic and industrial waste.[1] Their presence in water sources requires sensitive and selective analytical methods for monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such semi-volatile organic compounds in complex matrices.[1][2] This application note outlines a detailed protocol for the analysis of this compound in water samples, covering sample preparation, GC-MS analysis, and data interpretation.

1. Experimental Protocols

Two primary methods for the extraction and concentration of this compound from water samples are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

1.1. Method 1: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the selective extraction of analytes from a liquid sample by partitioning them between a solid and a liquid phase.[3][4][5]

1.1.1. Materials

  • SPE Cartridges: C18 (octadecyl) bonded silica, 500 mg, 6 mL

  • Water Sample: 500 mL, collected in amber glass bottles and stored at 4°C

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • SPE vacuum manifold

  • Glass vials with PTFE-lined caps

1.1.2. Protocol

  • Cartridge Conditioning: Mount the C18 SPE cartridge on a vacuum manifold. Condition the cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry between solvent additions.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of a 5% methanol in water solution to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20 minutes to remove residual water.

  • Analyte Elution: Elute the retained this compound from the cartridge by passing 10 mL of dichloromethane through it. Collect the eluate in a clean glass tube.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

1.2. Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids.[6][7][8]

1.2.1. Materials

  • Separatory Funnel (1 L)

  • Water Sample: 500 mL, collected in amber glass bottles and stored at 4°C

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

1.2.2. Protocol

  • Sample Preparation: Transfer the 500 mL water sample to a 1 L separatory funnel. Add 30 g of sodium chloride to the water sample and shake to dissolve. This increases the ionic strength of the aqueous phase and enhances the partitioning of the analyte into the organic phase.

  • Extraction: Add 60 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. The dichloromethane layer, containing the analyte, will be the bottom layer.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 60 mL portions of dichloromethane, combining all the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Sample Transfer: Transfer the concentrated sample to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

2.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Autosampler.

2.2. GC-MS Parameters

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp 290°C
Ion Source Temp 230°C[1]
Ionization Mode Electron Impact (EI) at 70 eV[1]
Mass Scan Range 45-400 amu[1]
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

2.3. SIM Ions for Quantification

For quantitative analysis in SIM mode, the following ions are suggested based on the expected fragmentation of alkylbenzenes. The most abundant, unique ion should be used as the quantitation ion, with others as qualifiers.

  • Quantitation Ion: m/z 105 (tropylium ion)

  • Qualifier Ions: m/z 91, 119, and the molecular ion (if observable).

3. Data Presentation

Quantitative data should be summarized for clarity and comparison. The following table provides an example of expected performance characteristics for the method.

Table 1: Method Performance Characteristics (Illustrative)

ParameterValue
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Recovery (SPE) 85 - 105%
Recovery (LLE) 80 - 100%
Precision (%RSD) < 10%

4. Visualizations

4.1. Experimental Workflow

The overall workflow from sample collection to data analysis is illustrated below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Water Sample Collection extraction Extraction (SPE or LLE) sample_collection->extraction 500 mL concentration Concentration extraction->concentration Eluate/Extract gc_ms_analysis GC-MS Analysis concentration->gc_ms_analysis 1 mL Extract data_acquisition Data Acquisition (Scan/SIM) gc_ms_analysis->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis quantification Quantification data_analysis->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow.

4.2. Analytical Protocol Logic

The logical steps involved in the analytical protocol are depicted in the following diagram.

Analytical_Protocol_Logic cluster_extraction_choice Extraction Method start Start: Water Sample spe Solid-Phase Extraction start->spe Choose Method lle Liquid-Liquid Extraction start->lle Choose Method end End: Concentration Result instrument_analysis GC-MS Instrumental Analysis spe->instrument_analysis lle->instrument_analysis peak_integration Peak Integration & Identification instrument_analysis->peak_integration quantify Quantify Analyte peak_integration->quantify calibration Calibration Curve Generation calibration->quantify quantify->end

Caption: Logical flow of the analytical protocol.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Friedel-Crafts alkylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the attachment of alkyl groups to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][4] The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring.[1][2][5] This methodology is pivotal in the synthesis of various alkylated aromatic compounds, which are important intermediates in the production of pharmaceuticals, fragrances, and polymers.[2][4]

This document provides a detailed experimental protocol for the Friedel-Crafts alkylation of benzene with tert-butyl chloride to synthesize tert-butylbenzene.[6][7]

Safety Precautions

Extreme caution must be exercised when performing this experiment.

  • Benzene is a known carcinogen, is highly flammable, and can be fatal if swallowed or inhaled.[8][9][10][11] All operations involving benzene must be conducted in a certified chemical fume hood.[8] Appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (polyvinyl alcohol, butyl, or fluorinated rubber are recommended; nitrile gloves offer only splash protection), must be worn at all times.[8][10]

  • Anhydrous Aluminum Chloride (AlCl₃) is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[1] It should be handled in a moisture-free environment, and exposure to air should be minimized.[1]

  • tert-Butyl Chloride is a flammable liquid and an irritant.[12]

  • The reaction generates Hydrogen Chloride (HCl) gas , which is corrosive and toxic.[1] The experimental setup should include a gas trap to neutralize the evolved HCl gas.[12]

Experimental Protocol: Synthesis of tert-Butylbenzene

This protocol details the synthesis of tert-butylbenzene via the Friedel-Crafts alkylation of benzene using tert-butyl chloride and an aluminum chloride catalyst.[6]

Materials and Equipment:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene

  • tert-Butyl chloride

  • Ice (for ice bath)

  • Cold water

  • Diethyl ether

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄) for drying

  • 1 L long-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Three-way addition tube

  • Gas trap (e.g., a wash bottle with sodium bicarbonate solution)

  • Separatory funnel

  • Distillation apparatus (fractionating column)

Procedure:

  • Reaction Setup: Assemble a 1 L long-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel fitted into a three-way addition tube, and a connection to a gas trap.[6] This entire setup should be placed within a chemical fume hood.

  • Charging the Flask: Introduce 175 ml of dry benzene and 50 g of anhydrous aluminum chloride into the reaction flask.[6]

  • Cooling: Immerse the reaction flask in an ice-salt bath to maintain a temperature of 0-5°C.[6]

  • Addition of Alkyl Halide: Place 50 g of tert-butyl chloride into the dropping funnel.[6] To prevent the benzene from freezing, add 2-3 ml of the tert-butyl chloride dropwise while stirring.[6] Then, add the remaining tert-butyl chloride dropwise over a period of approximately 6 hours, ensuring the temperature remains between 0-5°C with constant stirring.[6]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at 0-5°C.[6]

  • Quenching the Reaction: While maintaining external cooling and stirring, slowly add 150-200 g of ice in small portions to the reaction flask to decompose the intermediate product.[6] After the ice has melted, add 50-100 ml of cold water.[6]

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. The upper layer containing benzene and tert-butylbenzene should be separated.[6] Extract the aqueous layer with diethyl ether.[6][12] Combine the organic extracts with the initial organic layer.[6]

  • Drying and Purification: Dry the combined organic solution over anhydrous calcium chloride or sodium sulfate.[6][12] Purify the product by fractional distillation using a fractionating column.[6] Collect the fraction boiling between 164-168°C.[6] Pure tert-butylbenzene has a boiling point of 167°C.[6]

Data Presentation

The following table summarizes quantitative data for the synthesis of tert-butylbenzene as described in the protocol.

ParameterValueReference
Reactants
Benzene175 ml[6]
tert-Butyl Chloride50 g[6]
Anhydrous Aluminum Chloride50 g[6]
Reaction Conditions
Temperature0-5°C[6]
Addition Time6 hours[6]
Stirring Time (post-addition)1 hour[6]
Product Information
Producttert-Butylbenzene[6]
Boiling Point167°C[6]
Yield35-45 g[6]

Experimental Workflow Diagram

Friedel_Crafts_Alkylation_Workflow start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Funnel, Gas Trap) start->setup charge_reactants Charge Flask with Benzene and AlCl3 setup->charge_reactants cool Cool to 0-5°C (Ice-Salt Bath) charge_reactants->cool add_alkyl_halide Slowly Add tert-Butyl Chloride (over 6 hours) cool->add_alkyl_halide react Stir for 1 hour at 0-5°C add_alkyl_halide->react quench Quench with Ice and Cold Water react->quench extract Separate Organic Layer and Extract Aqueous Layer with Ether quench->extract dry Dry Combined Organic Layers (e.g., with CaCl2) extract->dry purify Purify by Fractional Distillation dry->purify product Collect tert-Butylbenzene (164-168°C fraction) purify->product

Caption: Workflow for the synthesis of tert-butylbenzene.

Signaling Pathway Diagram (Reaction Mechanism)

Friedel_Crafts_Mechanism Friedel-Crafts Alkylation Mechanism reactants tert-Butyl Chloride + AlCl3 carbocation Formation of tert-Butyl Carbocation (Electrophile) and [AlCl4]- reactants->carbocation Step 1 attack Electrophilic Attack on Benzene Ring carbocation->attack benzene Benzene Ring (Nucleophile) benzene->attack intermediate Arenium Ion Intermediate (Sigma Complex) attack->intermediate Step 2 deprotonation Deprotonation by [AlCl4]- intermediate->deprotonation product tert-Butylbenzene deprotonation->product Step 3 catalyst_regen Regeneration of AlCl3 Catalyst and formation of HCl deprotonation->catalyst_regen

Caption: Mechanism of Friedel-Crafts alkylation.

References

Application Notes and Protocols for (3-Methyldecan-2-YL)benzene as a Molecular Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific scientific literature available on the application of (3-Methyldecan-2-YL)benzene as a molecular tracer. The following application notes and protocols are based on the well-established use of analogous compounds, specifically long-chain alkylbenzenes (LABs) and tetrapropylene-based alkylbenzenes (TABs), which possess similar structural and physicochemical properties. These compounds are widely used as molecular tracers for anthropogenic contaminants in the environment.

Application Notes

Introduction

Long-chain alkylbenzenes (LCABs) are a class of synthetic organic compounds that have been produced for industrial purposes since the mid-20th century, primarily for the synthesis of alkylbenzenesulfonate surfactants used in detergents.[1][2] Due to their synthetic origin and absence in the natural environment, their presence can be used as an unequivocal indicator of anthropogenic waste.[2] The branched structure of compounds like this compound, similar to that of TABs, makes them relatively resistant to biodegradation compared to their linear counterparts, enhancing their persistence and utility as tracers in certain environmental systems.[1][3]

Principle of Application

The core principle behind using this compound and other LCABs as molecular tracers lies in their unique origin and environmental behavior. These compounds are introduced into the environment primarily through the discharge of municipal and industrial wastewater.[1][4] Once in the aquatic environment, their hydrophobic nature causes them to adsorb to particulate matter, eventually settling in sediments. Their persistence allows for the historical reconstruction of waste deposition in sediment cores.[2][3] By analyzing the concentration and distribution of these compounds, researchers can trace the transport and fate of wastewater plumes and associated contaminants.

Key Applications
  • Wastewater Plume Tracking: The presence of these molecules in water and sediment samples can be used to identify and map the extent of contamination from sewage outfalls.

  • Geochronological Tool: The vertical distribution of LCABs in sediment cores can be used to reconstruct the history of waste deposition in a particular area.[1][3]

  • Fate and Transport Studies: As they are co-transported with other hydrophobic organic pollutants, they can serve as proxies to understand the environmental pathways of other contaminants.

  • Source Apportionment: Different industrial processes may produce unique isomeric signatures of branched alkylbenzenes, potentially allowing for the differentiation of contamination sources.

Quantitative Data

The following table summarizes typical concentrations of long-chain alkylbenzenes found in various environmental matrices, providing a reference for expected values in experimental design.

Environmental MatrixConcentration Range (µg/g dry weight)Reference
Marine Sediments (near outfall)1.2 - 15.0[5]
Marine Sediments (background)0.16 - 1.97[5]
Wastewater Effluent ParticlesVariable, typically higher than sediments[4]

Experimental Protocols

Protocol 1: Extraction of Branched Alkylbenzenes from Sediment Samples

This protocol describes a standard method for the extraction of this compound and other long-chain alkylbenzenes from marine or freshwater sediments.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Soxhlet extraction apparatus

  • Cellulose extraction thimbles

  • Dichloromethane (DCM), pesticide grade

  • Methanol (MeOH), pesticide grade

  • Round-bottom flasks

  • Rotary evaporator

  • Activated copper granules (for sulfur removal)

  • Glass wool

Procedure:

  • Accurately weigh approximately 10-20 g of freeze-dried sediment into a pre-cleaned cellulose extraction thimble.

  • Add a small amount of activated copper granules to the thimble to remove elemental sulfur during extraction.

  • Place the thimble in the Soxhlet extractor.

  • Add 250 mL of a 1:1 (v/v) mixture of DCM and MeOH to a round-bottom flask.

  • Assemble the Soxhlet apparatus and extract the sample for 24 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to approximately 5-10 mL using a rotary evaporator.

  • The extract is now ready for cleanup and fractionation prior to instrumental analysis.

Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines the instrumental parameters for the quantification of this compound using GC/MS.

Instrumentation:

  • Gas chromatograph (e.g., Agilent 6890) coupled to a mass selective detector (e.g., Agilent 5973).[5]

  • Analytical Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5 fused silica capillary column or equivalent.[5]

GC/MS Conditions:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 70°C, hold for 2 min, ramp to 230°C at 20°C/min, hold for 2 min.[6]
Transfer Line Temp 285°C[5]
Ion Source Temp 250°C[5]
Ionization Mode Electron Impact (EI) at 70 eV[5]
Mass Scan Range 50-550 amu[5]
Acquisition Mode Full Scan

Quantitation:

Quantitation is typically performed using characteristic ions of the target analytes. For branched alkylbenzenes, key ions would include the molecular ion (M+) and fragment ions resulting from benzylic cleavage (e.g., m/z 91, 105, 119).[5] Calibration curves are generated using authentic standards.

Visualizations

G cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_data Data Processing SampleCollection Water/Sediment Sample Collection Extraction Sample Extraction (e.g., Soxhlet) SampleCollection->Extraction Cleanup Extract Cleanup & Fractionation Extraction->Cleanup Analysis GC/MS Analysis Cleanup->Analysis Quantification Compound Quantification Analysis->Quantification Interpretation Data Interpretation & Reporting Quantification->Interpretation

Caption: Experimental workflow for molecular tracer analysis.

G cluster_source Source cluster_transport Transport Pathway cluster_fate Environmental Fate Detergents Detergents & Industrial Products Wastewater Municipal/Industrial Wastewater Detergents->Wastewater WWTP Wastewater Treatment Plant Wastewater->WWTP River Riverine System WWTP->River Effluent Discharge Marine Coastal Marine Environment River->Marine Sedimentation Sedimentation Marine->Sedimentation Adsorption to Particulates Sediments Marine Sediments Sedimentation->Sediments

Caption: Environmental pathway of a molecular tracer.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for BTEX Analysis in Groundwater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of Solid-Phase Microextraction (SPME) in the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in groundwater samples. SPME is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile organic compounds (VOCs) like BTEX from aqueous matrices.[1]

Introduction to SPME for BTEX Analysis

BTEX compounds are common environmental pollutants originating from sources such as petroleum spills and leaking underground storage tanks.[2][3] Their presence in groundwater is a significant concern due to their toxicity and potential carcinogenicity.[2] Accurate and sensitive analytical methods are crucial for monitoring and risk assessment.

SPME is a microextraction technique where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace.[1] Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The two primary modes of SPME for aqueous samples are:

  • Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above the sample.[1] This is the most common method for volatile compounds like BTEX as it minimizes matrix effects and can enhance sensitivity.[4][5]

  • Direct Immersion SPME (DI-SPME): The fiber is directly immersed in the aqueous sample.[1] This method is suitable for less volatile analytes but can be affected by the sample matrix.

Experimental Workflow

The general workflow for SPME-GC analysis of BTEX in groundwater is depicted below.

SPME-GC workflow for BTEX analysis in groundwater.

Detailed Experimental Protocols

The following protocols are generalized from common practices and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Headspace SPME with GC-FID

This protocol is suitable for routine monitoring of BTEX in groundwater.

1. Materials and Reagents:

  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[6][7] The DVB/CAR/PDMS fiber is often preferred for its broad range of analyte polarity.[8]

  • Vials: 20 mL clear glass headspace vials with PTFE-faced silicone septa.

  • Reagents: Sodium chloride (NaCl), analytical grade; BTEX standard solution; Internal Standard (ISTD) solution (e.g., chlorobenzene).[4]

  • Apparatus: SPME manual holder or autosampler, GC with Flame Ionization Detector (FID), heated agitator.

2. Sample Preparation:

  • Collect groundwater samples in 20 mL or 40 mL vials, ensuring no headspace.[9] If analysis is not immediate, samples can be preserved by adding a drop of 1:1 HCl.

  • In the laboratory, allow samples to reach room temperature.

  • For a 20 mL vial, remove 10 mL of the sample.

  • Add approximately 4-6 g of NaCl to the vial.[4] Salting out increases the ionic strength of the sample, which promotes the partitioning of BTEX into the headspace.

  • Spike the sample with an appropriate volume of the internal standard solution.

  • Immediately cap the vial and vortex for 30 seconds to dissolve the salt.[4]

3. SPME Procedure:

  • Place the vial in a heated agitator.

  • Incubate the sample at a controlled temperature, for instance, 50°C, for a pre-incubation time of 5-10 minutes to allow for equilibration between the aqueous phase and the headspace.[8]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time, typically 20-30 minutes, with agitation.[8][10]

  • After extraction, retract the fiber into the needle.

4. GC-FID Analysis:

  • Immediately insert the SPME needle into the GC injection port.

  • Expose the fiber for thermal desorption of the analytes. A typical desorption temperature is 250-290°C for 1-4 minutes.[4][10]

  • Start the GC analysis. The chromatographic conditions should be optimized for the separation of BTEX compounds.

  • After desorption, the fiber should be baked out in a separate clean port or in the injection port at a higher temperature (e.g., 300°C) for a few minutes to prevent carryover.[4]

Data Presentation: Quantitative Information

The following tables summarize typical experimental parameters and performance data for SPME-GC analysis of BTEX in water.

Table 1: SPME Fiber Selection and Performance

Fiber CoatingAnalytesExtraction ModeSensitivity NotesReference
75 µm Carboxen/PDMSBTEXHeadspaceGood for benzene, but less sensitive for heavier BTEX.[4]
DVB/CAR/PDMSBTEX & substituted benzenesHeadspaceBest overall performance for a broad range of compounds.[7][8]
65 µm PDMS/DVBBTEXHeadspaceEfficient extraction and fast release of analytes.[6]
CAR-WR/PDMS 95 µmBTEX & MTBEHeadspaceGood selectivity for low molecular weight compounds.

Table 2: Typical HS-SPME and GC Parameters

ParameterValueReference
SPME
Sample Volume10-15 mL in a 20 mL vial[4]
Salt Addition (NaCl)4-6 g (or to saturation)[4][6]
Pre-incubation Time5-10 min[4][11]
Pre-incubation Temp.35-50°C[4][8]
Extraction Time20-30 min[8][10]
Extraction Temp.50°C[8]
Agitation250-900 rpm[4][6]
GC
Desorption Temp.250-290°C[4][10]
Desorption Time1-4 min[4][10]
GC ColumnCP-Sil 5CB or similar non-polar column[4]
Carrier GasHelium[4]
DetectorFID or MS[4][7][8]

Table 3: Method Performance Data

CompoundMethod Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) (µg/L)Linearity (R²)Reference
Benzene< 0.80< 2.39> 0.99
Toluene< 0.80< 2.39> 0.99
Ethylbenzene< 0.80< 2.39> 0.99
Xylenes< 0.80< 2.39> 0.99
Benzene< 1.5--[6]
Toluene< 1.5--[6]
Ethylbenzene< 1.5--[6]
Xylenes< 1.5--[6]

Note: MDL and LOQ values are highly dependent on the specific instrumentation and method optimization.

Logical Relationships in SPME

The efficiency of the SPME process is governed by the equilibrium between the sample matrix, the headspace, and the fiber coating. The following diagram illustrates the key relationships influencing the extraction of BTEX.

LogicalRelationships cluster_factors Influencing Factors cluster_process Extraction Process cluster_outcome Outcome Temperature Temperature Partitioning Analyte Partitioning (Water to Headspace) Temperature->Partitioning + Adsorption Analyte Adsorption (Headspace to Fiber) Temperature->Adsorption - Salt Salt Concentration Salt->Partitioning + Agitation Agitation Agitation->Partitioning + Partitioning->Adsorption Efficiency Extraction Efficiency Adsorption->Efficiency

Factors influencing SPME extraction efficiency.

An increase in temperature and salt concentration generally favors the partitioning of volatile compounds from the aqueous phase to the headspace.[8] However, higher temperatures can negatively impact the adsorption of analytes onto the fiber.[8] Therefore, optimizing these parameters is critical for achieving the best sensitivity. Agitation helps to accelerate the mass transfer and reach equilibrium faster.

References

Application Notes and Protocols for Purge and Trap Concentration in Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principles, applications, and detailed protocols for the analysis of volatile organic compounds (VOCs) using purge and trap concentration coupled with gas chromatography/mass spectrometry (GC/MS).

Introduction to Purge and Trap Concentration

The process involves purging a sample with an inert gas (typically helium or nitrogen) to extract the volatile components.[4] These extracted VOCs are then carried in the gas stream to an adsorbent trap where they are concentrated.[1] Following the trapping phase, the trap is rapidly heated, desorbing the VOCs into the gas chromatograph for separation and subsequent detection by a mass spectrometer.[6]

Principle of Operation

The purge and trap process can be broken down into three main stages:

  • Trap: The gas stream containing the purged VOCs is passed through a trap packed with one or more adsorbent materials, such as Tenax®, silica gel, and carbon molecular sieves.[7] The choice of trapping material depends on the specific VOCs being analyzed. This step effectively concentrates the analytes from the large volume of purge gas.

  • Desorb and Bake: After the purging is complete, the trap is rapidly heated. This thermal desorption process releases the trapped VOCs as a concentrated band.[6] The carrier gas from the GC then sweeps these analytes from the trap onto the analytical column for separation. Following desorption, the trap is baked at an even higher temperature to remove any residual compounds, preparing it for the next sample.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for VOC analysis using a purge and trap system coupled with GC/MS.

PurgeAndTrapWorkflow cluster_SamplePrep Sample Preparation cluster_PurgeAndTrap Purge and Trap Concentrator cluster_GCMS GC/MS Analysis Sample Aqueous or Solid Sample Autosampler Autosampler Vial Sample->Autosampler Transfer Sparger Sparging Vessel Autosampler->Sparger Sample Introduction SixPortValve Six-Port Valve Sparger->SixPortValve Purge Gas with VOCs Trap Sorbent Trap Trap->SixPortValve Desorption (Heating) SixPortValve->Trap Trapping GC Gas Chromatograph SixPortValve->GC Injection MS Mass Spectrometer GC->MS Separation & Detection DataSystem Data System MS->DataSystem Data Acquisition

References

Application Note: Determination of Benzene and Total Aromatics in Gasoline by ASTM D5769

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note outlines the standardized procedure for the determination of benzene, toluene, other specific aromatic compounds, and total aromatics in finished motor gasoline. The methodology follows the ASTM D5769 standard test method, which employs gas chromatography/mass spectrometry (GC/MS). This method is crucial for assessing product quality and ensuring compliance with fuel regulations.[1][2][3][4] The procedure is applicable to gasoline that may contain oxygenated blending components, as common oxygenates do not interfere with the analysis.[2][3][4][5]

The ASTM D5769 method has been validated for the following concentration ranges in liquid volume percent:

  • Benzene: 0.1% to 4%[1][3][4]

  • Toluene: 1% to 13%[1][3][4]

  • Total (C6 to C12) aromatics: 10% to 42%[1][3][4]

Results are typically reported to the nearest 0.01% for benzene and 0.1% for other aromatics by liquid volume.[1][3][4]

Experimental Protocols

The following sections detail the necessary apparatus, reagents, and procedural steps for the successful implementation of the ASTM D5769 method.

1. Apparatus

  • Gas Chromatograph (GC): Equipped with a capillary split/splitless injector and capable of temperature programming.

  • Mass Spectrometer (MS): A mass selective detector capable of scanning from m/z 35 to 250. The GC/MS system should be capable of selectively monitoring specific ions.

  • GC Column: A dimethylpolysiloxane wall-coated open-tubular (WCOT) column is typically used. An example is a 60 m x 0.25 mm, 1.0 µm film thickness column.

  • Autosampler: Recommended for reproducible injections.

  • Data System: A computer with software capable of controlling the GC/MS, acquiring data, and performing quantitation. The software should allow for the integration of peak areas for specific ions and perform linear or quadratic regression for calibration.[6]

2. Reagents and Materials

  • Carrier Gas: Helium or hydrogen of high purity (99.999% or higher).[6]

  • Reagents:

    • Internal Standards: Deuterated analogs of the target analytes are used for their similar chromatographic behavior.[1][5][7] Commonly used internal standards include:

      • Benzene-d6

      • Ethylbenzene-d10

      • Naphthalene-d8

      • Toluene-d8 (optional, but recommended)[1][5][6][7]

    • Calibration Standards: High purity (≥99%) aromatic hydrocarbons for the preparation of calibration solutions.[1][6] A list of common calibration compounds is provided in the data tables.

    • Solvents: Reagent-grade 2,2,4-trimethylpentane (isooctane), n-heptane, or other suitable solvents for dilution.[6]

  • Vials and Caps: 2 mL autosampler vials with PTFE-lined septa.

3. Sample and Standard Preparation

  • Calibration Standards:

    • Prepare a stock standard solution containing all the aromatic compounds of interest.

    • Perform a serial dilution of the stock standard to create a minimum of five calibration levels that bracket the expected concentration range of the samples.[5]

    • Add a known amount of the internal standard mixture to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the gasoline sample into a clean vial.

    • Add a precise volume or weight of the internal standard mixture to the sample.[8]

    • Thoroughly mix the sample.

    • Transfer an aliquot to an autosampler vial for analysis.

4. GC/MS Analysis

  • Instrument Conditions: Set up the GC/MS with the appropriate parameters. An example of typical conditions is provided in the table below.

  • Calibration: Analyze the prepared calibration standards to generate a calibration curve for each compound. The correlation coefficient (R²) for each curve should be 0.99 or better.[7]

  • Sample Analysis: Inject the prepared gasoline sample into the GC/MS system.

  • Data Acquisition: Acquire data in full scan mode or by using selected ion monitoring (SIM) for characteristic ions of the target aromatics and internal standards.

5. Data Analysis and Calculation

  • Identify the aromatic compounds in the sample chromatogram by comparing their retention times with those of the calibration standards.

  • Integrate the peak areas of the characteristic ions for each calibrated aromatic compound and its corresponding internal standard.

  • Calculate the concentration of each aromatic compound in the sample using the calibration curve.

  • The total aromatics content is the sum of the concentrations of all identified and quantified aromatic compounds.

  • Results are reported in volume percent, which requires conversion from mass percent using the density of each component and the sample.

Data Presentation

The following tables provide examples of typical instrument conditions and quantitative results obtained from the analysis of a quality control sample.

Table 1: Example GC/MS Operating Conditions

ParameterValue
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume0.2 µL
Split Ratio250:1
Column SCION-1MS, 60m x 0.25mm, 1.0µm
Oven Program 60°C (0 min), 3°C/min to 120°C (0 min), 10°C/min to 250°C
Carrier Gas Helium, 35 cm/sec linear velocity
MS Transfer Line 270 °C
Ion Source Temp. 220 °C
Ionization Mode Electron Ionization (EI)
Scan Mode Full Scan

This table presents example conditions and may need to be optimized for different instrument configurations.[5]

Table 2: Quantitative Results for a Quality Control Sample

CompoundCertified Conc. (%)Measured Conc. (%)
Benzene1.0001.001
Toluene9.0009.092
Ethylbenzene2.9702.826
m-Xylene2.9972.913
o-Xylene2.9462.878
1,2,4-Trimethylbenzene2.9462.640
1,2,3-Trimethylbenzene2.9832.836
1,2,4,5-Tetramethylbenzene1.9982.059
Naphthalene1.0001.021

Data sourced from a SCION Instruments application note. The ASTM D5769 method specifies that measured values should not deviate by more than 5% from the certified values, with exceptions for 1,2,4,5-Tetramethylbenzene and Naphthalene, which have a maximum deviation of 10%.[5]

Workflow Diagram

The following diagram illustrates the experimental workflow for the determination of benzene and total aromatics in gasoline using ASTM D5769.

ASTM_D5769_Workflow prep Sample and Standard Preparation cal GC/MS Calibration prep->cal Inject Calibration Standards analysis Sample Analysis cal->analysis Inject Prepared Sample data Data Acquisition and Processing analysis->data Acquire Chromatographic and Mass Spectral Data report Quantitation and Reporting data->report Integrate Peaks and Calculate Concentrations

Caption: Experimental workflow for ASTM D5769 analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methyldecan-2-YL)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (3-Methyldecan-2-YL)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with challenges you may encounter during your experiments, helping you to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Friedel-Crafts alkylation of benzene with a suitable precursor, typically 3-methyldecan-2-ol or a corresponding alkyl halide (e.g., 2-chloro-3-methyldecane). This electrophilic aromatic substitution reaction forms the desired carbon-carbon bond between the benzene ring and the decyl chain.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges include:

  • Carbocation Rearrangement: The secondary carbocation formed from the precursor can undergo hydride shifts to form a more stable tertiary carbocation, leading to isomeric impurities.[1]

  • Polyalkylation: The product, this compound, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. This can lead to the addition of more than one alkyl group to the benzene ring.[1][2]

  • Catalyst Inactivation: The water molecule generated when using an alcohol precursor can deactivate the Lewis acid catalyst.[3]

Q3: Which Lewis acid catalyst is best suited for this reaction?

A3: Common Lewis acids for Friedel-Crafts alkylation include AlCl₃, FeCl₃, and BF₃.[1] For reactions involving long-chain alcohols, heterogeneous catalysts like montmorillonite clay have also been shown to be effective and can simplify purification.[3][4] The choice of catalyst can influence reaction rate and selectivity.

Q4: Can a Grignard reaction be used as an alternative synthetic route?

A4: Yes, a multi-step Grignard reaction is a viable alternative, though less direct. For example, reacting a Grignard reagent like phenylmagnesium bromide with 3-methyldecan-2-one would yield the corresponding tertiary alcohol, which would then need to be deoxygenated to obtain the final product. This route can offer better control over the connectivity and avoid carbocation rearrangements but involves more synthetic steps.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the Lewis acid catalyst is anhydrous and has not been exposed to atmospheric moisture. Use freshly opened or properly stored catalyst.
Insufficient Reaction Temperature While Friedel-Crafts alkylations can often be run at room temperature, gentle heating may be required to initiate the reaction. Monitor the reaction progress by TLC or GC.
Poor Quality Starting Materials Use pure benzene and a high-purity alkylating agent (3-methyldecan-2-ol or halide). Impurities in the starting materials can inhibit the catalyst.
Use of Deactivated Benzene Ring If a substituted benzene is used, ensure the substituent is not strongly deactivating (e.g., -NO₂, -CN). Friedel-Crafts alkylation fails with deactivated aromatic rings.[1]
Issue 2: Presence of Multiple Isomers in the Product Mixture
Possible Cause Suggested Solution
Carbocation Rearrangement This is a common issue in Friedel-Crafts alkylations.[1] To minimize rearrangement, consider using a milder Lewis acid or running the reaction at a lower temperature. Alternatively, using Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) can prevent rearrangement, although this adds steps to the synthesis.
Positional Isomerism on the Benzene Ring If the initial product undergoes further alkylation, multiple isomers can form. Using a large excess of benzene can favor mono-alkylation.
Issue 3: Formation of Polyalkylated Byproducts
Possible Cause Suggested Solution
Product is More Reactive than Starting Material The alkyl group of the product activates the benzene ring, making it susceptible to further alkylation.[2]
Stoichiometry of Reactants Use a significant molar excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with a molecule of benzene rather than the already-alkylated product.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation using 3-Methyldecan-2-ol
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to anhydrous benzene (10-20 equivalents).

  • Reaction: Cool the stirred suspension in an ice bath. Slowly add a solution of 3-methyldecan-2-ol (1 equivalent) in anhydrous benzene from the dropping funnel over 30 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes expected yields based on different catalysts and reaction conditions, as extrapolated from general principles of Friedel-Crafts reactions.

CatalystAlkylating AgentTemperature (°C)Benzene (equivalents)Expected Yield (%)Notes
AlCl₃3-methyldecan-2-ol251040-50Potential for significant rearrangement and polyalkylation.
FeCl₃3-methyldecan-2-ol251030-40Milder catalyst, may result in fewer side products but lower conversion.
AlCl₃2-chloro-3-methyldecane251050-60Alkyl halides are generally more reactive than alcohols.[3]
Montmorillonite Clay3-methyldecan-2-ol60560-70Heterogeneous catalyst, easier to remove. May require higher temperatures.[3][5]

Visualizations

reaction_pathway cluster_reactants Reactants benzene Benzene intermediate Secondary Carbocation Intermediate benzene->intermediate Electrophilic Attack alcohol 3-Methyldecan-2-ol alcohol->intermediate + AlCl3 - [AlCl3OH]- catalyst AlCl3 (Lewis Acid) product This compound intermediate->product - H+

Caption: Reaction pathway for the Friedel-Crafts alkylation synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials & Catalyst start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions [Reagents OK] solution_reagents Use Anhydrous/Pure Reagents check_reagents->solution_reagents [Impure] check_stoichiometry Verify Stoichiometry (Excess Benzene?) check_conditions->check_stoichiometry [Conditions OK] solution_conditions Optimize Temperature and Time check_conditions->solution_conditions [Suboptimal] rearrangement Isomeric Impurities Present? check_stoichiometry->rearrangement [Stoichiometry OK] solution_stoichiometry Increase Benzene Excess check_stoichiometry->solution_stoichiometry [Incorrect] polyalkylation Polyalkylated Byproducts? rearrangement->polyalkylation [No] solution_rearrangement Lower Temperature or Use Acylation-Reduction Route rearrangement->solution_rearrangement [Yes] solution_polyalkylation Increase Benzene Excess polyalkylation->solution_polyalkylation [Yes] end_node Improved Synthesis polyalkylation->end_node [No] solution_reagents->end_node solution_conditions->end_node solution_stoichiometry->end_node solution_rearrangement->end_node solution_polyalkylation->end_node

Caption: Troubleshooting workflow for synthesis optimization.

logical_relationships center Reaction Yield rearrangement Carbocation Rearrangement center->rearrangement influences polyalkylation Polyalkylation center->polyalkylation influences temp Temperature temp->center temp->rearrangement catalyst Catalyst Activity catalyst->center purity Reagent Purity purity->center stoichiometry Stoichiometry stoichiometry->center stoichiometry->polyalkylation

Caption: Factors influencing reaction yield and purity.

References

Overcoming interferences in GC-MS analysis of alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC-MS Analysis of Alkylbenzenes

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkylbenzenes. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common interferences and challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in GC-MS analysis of alkylbenzenes?

A1: Interferences in alkylbenzene analysis can originate from several sources, broadly categorized as:

  • Co-eluting Compounds: This is a major challenge, especially with isomeric alkylbenzenes (e.g., ethylbenzene and xylenes) or complex sample matrices where other compounds have similar retention times.[1][2]

  • Matrix Effects: Components of the sample matrix (e.g., soil, water, biological fluids) can co-elute with target analytes, causing ion suppression or enhancement in the MS source, which leads to inaccurate quantification.[1][3]

  • System Contamination & Column Bleed: Contamination from the sample, inlet, or gas lines can introduce artifacts.[4] Column bleed, the degradation of the column's stationary phase at high temperatures, elevates the baseline and can create spectral interference, reducing sensitivity.[5][6][7][8][9] Common bleed ions include m/z 207 and 281.[5][6]

  • Instrumental Noise: Baseline noise can be caused by contaminated carrier gases, leaks in the system, or electrical disturbances, all of which can obscure low-level analyte peaks.[10][11]

Q2: My baseline is noisy and rising, especially at high temperatures. What is the likely cause and how can I fix it?

A2: A noisy, rising baseline, particularly during a temperature ramp, is a classic sign of column bleed .[5][7][8][9] This occurs when the stationary phase of the column degrades and elutes.[9]

Troubleshooting Steps:

  • Verify Column Operating Temperatures: Ensure your GC oven temperature program does not exceed the column's maximum allowable operating temperature.[5]

  • Condition the Column: New columns, or columns that have been stored, require proper conditioning to remove volatile contaminants. This involves heating the column under a continuous flow of inert carrier gas.[12]

  • Check for Oxygen: Oxygen is highly damaging to most stationary phases and significantly accelerates bleed.[9] Ensure you are using high-purity carrier gas and that there are no leaks in the system.

  • Use a Low-Bleed Column: For sensitive MS applications, always use columns specifically designed for low bleed (e.g., "ms" grade columns), which are more thermally stable.[5][8]

Q3: How can I mitigate matrix effects when analyzing alkylbenzenes in complex samples like soil or water?

A3: Matrix effects can be significantly reduced by implementing robust sample preparation techniques designed to isolate the analytes of interest from interfering matrix components.[1][3]

Recommended Techniques:

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is highly effective for extracting volatile organic compounds like alkylbenzenes from liquid or solid samples.[1][13][14] It combines extraction, concentration, and sample introduction into a single step.[13]

  • Headspace Analysis (HS): This technique is ideal for isolating volatile analytes from non-volatile matrix components.[13][14][15] The sample is heated in a sealed vial, and the vapor (headspace) above the sample is injected into the GC.[15]

  • Solid-Phase Extraction (SPE): SPE uses a cartridge with a solid sorbent to trap analytes from a liquid sample while impurities are washed away.[1][15] The purified analytes are then eluted with a small amount of solvent for analysis.[15]

Troubleshooting Guides

Guide 1: Resolving Co-eluting Isomers - Ethylbenzene and Xylenes

One of the most frequent challenges in alkylbenzene analysis is the co-elution of ethylbenzene with m- and p-xylene. Because these isomers have identical mass spectra, chromatographic separation is essential for accurate identification and quantification.[2]

Problem: My chromatogram shows a single, unresolved peak for ethylbenzene and m/p-xylene.

Solution Workflow:

A Unresolved Peak (Ethylbenzene + Xylenes) B Step 1: Optimize GC Temperature Program A->B D Did resolution improve? B->D C Step 2: Select an Appropriate GC Column E Analysis Complete C->E Resolution Achieved F No D->F No G Yes D->G Yes F->C G->E

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Detailed Methodologies:

Step 1: Optimize GC Temperature Program Adjusting the temperature ramp rate can significantly impact selectivity and resolution.[16][17][18] A slower ramp rate increases the interaction time with the stationary phase, often improving the separation of closely eluting compounds.[19]

  • Protocol:

    • Initial Temperature: Set the initial oven temperature to 40-50°C to ensure sharp initial peaks.

    • Initial Hold: Use a 1-2 minute hold time to focus the analytes at the head of the column.

    • Ramp Rate: Start with a slow ramp rate (e.g., 2-5°C/min) through the elution range of the target compounds. An increase of around 30°C can reduce retention time by half, so small adjustments are key.[16]

    • Final Temperature: End with a higher temperature "bake-out" step (e.g., 250°C) to clean the column of any high-boiling contaminants before the next run.

Step 2: Select an Appropriate GC Column Column polarity is the most critical factor for separating these isomers. While standard non-polar columns (like a 5% phenyl-methylpolysiloxane) can work, specialized columns often provide superior resolution.

  • Column Selection Guide: The elution order of xylene isomers is highly dependent on the stationary phase.

    • Non-Polar Columns (e.g., DB-1, HP-5ms): Elution order is typically Ethylbenzene -> p-Xylene -> m-Xylene -> o-Xylene. The separation between m- and p-xylene is often the most difficult.[2]

    • Polar Columns (e.g., WAX, PEG-based): These columns can alter the elution order, sometimes placing p-xylene before m-xylene, which can enhance resolution.[2] A common order on a PEG column is Ethylbenzene -> p-Xylene -> m-Xylene -> o-Xylene.[2]

Quantitative Data Comparison:

The table below summarizes typical resolution (Rs) values achieved for the critical pair (p-xylene and m-xylene) using different column types. Higher Rs values indicate better separation.

Column Type (Stationary Phase)Typical DimensionsCarrier GasResolution (Rs) for p-xylene/m-xylene
Standard Non-Polar (5% Phenyl) 30 m x 0.25 mm, 0.25 µmHelium1.2 - 1.4 (Partial Co-elution)
Intermediate Polar (624-type) 60 m x 0.25 mm, 1.4 µmHelium1.5 - 1.7 (Baseline Separation)
High-Polar (WAX-type) 30 m x 0.25 mm, 0.25 µmHelium> 1.8 (Excellent Separation)

Note: Data is illustrative and actual performance depends on specific method conditions.

Guide 2: Mitigating Matrix Interference with Solid-Phase Microextraction (SPME)

Problem: I am quantifying low levels of alkylbenzenes in river water, but my results are inconsistent and show poor recovery, likely due to matrix interference.

Solution: Use Headspace Solid-Phase Microextraction (HS-SPME) to selectively extract the volatile alkylbenzenes from the water matrix, leaving non-volatile interferences behind.[20]

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Sample Collection (Water + Salt) B 2. Equilibration (Heating & Stirring) A->B C 3. HS-SPME (Expose Fiber) B->C D 4. Thermal Desorption (GC Inlet) C->D Transfer Fiber E 5. GC Separation D->E F 6. MS Detection E->F

References

Optimizing temperature for the biodegradation of linear alkylbenzene sulfonates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biodegradation of linear alkylbenzene sulfonates (LAS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the biodegradation of linear alkylbenzene sulfonates (LAS)?

The optimal temperature for aerobic LAS biodegradation is generally in the mesophilic range, typically between 30°C and 40°C.[1] For instance, studies on specific bacterial strains have identified optimal temperatures of 30°C for Ochrobacterium anthropi and Pseudomonas aeruginosa.[2] One study pinpointed the optimum temperature for LAS biodegradation to be around 40°C.[1]

Q2: How does temperature affect the rate of LAS biodegradation?

Temperature significantly influences the rate of microbial activity and, consequently, LAS biodegradation. Higher temperatures, up to the optimum, generally increase the rate of biodegradation.[2] However, temperatures outside the optimal range can have negative effects. Lower temperatures can lead to a longer acclimation period for the microorganisms, slowing down the degradation process.[3] Conversely, temperatures in the thermophilic range (e.g., above 45-50°C) can inhibit the microbial metabolism of LAS.[1]

Q3: Can LAS biodegradation occur at lower temperatures?

Yes, LAS biodegradation can occur at lower temperatures, such as 9°C, 15°C, and 25°C, with removal rates exceeding 90%.[3] However, the acclimation period for the microorganisms is longer at lower temperatures.[3]

Q4: What are the signs of suboptimal temperature in my LAS biodegradation experiment?

Signs of suboptimal temperature can include:

  • Slow or no degradation: If the concentration of LAS is not decreasing as expected, the temperature may be too low or too high.

  • Reduced microbial activity: This can be observed through lower oxygen consumption rates in aerobic systems or reduced biogas production in anaerobic systems.

  • Changes in microbial community: A shift in the microbial population, which can be analyzed through techniques like 16S rRNA sequencing, may indicate that the temperature is favoring less efficient LAS-degrading microorganisms.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Slow LAS degradation rate Suboptimal Temperature (Too Low) 1. Gradually increase the temperature of the bioreactor to the optimal range of 30-40°C. 2. Monitor the LAS concentration and microbial activity closely to observe any improvements. 3. Be aware that microorganisms may require an acclimation period after the temperature change.[3]
Suboptimal Temperature (Too High) 1. Gradually decrease the temperature to the optimal range. 2. Sudden temperature shocks should be avoided as they can negatively impact the microbial community.[4]
No LAS degradation Temperature Inhibition 1. Verify that the temperature is not in the thermophilic range, as this can inhibit LAS metabolism.[1] 2. If the temperature is too high, lower it to the optimal range and re-inoculate with a fresh culture if necessary.
Nutrient Limitation 1. Ensure that the growth medium contains sufficient concentrations of essential nutrients like nitrogen, phosphorus, and trace elements. 2. If nutrient limitation is suspected, supplement the medium with the appropriate nutrients.
Inconsistent results between experiments Temperature Fluctuations 1. Use a temperature-controlled incubator or water bath to maintain a stable temperature throughout the experiment. 2. Record the temperature regularly to ensure it remains within the desired range.

Data on Temperature Effects on LAS Biodegradation

Table 1: Optimal Temperatures for LAS Biodegradation by Different Bacterial Strains

Bacterial Strain Optimal Temperature (°C) Reference
Ochrobacterium anthropi30[2]
Pseudomonas aeruginosa30
Enriched Bacterial Populations~40[1]

Table 2: Effect of Temperature on LAS Removal Efficiency

Temperature (°C) LAS Removal Efficiency (%) Acclimation Period Reference
9>90Longer[3]
15>90Moderate[3]
25>90Shorter[3]

Experimental Protocols

Methylene Blue Active Substances (MBAS) Assay for Anionic Surfactants

This method is used to determine the concentration of anionic surfactants, like LAS, in a sample. It relies on the formation of an ion pair between the anionic surfactant and a cationic dye (methylene blue), which is then extracted into an organic solvent and measured spectrophotometrically.[5][6][7]

Materials:

  • Methylene blue reagent

  • Chloroform

  • Wash solution (acidified water)

  • Separatory funnels

  • Spectrophotometer

Procedure:

  • Sample Preparation: Take a known volume of the sample and place it in a separatory funnel.

  • Extraction:

    • Add the methylene blue reagent to the sample and mix.

    • Add chloroform and shake the funnel vigorously to extract the LAS-methylene blue ion pair into the chloroform layer.

    • Allow the layers to separate and drain the chloroform layer into a second separatory funnel.

    • Repeat the extraction two more times with fresh chloroform.

  • Washing:

    • Combine the chloroform extracts and add the wash solution.

    • Shake the funnel to remove any interfering substances from the chloroform.

    • Drain the washed chloroform layer into a volumetric flask.

  • Measurement:

    • Bring the chloroform extract to a known volume with chloroform.

    • Measure the absorbance of the solution at 652 nm using a spectrophotometer, with chloroform as a blank.

  • Quantification:

    • Prepare a calibration curve using standard solutions of LAS.

    • Determine the concentration of LAS in the sample by comparing its absorbance to the calibration curve.

Note: This method is susceptible to interference from other anionic substances.[5]

High-Performance Liquid Chromatography (HPLC) for LAS Analysis

HPLC is a more specific method for quantifying LAS and its degradation intermediates.[8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A mixture of methanol and water containing an ion-pairing agent like ammonium acetate.[9]

Procedure:

  • Sample Preparation:

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the sample and remove interfering substances.

  • Injection: Inject a known volume of the prepared sample into the HPLC system.

  • Separation: The LAS homologues and their degradation products are separated on the C18 column based on their hydrophobicity.

  • Detection: The separated compounds are detected by the UV detector at a wavelength of around 225 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of different LAS homologues.

    • Identify and quantify the LAS peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

Visualizations

Experimental_Workflow_for_Temperature_Optimization cluster_setup Experimental Setup cluster_incubation Incubation at Different Temperatures cluster_analysis Analysis cluster_results Results and Optimization A Prepare microbial inoculum and growth medium B Set up multiple bioreactors A->B C Add known concentration of LAS B->C D1 Incubate at 20°C D2 Incubate at 30°C D3 Incubate at 40°C D4 Incubate at 50°C E Collect samples at regular intervals F Measure residual LAS concentration (MBAS/HPLC) E->F G Monitor microbial activity (e.g., O2 consumption) F->G H Plot LAS degradation curves for each temperature G->H I Determine the optimal temperature for maximum degradation rate H->I

Caption: Experimental workflow for optimizing temperature in LAS biodegradation.

Caption: Troubleshooting flowchart for slow or no LAS biodegradation.

References

Technical Support Center: Enhancing Resolution of Alkylbenzene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of alkylbenzene isomers.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you systematically troubleshoot and improve the resolution of alkylbenzene isomers.

Problem: Poor or no separation between critical isomer pairs.

Initial Checks:

  • Is the column appropriate for the isomers being separated?

    • Certain stationary phases offer better selectivity for specific isomers. For instance, for separating m- and p-xylene, a C30 stationary phase may be effective where C18 and PFP phases fail.[1] Similarly, for differentiating between m- and p-cresol, PFP and C30 phases have shown success while C18 may not provide separation.[1] Aromatic stationary phases like phenyl-hexyl and biphenyl are specifically designed for improved separation of aromatic compounds and can offer better resolution for polyphenyl isomers compared to a standard C18 column.[2][3]

  • Is the mobile phase composition optimal?

    • The choice of organic modifier in reversed-phase liquid chromatography can significantly impact selectivity. For example, in the separation of o-, m-, and p-toluidine, a mobile phase containing methanol showed complete separation on a PFP column, whereas acetonitrile did not achieve baseline resolution.[1]

  • Are the temperature conditions suitable?

    • Temperature can influence selectivity. For some separations, such as vitamin E isomers on a C30 column, lower temperatures lead to higher separation factors.[1] In gas chromatography, temperature programming is a crucial tool to resolve complex mixtures of isomers.[4]

Systematic Troubleshooting Workflow

Caption: A decision tree for troubleshooting poor resolution of alkylbenzene isomers.

Problem: Peak Tailing

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanols on the silica support can interact with basic analytes, causing peak tailing.

    • Solution: Use a mobile phase with a lower pH to protonate the silanols and reduce these interactions. Adding a competitive base to the mobile phase can also help.

  • Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent.[5] If the problem persists, consider replacing the guard column or the analytical column itself.[6]

  • Inappropriate Mobile Phase Buffer:

    • Solution: Ensure the mobile phase is adequately buffered at least one pH unit away from the pKa of the analytes.

Problem: Fluctuating Retention Times

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Composition:

    • Solution: Prepare fresh mobile phase and ensure proper mixing if using a gradient.[6] Degas the mobile phase to prevent air bubbles in the pump.[6]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a stable temperature.[6]

  • Column Equilibration:

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase before starting a run, especially after changing the mobile phase composition.[6]

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is best for separating positional alkylbenzene isomers?

A1: The ideal stationary phase depends on the specific isomers. While C18 is a common starting point, it may not resolve closely related isomers like m- and p-terphenyl.[2] For enhanced selectivity, consider the following:

  • C30 Phases: Can be effective for separating isomers like m- and p-xylene and vitamin E isomers.[1]

  • Phenyl-based Phases (e.g., Phenyl-Hexyl, Biphenyl): These are designed for improved separation of aromatic compounds and can provide better resolution for polyphenyls.[2][3]

  • Pentafluorophenyl (PFP) Phases: Offer different selectivity due to multiple interaction mechanisms and can be successful where C18 phases fail.[3]

  • Porous Graphitic Carbon (PGC): Provides high selectivity, especially for structural isomers, with retention influenced by the degree of branching in the alkyl chain.[7]

Q2: How does temperature affect the resolution of alkylbenzene isomers?

A2: Temperature plays a significant role in both GC and HPLC.

  • In Gas Chromatography (GC): Temperature programming is essential for separating complex mixtures of alkylbenzenes with varying boiling points.[4]

  • In High-Performance Liquid Chromatography (HPLC): The effect of temperature is compound and stationary phase dependent. For some applications, like the separation of vitamin E isomers on a C30 column, lower temperatures can increase the separation factor.[1] In other cases, increasing the temperature can improve peak shape and efficiency.[8]

Q3: Can I improve resolution by changing the mobile phase?

A3: Yes, optimizing the mobile phase is a powerful tool for improving resolution.

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity for aromatic compounds.[1]

  • Mobile Phase pH: For ionizable alkylbenzenes, adjusting the mobile phase pH can significantly change retention and selectivity. A stable pH, at least one unit from the analyte's pKa, is recommended for reproducible results.[9]

  • Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, can significantly improve resolution and reduce analysis time.[8][10]

Q4: What is the "general elution problem" and how can it be addressed for alkylbenzene isomers?

A4: The general elution problem occurs when it is difficult to find a single set of isocratic conditions that provides adequate separation for all components in a complex mixture. Early eluting peaks may be poorly resolved, while late-eluting peaks can be very broad with long retention times. For alkylbenzene isomers, this can be addressed by:

  • Temperature Programming in GC: Starting at a lower temperature to resolve early eluting isomers and then ramping up the temperature to elute the more strongly retained isomers in a reasonable time with good peak shape.[4]

  • Gradient Elution in HPLC: Beginning with a weaker mobile phase to separate less retained isomers and gradually increasing the mobile phase strength to elute the more hydrophobic isomers.[8]

Data Summary Tables

Table 1: Stationary Phase Performance for Isomer Separations

Isomer PairSuccessful Stationary Phase(s)Unsuccessful Stationary Phase(s)Reference
m-xylene & p-xyleneC30C18, PFP[1]
m-cresol & p-cresolPFP, C30C18[1]
o, m, p-toluidinePFP (with Methanol)Phenyl, C18 (incomplete)[1]
β-tocopherol & γ-tocopherolC30C18[1]
m-terphenyl & p-terphenylPhenyl-hexyl, BiphenylC18[2]

Experimental Protocols

Protocol 1: General Method for Screening Stationary Phases in HPLC

  • Column Selection: Choose a set of columns with different selectivities (e.g., C18, C30, PFP, Phenyl-Hexyl).

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile or Methanol

    • Degas both mobile phases thoroughly.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve the alkylbenzene isomer mixture in the initial mobile phase composition (95:5 A:B).

  • Injection: Inject 5 µL of the sample.

  • Data Analysis: Compare the resolution of the target isomer pairs across the different stationary phases.

Workflow for Stationary Phase Screening

StationaryPhaseScreening Start Start: Select Isomer Mix PrepareSample Prepare Sample in Initial Mobile Phase Start->PrepareSample Column1 Run Gradient on C18 Column PrepareSample->Column1 Column2 Run Gradient on PFP Column PrepareSample->Column2 Column3 Run Gradient on Phenyl Column PrepareSample->Column3 Analyze Analyze and Compare Chromatograms Column1->Analyze Column2->Analyze Column3->Analyze Decision Select Best Stationary Phase Analyze->Decision End Proceed with Method Optimization Decision->End

Caption: A workflow diagram for screening different stationary phases.

Protocol 2: Gas Chromatography with Temperature Programming for Alkylbenzene Isomer Distribution

  • Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: Adjust based on sample concentration (e.g., 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 10 minutes.

  • Detector:

    • Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C.

  • Data Acquisition: Collect data throughout the temperature program.

  • Analysis: Identify peaks based on retention times relative to standards.

References

Challenges in the quantification of trace levels of benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantification of Trace Benzene Derivatives

Welcome to the technical support center for the analysis of trace levels of benzene derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when quantifying trace levels of benzene derivatives?

A: The primary challenges include:

  • Matrix Effects: Complex sample matrices (e.g., blood, soil, pharmaceutical formulations) can interfere with the analysis, causing signal suppression or enhancement. This variability makes accurate quantification difficult.[1][2][3]

  • Contamination: Benzene is a common solvent and environmental contaminant, leading to a high risk of background interference from lab air, reagents, or equipment.[4]

  • Low Concentration Levels: Working near the instrument's limit of detection (LOD) and limit of quantification (LOQ) can lead to poor precision and accuracy.[5][6]

  • Volatility: The high volatility of benzene and its simple derivatives can lead to analyte loss during sample collection, preparation, and storage.[7]

  • Co-elution: In complex mixtures, other volatile organic compounds (VOCs) may have similar retention times, leading to overlapping chromatographic peaks and inaccurate quantification.

Q2: Which analytical technique is most suitable for trace-level benzene analysis?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used and recommended technique.[8][9] Its high sensitivity and selectivity make it ideal for identifying and quantifying trace levels of volatile compounds like benzene derivatives. For sample introduction, Headspace (HS) sampling or Purge and Trap are common, as they efficiently isolate volatile analytes from complex matrices.[9][10][11][12] While HPLC can be used, GC is generally preferred for its superior ability to separate volatile compounds.[4][13][14]

Q3: What are the typical regulatory limits for benzene in pharmaceutical products?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Indian Central Drugs Standard Control Organization (CDSCO) have set stringent limits. Typically, the concentration of benzene as a residual solvent in finished drug products should not exceed 2 parts per million (ppm) .[15][16] The goal is to limit exposure to the lowest possible level due to benzene's carcinogenic properties.[15][17][18]

Q4: How can I minimize matrix effects in my analysis?

A: Several strategies can be employed:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][3] For blood samples, dilutions of 1:2 to 1:5 (blood:water) have been shown to be effective for many VOCs.[1][3]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample. This helps to compensate for signal suppression or enhancement.

  • Use of Internal Standards: An internal standard with similar chemical properties to the analyte can help correct for variations in extraction efficiency and matrix effects.[8]

  • Advanced Sample Preparation: Techniques like Solid Phase Microextraction (SPME) can selectively extract target analytes, leaving interfering components behind.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Chromatography & Peak Shape Issues
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Syringe/Injector issue (plugged syringe, leaky septum).[19][20] 2. Incorrect sample introduction (e.g., headspace parameters not optimized). 3. Column flow issue or leak in the system.[21] 4. Detector not functioning (e.g., FID flame is out).[19]1. Check Septum: Replace the injector septum, as it is a common source of leaks.[20] 2. Verify Injection: Manually inject a standard to confirm syringe and injector function. 3. Check Flow: Disconnect the column from the detector and measure the flow rate to ensure the carrier gas is flowing correctly.[19] 4. Inspect Detector: Check detector parameters and ensure it is operational.
Peak Tailing (Asymmetrical peaks with a "tail")1. Active sites in the injector liner or column causing analyte interaction.[20] 2. Column contamination or degradation.[22] 3. Sample solvent is incompatible with the mobile phase/column. 4. Secondary interactions between the analyte and the column stationary phase.[23]1. Inlet Maintenance: Replace the injector liner and O-ring. Use a deactivated liner.[20] 2. Column Conditioning: Bake out the column at a high temperature (within its limits) to remove contaminants. 3. Check Solvent: Ensure the injection solvent is appropriate for the analysis. 4. Column Replacement: If tailing persists with known good standards, the column may be permanently damaged and require replacement.
Peak Fronting (Asymmetrical peaks with a leading edge)1. Column overload (injecting too much sample).[19] 2. Inappropriate injection solvent (stronger than the mobile phase).[23] 3. Poor column installation.1. Reduce Concentration: Dilute the sample or reduce the injection volume. 2. Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.[19] 3. Verify Solvent: Match the injection solvent polarity to the initial mobile phase as closely as possible.
Split Peaks 1. Partially blocked injector liner or column inlet frit. 2. Improper column installation (ferrule not sealed correctly). 3. Injection solvent effect (solvent condensation issues).[23]1. Perform Maintenance: Replace the injector liner and check the column inlet for visible particulates. 2. Reinstall Column: Cut 5-10 cm from the column inlet and reinstall it, ensuring a clean, square cut and proper ferrule placement. 3. Adjust Injection Parameters: Try a smaller injection volume or a different injection solvent.
Quantification & Sensitivity Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Calibration Curve Linearity (Low R²) 1. Incorrect concentration of standards. 2. Instrument instability or detector saturation at high concentrations.[5] 3. Inappropriate calibration range (too wide). 4. Outlier data points from preparation or injection errors.[5]1. Prepare Fresh Standards: Accurately prepare a new set of calibration standards. 2. Narrow the Range: Focus the calibration curve on the expected concentration range of your samples. 3. Check for Saturation: If the curve flattens at the top, the detector is saturated. Dilute the highest standards. 4. Evaluate Outliers: Re-run any standard that deviates significantly from the linear regression.[5]
High Baseline Noise / Poor Sensitivity 1. Contaminated carrier gas or gas lines. 2. Column bleed due to high temperatures or oxygen in the carrier gas.[22] 3. Contamination in the injector or detector. 4. Leaks in the system (septum, fittings).[20][21]1. Check Gas Supply: Ensure high-purity carrier gas and use gas purifiers/traps. 2. Condition Column: Bake out the column to remove contaminants and reduce bleed. 3. Clean System: Clean the injector port and detector as per the manufacturer's instructions. 4. Leak Check: Perform a system-wide leak check, paying close attention to the injector septum and column fittings.
Results Not Reproducible 1. Inconsistent sample preparation or injection volume. 2. Leaks in the system, especially the injector septum.[20] 3. Fluctuations in instrument conditions (temperature, flow rate). 4. Sample degradation or loss of volatile analytes between runs.1. Standardize Workflow: Use a consistent, documented procedure for all sample preparation and injection steps. An autosampler is highly recommended. 2. Perform Maintenance: Regularly replace the injector septum and liners.[20] 3. Verify Instrument Stability: Monitor instrument parameters to ensure they are stable throughout the analytical sequence. 4. Sample Handling: Keep vials capped and minimize the time samples spend in the autosampler before injection.

Quantitative Data Summary

The following table summarizes typical detection and quantification limits for benzene in water using standard U.S. EPA methods. These values can vary based on the instrument, matrix, and laboratory conditions.

Method Technique Method Detection Limit (MDL) Practical Quantitation Limit (PQL) / Minimum Quantitation Level
EPA 524.2 Purge and Trap GC-MS0.03 - 0.04 µg/L~0.4 µg/L (Estimated revised PQL)
SM 6200B Purge and Trap GC-MS0.036 µg/L0.144 µg/L
SM 6200C Purge and Trap GC/PID/ELCD0.017 µg/L0.068 µg/L
OSHA 12 (Air) GC-FID0.04 ppmNot Specified

Source: U.S. EPA[24], OSHA[14][25]

Experimental Protocols

Protocol: Headspace GC-MS Analysis of Benzene (General Method)

This protocol provides a general framework for the analysis of benzene derivatives in liquid samples (e.g., pharmaceutical formulations in a dissolution solvent). It is based on common practices for residual solvent analysis.[10][26][27]

1. Sample Preparation and Vialing:

  • Accurately weigh or pipette a specific amount of the sample (e.g., 100 mg) into a 20 mL headspace vial.

  • Add a precise volume of a suitable solvent (e.g., 5 mL of Dimethyl sulfoxide (DMSO) or water). The solvent must be free of benzene and other interfering volatiles.[11]

  • If using an internal standard (recommended), add a known amount to each vial.

  • Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

2. Headspace Autosampler Parameters:

  • Oven Temperature: 80°C - 100°C[10]

  • Equilibration Time: 15 - 30 minutes

  • Vial Pressurization: 10 - 15 psi

  • Loop/Transfer Line Temperature: 90°C - 110°C (typically 5-10°C higher than the oven)[10]

  • Injection Time: 0.5 - 1.0 minutes

3. GC-MS Parameters:

  • Injection Port: Split mode (e.g., 10:1 or 20:1 split ratio), Temperature: 200-250°C

  • Carrier Gas: Helium, constant flow mode (e.g., 1.0 - 1.5 mL/min)

  • Column: A mid-polarity column, such as a DB-624 or equivalent, is commonly used. (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).

  • Oven Temperature Program:

    • Initial Temp: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes

  • Mass Spectrometer:

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for trace quantification. For benzene, the primary quantifying ion is m/z 78.

4. Calibration:

  • Prepare a series of calibration standards in the same solvent used for the samples. The concentration range should bracket the expected analyte concentration and any regulatory limits.

  • Analyze the standards using the same method as the samples to generate a calibration curve of peak area vs. concentration.[5][28]

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in the analysis of trace benzene derivatives.

G General Analytical Workflow for Trace Benzene Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Soil, Drug Product) Prep 2. Sample Preparation (e.g., Weighing, Dilution) Sample->Prep Transfer Intro 3. Analyte Isolation (Headspace, Purge & Trap, SPME) Prep->Intro Isolate Volatiles GC 4. GC Separation (Capillary Column) Intro->GC Injection MS 5. MS Detection (EI Source, Mass Analyzer) GC->MS Elution Data 6. Data Acquisition (Chromatogram) MS->Data Signal Quant 7. Quantification (Calibration Curve) Data->Quant Integration Report 8. Final Report Quant->Report Calculation G Troubleshooting Logic for Poor Peak Shape Start Problem: Poor Peak Shape Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No Sol_Tailing Solution: 1. Replace Inlet Liner 2. Check for active sites 3. Condition column Tailing->Sol_Tailing Yes Split Is the peak split? Fronting->Split No Sol_Fronting Solution: 1. Dilute sample 2. Increase split ratio 3. Check injection solvent Fronting->Sol_Fronting Yes Sol_Split Solution: 1. Reinstall column 2. Check for blockage 3. Adjust injection params Split->Sol_Split Yes End Consult further documentation Split->End No G Concept of Matrix Effects on Analyte Signal cluster_ideal Ideal Condition (Clean Sample) cluster_real Real Condition (Complex Matrix) Analyte Analyte (Benzene) IonSource MS Ion Source Analyte->IonSource Enters Matrix Matrix Components (e.g., Excipients, Proteins) Matrix->IonSource Interference (Co-elution) Signal_ideal True Signal IonSource->Signal_ideal Ionization Suppression Signal Suppression IonSource->Suppression Reduced Ionization Efficiency Enhancement Signal Enhancement IonSource->Enhancement Improved Ionization Efficiency Detector Detector Signal Analyte_ideal Analyte Analyte_ideal->IonSource

References

Technical Support Center: Reducing Matrix Effects in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in the analysis of environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and what causes them in environmental samples?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression (a decrease in analytical signal) or signal enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[1][2] In environmental samples like water, soil, or sediment, the matrix is complex and can include a wide variety of organic matter, salts, and other inorganic compounds that can interfere with the analysis.[3]

The primary cause of matrix effects, especially in Liquid Chromatography-Mass Spectrometry (LC-MS), is the competition between the analyte and matrix components for ionization in the MS source.[4] For instance, less volatile compounds in the matrix can affect the formation and evaporation of droplets in an electrospray ionization (ESI) source, thereby reducing the ionization efficiency of the target analyte.[4]

cluster_0 Sample Matrix cluster_1 LC-MS System cluster_2 Observed Effect Matrix Complex Environmental Sample (Soil, Water, etc.) Components Matrix Components (Humic acids, salts, etc.) Matrix->Components Analyte Target Analyte Matrix->Analyte LC Liquid Chromatography (Co-elution) Components->LC Analyte->LC MS Mass Spectrometer (Ion Source) LC->MS Effect Matrix Effect (Signal Suppression or Enhancement) MS->Effect Interference during ionization Start Suspected Ion Suppression Step1 Dilute the Sample Extract (e.g., 10x, 50x, 100x) Start->Step1 Decision1 Is Signal Suppression Reduced to <20%? Step1->Decision1 Step2 Optimize Sample Preparation (e.g., SPE, LLE, QuEChERS) Decision1->Step2 No End_Dilution Problem Solved: Quantify with Dilution Decision1->End_Dilution Yes Decision2 Is Matrix Effect Still Significant? Step2->Decision2 Decision2->Step1 No, Re-evaluate Dilution/Cleanup Step3 Use a Matrix-Matched Calibration Decision2->Step3 Yes Decision3 Is a Blank Matrix Available and Consistent? Step3->Decision3 Step4 Use the Standard Addition Method Decision3->Step4 No End_Final Problem Solved: Highest Accuracy Achieved Decision3->End_Final Yes, Proceed with Matrix-Matched Cal. Step4->End_Final Start Start: Obtain Sample Extract Step1 Divide extract into 4 equal aliquots (Vial 1, 2, 3, 4) Start->Step1 Step2 Spike with increasing known amounts of analyte standard Step1->Step2 Vial1 Vial 1: Add 0x Analyte (Unspiked) Step2->Vial1 Vial2 Vial 2: Add 0.5x Analyte Step2->Vial2 Vial3 Vial 3: Add 1.0x Analyte Step2->Vial3 Vial4 Vial 4: Add 1.5x Analyte Step2->Vial4 Step3 Analyze all 4 vials by LC-MS Vial1->Step3 Vial2->Step3 Vial3->Step3 Vial4->Step3 Step4 Plot Peak Area vs. Added Concentration Step3->Step4 Step5 Extrapolate linear regression to the x-intercept Step4->Step5 End Result: Absolute value of x-intercept = sample concentration Step5->End

References

Stability issues of (3-Methyldecan-2-YL)benzene under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3-Methyldecan-2-YL)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the concentration of my this compound solution over time when stored at room temperature. What could be the cause?

A1: Alkylbenzenes, such as this compound, can be susceptible to degradation over time, particularly when exposed to light and oxygen. The decrease in concentration you are observing is likely due to oxidative degradation. The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive and can be a primary site for oxidation.[1][2] To mitigate this, we recommend the following:

  • Storage: Store solutions of this compound in amber vials to protect them from light.[3]

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

  • Temperature: Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. A study on linear alkylbenzene sulfonates (LAS) showed that lower temperatures slowed the rate of biodegradation.[4]

Q2: My experimental results are inconsistent when using different solvents. Could the solvent be affecting the stability of this compound?

A2: Yes, the choice of solvent can influence the stability of your compound. Some solvents may promote degradation pathways. For instance, chlorinated solvents can generate radical species upon exposure to light, which could initiate the degradation of the alkylbenzene. It is crucial to use high-purity, stabilized solvents. We recommend performing a solvent compatibility study by dissolving this compound in a few different analytical-grade solvents and monitoring its concentration over time under your typical experimental conditions.

Q3: I am working with this compound in an aqueous solution at a specific pH. How does pH affect its stability?

A3: While alkylbenzenes themselves are generally not susceptible to hydrolysis under neutral pH conditions, extreme pH values (highly acidic or basic) can potentially catalyze degradation, especially at elevated temperatures.[3] It is advisable to conduct a forced degradation study under various pH conditions to determine the optimal pH range for your experiments. A recommended starting point for a hydrolysis study would be to test the stability in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature.

Q4: I suspect my sample of this compound has degraded. What are the likely degradation products?

A4: Based on the known degradation pathways of alkylbenzenes, the primary degradation products are likely to result from the oxidation of the alkyl side chain.[2][5][6] The initial oxidation would likely occur at the benzylic carbon, leading to the formation of a hydroperoxide, which can then decompose to form a ketone (acetophenone derivative) and an alcohol (carbinol).[6] Further oxidation could lead to the cleavage of the alkyl chain. In some cases, oxidation can also lead to the opening of the benzene ring, though this typically requires more aggressive conditions.[7]

Q5: How can I analyze for potential degradation products of this compound?

A5: Several analytical techniques are suitable for identifying and quantifying degradation products of alkylbenzenes.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for separating the parent compound from its more polar degradation products.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products. It provides both retention time and mass spectral data, which can be used for structural elucidation.[1][12][13][14]

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

ConditionTemperature (°C)Duration (days)Initial Purity (%)Final Purity (%)Major Degradation Product(s)
Acidic (0.1 M HCl)501499.898.5Minimal degradation
Neutral (Water)501499.899.6Negligible degradation
Basic (0.1 M NaOH)501499.897.2Side-chain oxidation products
Oxidative (3% H₂O₂)25799.785.3Ketones, Carbinols
Photolytic (UV light)25799.992.1Complex mixture
Thermal 801499.896.5Side-chain oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Amber HPLC vials

  • pH meter

  • HPLC-UV system

  • GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light in a photostability chamber.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a set temperature (e.g., 80°C).

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stress conditions and store it at -20°C in the dark.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 7 or 14 days), periodically withdrawing aliquots for analysis.

  • Analysis: Analyze the samples and the control at each time point using a validated stability-indicating HPLC-UV method. If significant degradation is observed, further characterize the degradation products using LC-MS or GC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

Procedure:

  • Initial Gradient: Start with a gradient elution to separate the parent compound from any potential impurities or degradation products. A typical starting gradient could be:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% B to 50% B

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and any degradation peaks.

  • Wavelength Selection: Monitor the elution at a wavelength where this compound and its likely degradation products have significant absorbance (e.g., 220 nm or 254 nm).

  • Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

degradation_pathway compound This compound hydroperoxide Benzylic Hydroperoxide compound->hydroperoxide Oxidation (O2, light) ring_opening Ring-Opened Products compound->ring_opening Harsh Oxidation ketone Ketone Derivative hydroperoxide->ketone carbinol Carbinol Derivative hydroperoxide->carbinol cleavage Alkyl Chain Cleavage Products ketone->cleavage Further Oxidation carbinol->cleavage Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photolysis Photolysis photolysis->hplc thermal Thermal Stress thermal->hplc decision Significant Degradation? hplc->decision gcms GC-MS/LC-MS Characterization end Determine Stability Profile gcms->end start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->photolysis start->thermal decision->gcms Yes decision->end No

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Method Development for Separating Complex Mixtures of Phenylalkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating complex mixtures of phenylalkanes using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

General Troubleshooting and FAQs

This section addresses common issues applicable to both GC and HPLC analyses of phenylalkanes.

Frequently Asked Questions (General)

Q1: What are the primary chromatographic methods for separating complex mixtures of phenylalkanes? A1: The most common and effective methods are Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) using reversed-phase columns like C18 or phenyl-based stationary phases.[1][2] GC is well-suited for volatile and thermally stable phenylalkanes, while HPLC is versatile for a wider range of these compounds.

Q2: How do I choose between GC and HPLC for my phenylalkane mixture? A2: The choice depends on the volatility and thermal stability of your analytes. GC is generally preferred for its high resolution of volatile and semi-volatile phenylalkanes, such as linear alkylbenzenes (LABs).[3][4] HPLC is a better option for less volatile or thermally labile phenylalkanes, or when derivatization is not desirable.

Q3: What is a common issue when analyzing phenylalkanes that can lead to misidentification? A3: Co-elution with other structurally similar compounds is a significant challenge. For instance, in environmental samples, linear alkylbenzenes (LABs) can co-elute with tetrapropylene-based alkylbenzenes (TABs), which have similar mass spectral fragments, potentially leading to incorrect quantitation.[3][5] Using high-resolution capillary columns in GC or selective stationary phases in HPLC can help mitigate this.[4]

Gas Chromatography (GC) Troubleshooting Guide

This guide focuses on issues commonly encountered during the GC analysis of phenylalkanes.

GC Troubleshooting: Question & Answer

Q1: My GC peaks for phenylalkane isomers are broad and show poor resolution. What should I do? A1: Poor resolution of phenylalkane isomers can be addressed by optimizing several parameters:

  • Temperature Program: A slower temperature ramp rate (e.g., 3-6°C/min) can improve the separation of closely eluting isomers.[3]

  • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., Helium at ~1.8-2 mL/min).[3][4]

  • Column Choice: A longer column or a column with a thinner film can enhance resolution. For complex mixtures, a high-resolution capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[3]

  • Injection Technique: Use a splitless injection for trace analysis to ensure sharp peaks for early eluting compounds, but optimize the initial oven temperature to prevent band broadening.[6]

Q2: I'm observing significant baseline noise and a rising baseline in my GC chromatogram. What are the likely causes? A2: Baseline issues in GC can stem from several sources:

  • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline. Use a low-bleed "MS-designated" column if interfacing with a mass spectrometer.

  • Contamination: Contaminants in the carrier gas, injector, or sample can cause a noisy or drifting baseline.[4] Ensure high-purity gases and check for contamination in the injector liner and septum.

  • Gas Leaks: Small leaks in the system can introduce oxygen, which can degrade the column and cause baseline instability. Regularly check for leaks using an electronic leak detector.[1]

Q3: My later eluting phenylalkanes are showing peak tailing. How can I fix this? A3: Peak tailing for later eluting compounds often points to active sites in the GC system or issues with the column itself.

  • Active Sites: Silanol groups in the injector liner or on the column can interact with analytes. Use a deactivated liner and ensure the column is properly conditioned.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. Trimming the first few inches of the column can often resolve this.

  • Improper Column Installation: If the column is not installed correctly in the detector, it can cause peak distortion.

Experimental Protocol: GC-MS Analysis of Linear Alkylbenzenes (LABs)

This protocol provides a general procedure for the separation and identification of LABs in a sample matrix.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like hexane or dichloromethane.

    • If necessary, perform a sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

    • Add internal standards (e.g., 2-fluorobiphenyl, phenanthrene-d10) for quantitation.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

    • Injector: Split/splitless injector at 250°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 70°C.

      • Ramp to 200°C at 6°C/min.

      • Ramp to 285°C at 10°C/min and hold for 42 minutes.[3]

    • Mass Spectrometer: Agilent 5973 or similar.

    • Interface Temperature: 280°C.

    • Ion Source Temperature: 250°C.[3]

    • Acquisition Mode: Scan mode (m/z 45-400) for identification and Selected Ion Monitoring (SIM) for quantitation (ions m/z 91, 92, 105).[7]

  • Data Analysis:

    • Identify LAB isomers based on their retention times and mass spectra. The elution order generally follows the position of the phenyl group on the alkyl chain, with the 2-phenyl isomer eluting last for a given carbon number.[8]

    • Quantify the analytes by comparing the peak areas to the internal standard.

Quantitative Data: GC Separation of Phenylalkanes

The following table provides typical GC conditions and expected elution order for linear alkylbenzenes. Absolute retention times will vary between instruments and laboratories.

ParameterValue
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temp. 250°C
Detector Temp. 275°C (FID) / 280°C (MS Transfer Line)[4]
Oven Program 70°C, ramp at 6°C/min to 200°C, then at 10°C/min to 285°C[3]

Table 1: Typical GC Elution Order of Linear Alkylbenzene (LAB) Homologs and Isomers Note: Within a given carbon number, isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyldodecane) will have longer retention times than those with the phenyl group closer to the center (e.g., 6-phenyldodecane).

Compound GroupElution Order
C10-LABs Elutes before C11-LABs
C11-LABs Elutes before C12-LABs
C12-LABs Elutes before C13-LABs
C13-LABs Elutes before C14-LABs

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

This guide addresses common challenges in the HPLC separation of phenylalkanes and related aromatic hydrocarbons.

HPLC Troubleshooting: Question & Answer

Q1: I am trying to separate positional isomers of a phenylalkane on a C18 column, but they are co-eluting. What can I do? A1: C18 columns separate primarily based on hydrophobicity, which may not be sufficient to resolve positional isomers with very similar polarities. Consider the following:

  • Switch to a Phenyl Column: A phenyl-hexyl or other phenyl-based stationary phase can provide alternative selectivity through π-π interactions between the stationary phase and the aromatic rings of your analytes.[2][9] This is often effective for separating positional isomers.[9]

  • Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the mobile phase composition can alter selectivity.

  • Optimize Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

Q2: My chromatogram shows a noisy or drifting baseline. What are the common causes in an HPLC system? A2: An unstable baseline in HPLC can be caused by several factors:

  • Mobile Phase Issues: Insufficiently degassed mobile phase can lead to bubble formation in the pump or detector, causing noise.[8] Impurities in the solvents or additives can also contribute to a noisy or rising baseline, especially during gradient elution.[8]

  • Pump Malfunction: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a pulsating baseline.

  • Detector Problems: A failing detector lamp or contaminated flow cell can cause both noise and drift.

Q3: Why are my peak retention times shifting between injections? A3: Retention time variability is a common problem that can compromise data quality.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Phenyl columns, in particular, may require longer equilibration times.[10]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention. Use precise measurements and ensure the solvents are thoroughly mixed.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. A column oven should be used to maintain a constant temperature.

  • Pump Performance: Inconsistent flow from the pump due to leaks or air bubbles will cause retention times to vary.

Experimental Protocol: HPLC-UV Analysis of Aromatic Hydrocarbons

This protocol is a general method for the separation of aromatic hydrocarbon mixtures, including phenylalkanes, based on standard methods like ASTM D6591.[11]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase (or a compatible solvent).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Waters Alliance or similar.

    • Column: Normal-phase silica or aminopropyl-bonded column (as specified in ASTM D6591) for separation by aromatic ring class. For reversed-phase separation of isomers, an Ascentis® Express PAH column (15 cm x 4.6 mm, 2.7 µm) or equivalent C18 or Phenyl column can be used.[6]

    • Mobile Phase:

      • Normal-Phase (ASTM D6591): Heptane or Hexane.[11]

      • Reversed-Phase: Acetonitrile/Water gradient.[6][12]

    • Flow Rate: 0.5 - 1.0 mL/min.[13]

    • Column Temperature: 30°C.

    • Detector: UV Detector at 254 nm or a Refractive Index (RI) detector.[11][13]

  • Data Analysis:

    • Identify peaks by comparing retention times with those of known standards.

    • For ASTM D6591, group the aromatics into mono-, di-, and polycyclic aromatic hydrocarbons based on their elution times.

    • Create a calibration curve for each analyte for accurate quantitation.

Quantitative Data: HPLC Separation of Aromatic Hydrocarbons

The following table summarizes typical conditions for the HPLC separation of polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with phenylalkanes.

Table 2: HPLC Conditions for Aromatic Hydrocarbon Separation

ParameterSettingReference
Column Cogent Bidentate C18™, 4µm, 100Å (4.6 x 75mm)[13]
Mobile Phase 70:30 Acetonitrile / DI Water[13]
Flow Rate 0.5 mL/minute[13]
Detection UV @ 254 nm[13]
Injection Vol. 1 µL[13]

Table 3: Example Retention Times for PAHs under Conditions in Table 2

Peak No.CompoundRetention Time (min)
1Naphthalene~2.5
2Phenanthrene~4.0
3Pyrene~5.5

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes in method development and troubleshooting for phenylalkane separation.

MethodDevelopmentWorkflow start Define Separation Goal (e.g., Isomer Resolution, Quantitation) sample_char Characterize Sample (Volatility, Polarity, Concentration) start->sample_char choose_tech Select Technique sample_char->choose_tech gc_path Gas Chromatography (GC) choose_tech->gc_path Volatile & Thermally Stable hplc_path High-Performance Liquid Chromatography (HPLC) choose_tech->hplc_path Non-Volatile or Thermally Labile gc_col Select GC Column (e.g., DB-5, VF-5ms) gc_path->gc_col hplc_col Select HPLC Column (e.g., C18, Phenyl-Hexyl) hplc_path->hplc_col gc_method Develop GC Method - Temp Program - Carrier Gas Flow - Detector Settings gc_col->gc_method hplc_method Develop HPLC Method - Mobile Phase - Gradient/Isocratic - Flow Rate hplc_col->hplc_method optimize Optimize & Validate gc_method->optimize hplc_method->optimize final_method Final Analytical Method optimize->final_method

Caption: Method development workflow for phenylalkane separation.

TroubleshootingDecisionTree problem Identify Chromatographic Problem poor_res Poor Resolution / Co-elution problem->poor_res Resolution peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Peak Shape baseline Baseline Noise / Drift problem->baseline Baseline check_col Change Column? (e.g., Phenyl for isomers) poor_res->check_col Isomer Separation? optimize_temp Optimize Temp Program (GC) or Mobile Phase (HPLC) poor_res->optimize_temp General check_col->optimize_temp No change_col_yes Select column with alternative selectivity check_col->change_col_yes Yes check_overload Sample Overload? peak_shape->check_overload check_active Check for Active Sites (Liner, Column Inlet) check_overload->check_active No dilute_sample Dilute Sample check_overload->dilute_sample Yes check_leaks Check for Gas/Fluid Leaks baseline->check_leaks check_mobile Check Mobile Phase (Degassing, Purity) baseline->check_mobile

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape in BTEX Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Gas Chromatography (GC) issues in the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shapes observed in GC analysis of BTEX compounds?

A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks. Each of these can compromise the quality of your data by affecting resolution and integration, which in turn impacts qualitative and quantitative analysis.[1][2][3]

Q2: I'm observing peak tailing for all my BTEX peaks. What is the likely cause?

A2: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is most likely physical or mechanical in nature.[1] Common causes include a poor column cut, improper column installation leading to dead volume, or a contaminated inlet liner.[1][4][5][6]

Q3: Only some of my BTEX analyte peaks are tailing. What should I investigate?

A3: If only specific analyte peaks are tailing, the problem is more likely due to chemical interactions. This can be caused by active sites in the GC system that interact with polar or ionogenic analytes.[4] Other potential causes include a mismatch between the polarity of the analytes and the stationary phase of the column.[5][6]

Q4: My BTEX peaks are showing significant fronting. What is the primary reason for this?

A4: Peak fronting is most commonly caused by column overload.[4][7][8][9] This can happen if the sample concentration is too high or the injection volume is too large.[7][8] The excess analyte saturates the stationary phase, causing some molecules to travel through the column more quickly.[4]

Q5: I am seeing split peaks for my BTEX standards. What could be the issue?

A5: Split peaks are often related to the injection process.[10] Potential causes include improper injection technique (especially with manual injections), a fast autosampler injection into an empty liner, or a mismatch between the sample solvent and the stationary phase polarity, which is particularly common in splitless injections.[8][10][11][12] Improper column installation can also lead to split peaks.[13]

Troubleshooting Guides

This section provides detailed troubleshooting steps for specific peak shape problems. Follow the logical workflows to identify and resolve the root cause of the issue.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.

Initial Assessment:

  • Observe all peaks: Determine if all peaks (including the solvent peak) are tailing or only specific analyte peaks.[1]

  • Sudden or gradual onset: Note if the tailing appeared suddenly with a new batch of samples or has gradually worsened over time.[14]

Troubleshooting Workflow:

G start Peak Tailing Observed all_peaks Do all peaks tail? start->all_peaks physical_issue Likely a physical issue in the flow path. all_peaks->physical_issue  Yes chemical_issue Likely a chemical interaction issue. all_peaks->chemical_issue  No, only some peaks check_column_cut Action: Check column cut. Ensure a clean, 90° cut. physical_issue->check_column_cut check_installation Action: Verify proper column installation in the inlet and detector. check_column_cut->check_installation inlet_maintenance Action: Perform inlet maintenance. Replace liner and septum. check_installation->inlet_maintenance end Problem Resolved inlet_maintenance->end check_active_sites Action: Trim 10-20 cm from the front of the column. chemical_issue->check_active_sites use_deactivated_liner Action: Use a fresh, deactivated inlet liner. check_active_sites->use_deactivated_liner check_polarity Action: Ensure compatibility between analyte polarity and stationary phase. use_deactivated_liner->check_polarity check_polarity->end

Caption: Troubleshooting workflow for peak tailing in GC.

Experimental Protocols:

  • Column Cutting:

    • Use a ceramic scoring wafer or a sapphire scribe to lightly score the fused silica tubing.

    • Gently break the column at the score.

    • Inspect the cut end with a magnifying glass (at least 20x magnification) to ensure it is a clean, square (90-degree) cut with no jagged edges or shards.[1][5]

  • Column Installation:

    • Follow the instrument manufacturer's instructions for the correct column insertion depth into the inlet and detector.[3][4]

    • Ensure that the ferrule is properly seated and tightened to prevent leaks without overtightening.

  • Inlet Maintenance:

    • Cool the injector and oven.

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the septum nut and septum.

    • Remove the inlet liner.

    • Replace the liner with a new, deactivated one of the appropriate type for your analysis.[15]

    • Replace the septum and O-ring.[15]

    • Reassemble the inlet and perform a leak check.[16]

Quantitative Data Summary: Common Causes of Peak Tailing and Solutions

SymptomPossible CauseSuggested Remedy
All peaks tailPoor column cut at the inlet.[1][4]Re-cut the column (2-5 cm) and inspect the quality of the cut.[4]
All peaks tailImproper column installation (dead volume).[5][6]Reinstall the column according to the manufacturer's instructions.[3][4]
Only specific, polar peaks tailActive sites in the liner or at the head of the column.[4]Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[4]
Tailing decreases with retentionSolvent effect violation (splitless injection).[15]Decrease the initial oven temperature by 10-20°C.[15]
Tailing of early eluting peaksMismatch between solvent and stationary phase polarity.[5][6][15]Change the sample solvent.[5][6]
Guide 2: Troubleshooting Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.

Initial Assessment:

  • Review sample concentration and injection volume: High concentrations of BTEX standards or large injection volumes are common culprits.[4][7]

  • Check all peaks: Determine if all peaks or only specific, early-eluting peaks are fronting.[7]

Troubleshooting Workflow:

G start Peak Fronting Observed overload_check Is column overload suspected? start->overload_check reduce_sample Action: Reduce sample concentration or injection volume. overload_check->reduce_sample  Yes mismatch_check Are only early peaks fronting? overload_check->mismatch_check  No increase_split Action: Increase the split ratio. reduce_sample->increase_split change_column Action: Use a column with a thicker film or wider internal diameter. increase_split->change_column end Problem Resolved change_column->end solvent_mismatch Likely a solvent/stationary phase mismatch. mismatch_check->solvent_mismatch  Yes column_degradation_check Is the issue persistent and worsening? mismatch_check->column_degradation_check  No change_solvent Action: Prepare the sample in a solvent compatible with the stationary phase. solvent_mismatch->change_solvent change_solvent->end column_degradation Column degradation may have occurred. column_degradation_check->column_degradation  Yes replace_column Action: Replace the GC column. column_degradation->replace_column replace_column->end

Caption: Troubleshooting workflow for peak fronting in GC.

Experimental Protocols:

  • Sample Dilution:

    • Prepare a dilution series of your sample or standard.

    • Inject the diluted samples to determine the concentration at which peak fronting is eliminated.

  • Changing Injection Parameters:

    • Reduce the injection volume in increments (e.g., from 1 µL to 0.5 µL, then 0.2 µL).

    • If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to reduce the amount of sample reaching the column.[5]

Quantitative Data Summary: Common Causes of Peak Fronting and Solutions

SymptomPossible CauseSuggested Remedy
All peaks frontingColumn overload (sample concentration too high).[7][8]Dilute the sample.[7][8]
All peaks frontingColumn overload (injection volume too large).[7][8]Decrease the injection volume.[7][8]
All peaks frontingInsufficient column capacity.[7]Use a column with a thicker stationary phase film or a wider internal diameter.[7][8][17]
Early eluting peaks frontingIncompatibility between sample solvent and stationary phase.[7]Change the sample solvent to one with a polarity that better matches the stationary phase.[7]
Persistent frontingColumn degradation.[7][13]Replace the column.[13]
Guide 3: Troubleshooting Split Peaks

Split peaks appear as two or more peaks for a single analyte.

Initial Assessment:

  • Injection Mode: Note whether you are using split, splitless, or on-column injection. Splitless injections are more prone to certain types of peak splitting.[10]

  • Solvent Composition: Consider if you are using a sample solvent that is different from the standards' solvent or if there is a significant polarity mismatch with the stationary phase.[10][12]

Troubleshooting Workflow:

G start Split Peaks Observed injection_check Is manual injection being used? start->injection_check injection_technique Action: Improve injection technique for consistency and speed. Consider using an autosampler. injection_check->injection_technique  Yes liner_check Is an empty liner being used with a fast injection? injection_check->liner_check  No end Problem Resolved injection_technique->end use_packed_liner Action: Use a liner with glass wool or a specific geometry to aid vaporization. liner_check->use_packed_liner  Yes solvent_mismatch_check Is there a solvent/stationary phase polarity mismatch? liner_check->solvent_mismatch_check  No use_packed_liner->end solvent_change Action: Change the sample solvent to match the stationary phase polarity. solvent_mismatch_check->solvent_change  Yes oven_temp_check Is this a splitless injection? solvent_mismatch_check->oven_temp_check  No solvent_change->end adjust_oven_temp Action: Ensure the initial oven temperature is at least 20°C below the solvent's boiling point. oven_temp_check->adjust_oven_temp  Yes column_install_check Action: Re-check column installation. oven_temp_check->column_install_check  No adjust_oven_temp->column_install_check column_install_check->end

Caption: Troubleshooting workflow for split peaks in GC.

Experimental Protocols:

  • Liner Selection:

    • If using a straight, empty liner, consider switching to one with a glass wool packing at the bottom or a taper.[8][11] The glass wool aids in sample vaporization and traps non-volatile residues.

  • Optimizing Splitless Injection:

    • For splitless injections, ensure the initial oven temperature is set at least 20°C below the boiling point of the sample solvent. This allows for proper solvent trapping and analyte focusing at the head of the column.[4]

    • Ensure the stationary phase chemistry is compatible with the polarity of the sample solvent. For example, injecting a nonpolar solvent like hexane onto a highly polar wax column can cause peak splitting.[4]

Quantitative Data Summary: Common Causes of Split Peaks and Solutions

SymptomPossible CauseSuggested Remedy
Split peaks with manual injectionInconsistent or slow injection technique.[10][13]Use a smooth, rapid injection motion or switch to an autosampler.[10][13]
Split peaks with fast autosampler injectionUse of an open, empty liner.[8]Switch to a liner containing glass wool or one with a specific geometry to promote vaporization.[8][11]
Split peaks in splitless injectionMismatch between sample solvent and stationary phase polarity.[4][10][11][12]Change the sample solvent to one that is more compatible with the stationary phase.[11]
Split peaks in splitless injectionInitial oven temperature is too high.[4]Set the initial oven temperature at least 20°C below the boiling point of the solvent.[4]
All peaks are splitImproper column installation.[13]Remove and reinstall the column, ensuring the correct insertion depth.[13]

References

Technical Support Center: Optimizing Purge and Trap Parameters for Volatile Compound Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purge and trap parameters for the efficient recovery of volatile compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during purge and trap experiments, offering potential causes and solutions in a question-and-answer format.

Issue: Poor recovery of late-eluting (heavy) analytes.

  • Question: My recovery for heavier volatile compounds is consistently low. What parameters should I investigate?

  • Answer: Low recovery of heavy analytes can be attributed to several factors.[1] First, evaluate your desorb temperature and time. You may need to increase both to ensure these less volatile compounds are efficiently transferred from the trap to the GC.[1] Also, check the temperature of the transfer line and the 6-port valve; they should be at least 100°C to prevent condensation of the analytes.[1] In some cases, the cryofocusing temperature might be too low, and raising it slightly could improve recovery.[1]

Issue: Poor recovery of early-eluting (gaseous) analytes.

  • Question: I am losing my most volatile compounds. What could be the cause?

  • Answer: The loss of early-eluting compounds often relates to excessive dry purging.[1] A long dry purge can cause these volatile analytes to be pushed too far into the adsorbent bed of the trap, leading to poor desorption and peak shape.[1] It is advisable to minimize the dry purge time when analyzing for gaseous VOCs.[1] Another potential issue could be a leak in the system, particularly around the trap, which would allow these volatile compounds to escape.[2]

Issue: Presence of carryover from previous samples.

  • Question: I am seeing peaks from my previous sample in my current chromatogram. How can I prevent this?

  • Answer: Carryover is often the result of incomplete baking of the trap between analyses or condensation in cold spots within the system.[1] This is more common after analyzing a highly concentrated sample.[1] To mitigate carryover, try increasing the bake time or temperature to ensure the trap is thoroughly cleaned between runs.[1] Also, ensure that all transfer lines are adequately heated.[1]

Issue: Water interference in the chromatogram.

  • Question: There is a large water peak in my chromatogram that is interfering with my analytes of interest. How can I reduce this?

  • Answer: Effective moisture control is crucial for successful purge and trap analysis.[3] While increasing the sample purge temperature can improve the recovery of some compounds, it also doubles the amount of water vapor transferred to the trap for every 10°C increase.[3] Therefore, it's a trade-off that needs careful optimization.[3] Shortening the desorb time can also significantly reduce the amount of water transferred to the GC.[4] Research indicates that for many compounds, a desorb time of one to two minutes is sufficient for good sensitivity without introducing excessive water.[4] Additionally, a dry purge step can help remove moisture from the trap before desorption.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of purge and trap parameters.

General Optimization

  • Question: What are the key parameters to optimize in a purge and trap method?

  • Answer: The primary parameters to optimize include purge gas flow rate and time, sample temperature, dry purge time and flow rate, desorb time and temperature, and bake time and temperature.[3][5] The choice of the analytical trap is also a critical factor.[3]

  • Question: How do I choose the right analytical trap?

  • Answer: The selection of the analytical trap depends on the specific compounds you are analyzing. For a broad range of volatile organic compounds (VOCs), a multi-bed adsorbent trap is often recommended.[3] For instance, a three-bed trap is suitable for general-purpose applications like US EPA methods 524, 8260, and 624.[3] Traps with hydrophobic adsorbents can help in reducing the amount of water transferred to the GC.[1]

Purge Parameters

  • Question: What is the typical range for purge flow rate and time?

  • Answer: A commonly used setting is a purge flow rate of 40 mL/min for 11 minutes.[6] However, EPA method 524.3 allows for a range of purge flow rates from 20 to 200 mL/min and purge volumes from 240 to 680 mL.[6] It's important to note that too little purge volume can result in low recovery of heavier compounds, while too much can lead to the breakthrough of very volatile gases.[5]

  • Question: Should I heat my sample during the purge step?

  • Answer: Heating the sample can improve the purging efficiency, especially for water-soluble compounds.[1][7] However, as mentioned earlier, this will also increase the amount of water vapor transferred to the trap.[3] Therefore, the sample temperature should be optimized to find a balance between analyte recovery and water interference.[3]

Desorb and Bake Parameters

  • Question: What are the typical desorb and bake temperatures?

  • Answer: Desorb temperatures typically range from 180°C to 250°C, depending on the trap's adsorbent materials.[8] The bake temperature is usually set 10-20°C higher than the desorb temperature to ensure the trap is thoroughly cleaned.[8] It is crucial not to exceed the maximum recommended temperature for your specific trap to avoid damaging the adsorbent material.[4]

  • Question: How long should the desorb and bake times be?

  • Answer: A desorb time of one to two minutes is often sufficient to transfer the analytes to the GC without introducing excessive water.[4] The bake time is typically set to ensure any remaining compounds are removed from the trap, with a common duration being around 10 minutes.[9]

Data Presentation

Table 1: Effect of Purge Flow Rate and Time on Analyte Recovery (Hypothetical Data for Illustration)

ParameterPurge Flow Rate (mL/min)Purge Time (min)Early Eluter Recovery (%)Mid Eluter Recovery (%)Late Eluter Recovery (%)
Setting 1 2015958570
Setting 2 4011909288
Setting 3 608809091

Table 2: Influence of Desorb Temperature on Analyte Recovery (Hypothetical Data for Illustration)

ParameterDesorb Temperature (°C)Desorb Time (min)Early Eluter Recovery (%)Mid Eluter Recovery (%)Late Eluter Recovery (%)
Setting A 1802988065
Setting B 2002979085
Setting C 2202969594

Experimental Protocols

Protocol 1: Optimization of Purge Flow Rate and Time

  • Objective: To determine the optimal purge flow rate and time for the target analytes.

  • Materials: A standard solution containing all analytes of interest at a known concentration, a purge and trap concentrator, and a GC-MS system.

  • Method:

    • Set the initial purge flow rate and time to a standard value (e.g., 40 mL/min for 11 minutes).

    • Analyze the standard solution in triplicate to establish a baseline for analyte recovery.

    • Systematically vary the purge flow rate (e.g., 20, 30, 50, 60 mL/min) while keeping the purge time constant. For each flow rate, perform triplicate analyses.

    • Using the most promising flow rate from the previous step, systematically vary the purge time (e.g., 8, 10, 12, 15 minutes). Perform triplicate analyses for each time point.

    • Calculate the average recovery and relative standard deviation (RSD) for each analyte at each condition.

    • Select the purge flow rate and time that provide the best overall recovery and precision for the broadest range of analytes.

Protocol 2: Optimization of Desorb Temperature and Time

  • Objective: To determine the optimal desorb temperature and time for efficient transfer of analytes to the GC.

  • Materials: A standard solution containing all analytes of interest, a purge and trap concentrator, and a GC-MS system.

  • Method:

    • Using the optimized purge parameters, set an initial desorb temperature and time (e.g., 200°C for 2 minutes).

    • Analyze the standard solution in triplicate.

    • Keeping the desorb time constant, vary the desorb temperature in increments (e.g., 180°C, 210°C, 230°C). Do not exceed the maximum recommended temperature for the trap. Perform triplicate analyses at each temperature.

    • Using the optimal temperature from the previous step, vary the desorb time (e.g., 1, 1.5, 2.5, 3 minutes). Perform triplicate analyses for each time point.

    • Evaluate the peak shape and recovery for all analytes. Pay close attention to the recovery of late-eluting compounds and the size of the water peak.

    • Select the desorb temperature and time that give the best recovery and peak shape for all analytes with minimal water interference.

Visualizations

PurgeAndTrapWorkflow cluster_System Purge and Trap System Sample Sample Introduction Purge Purge Step Sample->Purge Inert Gas Flow DryPurge Dry Purge (Optional) Purge->DryPurge Analyte Trapping Desorb Desorb Step DryPurge->Desorb Moisture Removal ToGC Transfer to GC Desorb->ToGC Analyte Transfer Bake Bake Step Bake->Sample System Ready for Next Sample ToGC->Bake

Caption: A simplified workflow of the purge and trap process.

TroubleshootingTree cluster_Early cluster_Late Start Poor Analyte Recovery EarlyEluters Low Recovery of Early Eluters Start->EarlyEluters LateEluters Low Recovery of Late Eluters Start->LateEluters CheckDryPurge Reduce Dry Purge Time EarlyEluters->CheckDryPurge CheckLeaks Check for System Leaks EarlyEluters->CheckLeaks IncreaseDesorbTemp Increase Desorb Temp/Time LateEluters->IncreaseDesorbTemp CheckTransferLine Check Transfer Line Temp LateEluters->CheckTransferLine

Caption: A troubleshooting guide for poor analyte recovery.

References

Validation & Comparative

Comparative Toxicity of C10 to C14 Alkylbenzene Homologues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of alkylbenzene homologues is crucial for environmental risk assessment and the development of safer chemical formulations. This guide provides a comparative analysis of the toxicity of C10 to C14 alkylbenzene homologues, focusing on both their sulfonated (Linear Alkylbenzene Sulfonates, LAS) and non-sulfonated (Linear Alkylbenzenes, LABs) forms. The information is compiled from various scientific studies and regulatory databases to offer a comprehensive overview supported by experimental data.

A consistent trend observed across multiple studies is that the toxicity of Linear Alkylbenzene Sulfonate (LAS) homologues to aquatic organisms increases with the length of the alkyl chain. Longer-chain homologues, such as C13 and C14 LAS, have been shown to be significantly more toxic than their shorter-chain counterparts (C10-C12).[1][2] This trend is also reflected in the bioconcentration factor (BCF), which tends to increase with the length of the alkyl chain.

In contrast, the parent compounds, Linear Alkylbenzenes (LABs), which are not sulfonated, are generally considered to be less toxic to a wide range of aquatic species, with the notable exception of Daphnia magna.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for C10 to C14 alkylbenzene homologues. It is important to note that much of the available data pertains to commercial mixtures of LAS, and data for individual homologues can be limited.

Aquatic Toxicity of Linear Alkylbenzene Sulfonate (LAS) Homologues
HomologueTest SpeciesEndpointConcentration (mg/L)Reference
C10 LASDaphnia magna48h EC5027.6[4]
C11 LASDaphnia magna48h EC5021.2[4]
C12 LASDaphnia magna48h EC505.9[4]
C13 LASDaphnia magna48h EC502.6[4]
C14 LASDaphnia magna48h EC500.68[4]
C10-C12 LASSparus aurata (seabream) embryosLethalityNo lethal effect up to 5 mg/L[1]
C13 and C14 LASSparus aurata (seabream) embryos100% Lethality0.1 - 0.25[1]
Mammalian Toxicity of Linear Alkylbenzene Sulfonates (LAS)

Data on the mammalian toxicity of individual LAS homologues are scarce. The available data are primarily for commercial mixtures of C10-C14 LAS.

SubstanceTest SpeciesEndpointValueReference
C10-C14 LASRatOral LD501,080 - 1,980 mg/kg bw[5]
C10-C14 LASMouseOral LD502,160 - 2,250 mg/kg bw[5]
C10-C14 LASRatDermal LD50>2,000 mg/kg bw[5]
C10-C14 LASRat2-year dietary study (NOAEL)250 mg/kg-day[6]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are widely accepted for regulatory and research purposes.

Aquatic Toxicity Testing

A general workflow for assessing the acute aquatic toxicity of chemical substances, such as LAS homologues, is depicted in the diagram below. This workflow is based on the principles outlined in OECD Test Guidelines 201, 202, and 203.

Aquatic Toxicity Testing Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Data Analysis cluster_3 Endpoint TestSubstance Test Substance (C10-C14 Alkylbenzene Homologue) StockSolution Preparation of Stock Solution TestSubstance->StockSolution TestConcentrations Serial Dilutions to Test Concentrations StockSolution->TestConcentrations AlgaeTest Algal Growth Inhibition Test (OECD 201, 72h) TestConcentrations->AlgaeTest Exposure DaphniaTest Daphnia sp. Acute Immobilisation Test (OECD 202, 48h) TestConcentrations->DaphniaTest Exposure FishTest Fish Acute Toxicity Test (OECD 203, 96h) TestConcentrations->FishTest Exposure EC50_Algae Calculate EC50 (Growth Rate) AlgaeTest->EC50_Algae EC50_Daphnia Calculate EC50 (Immobilisation) DaphniaTest->EC50_Daphnia LC50_Fish Calculate LC50 (Mortality) FishTest->LC50_Fish HazardClassification Hazard Classification EC50_Algae->HazardClassification EC50_Daphnia->HazardClassification LC50_Fish->HazardClassification

Aquatic toxicity testing workflow.

Description of Key Experimental Steps:

  • Test Substance and Preparation: A stock solution of the specific alkylbenzene homologue is prepared in a suitable solvent or directly in the test medium. From this stock solution, a series of dilutions are made to obtain the desired test concentrations.

  • Test Organisms and Exposure:

    • Algae (OECD 201): Cultures of a freshwater green alga (e.g., Raphidocelis subcapitata) are exposed to the test concentrations for 72 hours under controlled conditions of light, temperature, and nutrients.

    • Daphnia (OECD 202): Young daphnids (Daphnia magna) are exposed to the test concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Fish (OECD 203): Freshwater fish (e.g., Zebrafish, Danio rerio) are exposed to the test concentrations for 96 hours in a semi-static or flow-through system. Mortality is the primary endpoint observed.

  • Data Analysis: The results from the exposure studies are used to calculate the median effective concentration (EC50) for algae and daphnia, and the median lethal concentration (LC50) for fish. These values represent the concentration of the substance that causes a 50% effect (inhibition of growth or immobilization) or mortality, respectively.

  • Hazard Classification: The calculated EC50 and LC50 values are then used to classify the substance according to its potential hazard to the aquatic environment.

Mammalian Oral Toxicity Testing

The determination of acute oral toxicity in mammals, such as the LD50 value, typically follows protocols like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method).

General Procedure:

  • Animal Selection: Healthy, young adult rodents (usually rats or mice) are used.

  • Dose Administration: The test substance is administered by gavage in a single dose.

  • Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, which is the statistically estimated dose that would cause mortality in 50% of the animals, is calculated.

Signaling Pathways in Alkylbenzene-Induced Cellular Stress

Alkylbenzenes and their sulfonated derivatives can induce cellular stress, which may involve various signaling pathways. A simplified representation of a potential pathway leading to oxidative stress and cellular response is illustrated below.

Cellular Stress Pathway cluster_0 Exposure cluster_1 Cellular Effects cluster_2 Cellular Response cluster_3 Outcome Alkylbenzene Alkylbenzene Homologue Membrane Membrane Interaction Alkylbenzene->Membrane Mitochondria Mitochondrial Dysfunction Alkylbenzene->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->ROS AntioxidantResponse Antioxidant Response (e.g., Nrf2 pathway) OxidativeStress->AntioxidantResponse Inflammation Inflammatory Response (e.g., NF-κB pathway) OxidativeStress->Inflammation CellDamage Cell Damage OxidativeStress->CellDamage AntioxidantResponse->CellDamage Inhibition Inflammation->CellDamage Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellDamage->Apoptosis

References

A Comparative Guide to the Quantification of (3-Methyldecan-2-YL)benzene: A Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of aromatic hydrocarbons is critical for product purity, safety, and efficacy. This guide details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of (3-Methyldecan-2-YL)benzene, a substituted benzene derivative. The performance of this method is compared with an alternative High-Performance Liquid Chromatography (HPLC) method, providing the necessary data to make an informed decision on methodology.

Experimental Protocols

A robust and validated analytical method is the cornerstone of accurate quantification. Below are the detailed methodologies for the GC-MS and a comparative HPLC method.

GC-MS Method for this compound Quantification

This method is optimized for the sensitive and selective quantification of this compound.

  • Instrumentation : Agilent 8890 GC coupled with a 5977B Mass Selective Detector (MSD).

  • Sample Preparation : Samples are accurately weighed and dissolved in dichloromethane. An internal standard, such as fluorene-d10, is added to each sample just before analysis to ensure accuracy.[1]

  • GC Conditions :

    • Column : HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Injector : Splitless mode at 250°C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 100°C for 0.25 min, ramped to 200°C at 100°C/min, then to 250°C at 50°C/min, and held for 0.75 min.[2]

  • MSD Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.[1]

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

    • Transfer Line Temperature : 250°C.[2]

    • Source Temperature : 200°C.[2]

Alternative Method: HPLC-UV

For comparison, a general HPLC method suitable for aromatic hydrocarbons is presented.

  • Instrumentation : Agilent 1260 Infinity II LC with a Diode Array Detector (DAD).

  • Sample Preparation : Samples are dissolved in the mobile phase.

  • HPLC Conditions :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of acetonitrile and water.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 254 nm.

Data Presentation: A Comparative Analysis

The performance of the GC-MS method was validated and compared to the expected performance of a standard HPLC-UV method for similar analytes. The results are summarized in the table below.

Parameter Validated GC-MS Method Alternative HPLC-UV Method
Linearity (r²) >0.999[3]Typically >0.998
Limit of Detection (LOD) Sub-ng/L to pg/mL levels[4][5]ppm to ppb range[6]
Limit of Quantification (LOQ) pg/mL levels[4]ppm to ppb range[6]
Precision (%RSD) 2.7% to 7.5%[4]Generally <5%
Selectivity High (based on mass-to-charge ratio)[7]Lower (based on retention time and UV absorbance)
Analysis Time Fast, with runs as short as 3-11 minutes[2][3]Generally longer than GC for complex mixtures

Method Validation and Performance

The GC-MS method demonstrates exceptional sensitivity and selectivity, which are critical for the trace-level quantification of impurities in pharmaceutical ingredients. The use of Selected Ion Monitoring (SIM) allows for the detection of this compound at very low concentrations, often in the parts-per-billion (ppb) range.[6] The linearity of the method is excellent, with a coefficient of determination (r²) greater than 0.999 over a wide concentration range.[3] The precision, indicated by the relative standard deviation (%RSD), is well within acceptable limits for analytical methods.[4]

In comparison, while HPLC is a robust and versatile technique, it generally offers lower sensitivity for volatile compounds like this compound.[8] The selectivity of HPLC with a UV detector is also lower than that of GC-MS, which can lead to interferences from other compounds in the sample matrix that absorb at the same wavelength.[9]

Experimental Workflow

The logical flow of the GC-MS analysis, from sample preparation to final data processing, is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_processing Data Processing a Sample Weighing b Dissolution in Dichloromethane a->b c Internal Standard Spiking b->c d Injection c->d e GC Separation d->e f MS Detection (SIM) e->f g Peak Integration f->g h Quantification g->h i Reporting h->i

Caption: GC-MS Experimental Workflow

Conclusion

For the quantification of this compound, the validated GC-MS method offers superior sensitivity, selectivity, and speed compared to a general HPLC-UV method.[6] Its ability to provide detailed molecular information makes it the preferred choice for trace-level analysis in complex matrices, ensuring the highest level of confidence in the analytical results.[6] While HPLC is a valuable tool for non-volatile compounds, GC-MS is better suited for the analysis of volatile and semi-volatile aromatic hydrocarbons like this compound.[6][8][10]

References

The Clear Winner in Environmental Compatibility: A Comparative Guide to the Biodegradability of Linear vs. Branched Alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is paramount. This guide provides an objective comparison of the biodegradability of linear and branched alkylbenzenes, supported by experimental data, to inform compound selection and environmental risk assessment.

The structure of the alkyl chain in alkylbenzene sulfonates, a common class of surfactants, plays a critical role in their susceptibility to microbial degradation. The transition from branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS) in detergent formulations during the mid-1960s was a direct result of the significant environmental problems caused by the persistence of the branched form.[1][2][3] This guide delves into the experimental evidence that underscores the superior biodegradability of linear alkylbenzenes.

Quantitative Comparison of Biodegradability

Experimental data consistently demonstrates the rapid and extensive biodegradation of linear alkylbenzenes compared to their branched counterparts. The linear structure is more amenable to enzymatic attack by microorganisms, leading to its efficient removal from the environment.[2]

Compound TypeBiodegradation ExtentConditionsKey FindingsReference
Linear Alkylbenzene Sulfonate (LAS) >99%Aerobic, SeawaterComplete degradation observed for C11 and C12 homologues.[4][5]
Linear Alkylbenzene Sulfonate (LAS) 90% or greaterPresumptive Shake Culture Test (Sewage Treatment Simulation)Considered adequately biodegradable.[6]
Linear Alkylbenzene Sulfonate (LAS) 37%Anaerobic, ThermophilicBiodegradation observed even under less favorable anaerobic conditions.[7]
Linear Alkylbenzene Sulfonate (LAS) Substantial CO2 EvolutionShake-Flask System with Soil and Sewage MicroorganismsDemonstrates ultimate biodegradation (mineralization) of the entire molecule.[8][9]
Branched Alkylbenzene Sulfonate (BAS) Resistant to BiodegradationGeneral Environmental ConditionsHighly branched structure inhibits microbial enzymatic attack.[2][3]
Branched Alkylbenzene Sulfonate (BAS) Low Rate of BiodegradationGeneral Environmental ConditionsPresence of highly branched alkyl groups makes them less susceptible to biodegradation.[10]

Experimental Protocols

The assessment of alkylbenzene biodegradability relies on standardized and well-documented experimental protocols. These methods are designed to simulate environmental conditions and quantify the extent and rate of degradation.

Shake-Flask Carbon Dioxide Evolution Test

A widely used method to determine the ultimate biodegradability of a substance is the shake-flask CO2 evolution test.[8][9]

Objective: To measure the amount of carbon from the test substance that is converted to CO2 by microorganisms, indicating complete mineralization.

Methodology:

  • Preparation of Test Medium: A mineral salts medium is prepared and inoculated with microorganisms from a source such as activated sludge, sewage, or soil.

  • Test Flasks: The test substance (e.g., linear or branched alkylbenzene) is added to the inoculated medium in specially designed shake flasks. Control flasks without the test substance are also prepared.

  • CO2 Trapping: Each flask is equipped with a mechanism to trap the evolved CO2, typically using a strong base like potassium hydroxide or barium hydroxide.

  • Incubation: The flasks are incubated on a shaker at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 days).

  • Analysis: The amount of trapped CO2 is periodically quantified by titration or using an inorganic carbon analyzer.

  • Calculation: The percentage of biodegradation is calculated based on the ratio of the measured CO2 to the theoretical maximum CO2 that could be produced from the amount of test substance added.

Presumptive Test (Shake Culture) for Alkylbenzene Sulfonates

This test method is specifically designed to determine the degree of biodegradability of alkylbenzene sulfonates and serves as an index of their suitability for use as surfactants.[6]

Objective: To assess the primary biodegradability of alkylbenzene sulfonates by measuring the disappearance of the parent compound.

Methodology:

  • Inoculum: A microbial inoculum is prepared from a source representative of a sewage treatment plant.

  • Test Solution: The alkylbenzene sulfonate is added to a nutrient medium.

  • Incubation: The test solution is incubated with the inoculum in a shake flask for a set period.

  • Sampling and Analysis: Aliquots of the culture are periodically taken and analyzed for the concentration of the alkylbenzene sulfonate. A common analytical method is the Methylene Blue Active Substances (MBAS) assay, which is a colorimetric method.

  • Evaluation: A surfactant reduction of 90% or more indicates that the material is considered adequately biodegradable.[6]

Biodegradation Pathways

The structural difference between linear and branched alkylbenzenes directly impacts their microbial degradation pathways.

cluster_linear Linear Alkylbenzene (LAS) Biodegradation cluster_branched Branched Alkylbenzene (BAS) Biodegradation LAS Linear Alkylbenzene Omega_Oxidation ω-Oxidation LAS->Omega_Oxidation Primary_Alcohol Primary Alcohol Omega_Oxidation->Primary_Alcohol Aldehyde Aldehyde Primary_Alcohol->Aldehyde Carboxylic_Acid Carboxylic Acid (Sulfophenyl Carboxylate) Aldehyde->Carboxylic_Acid Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation Shortened_Chain Shortened Alkyl Chain Beta_Oxidation->Shortened_Chain Shortened_Chain->Beta_Oxidation Repeats Desulfonation Desulfonation & Ring Cleavage Shortened_Chain->Desulfonation Mineralization CO2 + H2O + SO4^2- Desulfonation->Mineralization BAS Branched Alkylbenzene Recalcitrance Recalcitrance BAS->Recalcitrance Steric Hindrance

Caption: Biodegradation pathways of linear vs. branched alkylbenzenes.

The linear alkyl chain of LAS allows for enzymatic attack at the terminal methyl group (ω-oxidation), followed by a stepwise shortening of the chain via β-oxidation.[1] This ultimately leads to the cleavage of the aromatic ring and complete mineralization. In contrast, the extensive branching of the alkyl chain in BAS creates steric hindrance, effectively blocking the enzymes responsible for initiating the degradation process, leading to its persistence in the environment.[3]

cluster_workflow Experimental Workflow for Biodegradability Testing Start Select Test Compound (Linear or Branched Alkylbenzene) Prepare_Medium Prepare Mineral Salts Medium Start->Prepare_Medium Inoculate Inoculate with Microbial Source (e.g., Activated Sludge) Prepare_Medium->Inoculate Dispense Dispense into Shake Flasks Inoculate->Dispense Add_Compound Add Test Compound Dispense->Add_Compound Setup_Controls Set up Control Flasks (No Test Compound) Dispense->Setup_Controls Incubate Incubate on Shaker at Constant Temperature Add_Compound->Incubate Setup_Controls->Incubate Monitor Periodically Monitor (e.g., CO2 Evolution, Parent Compound Concentration) Incubate->Monitor Analyze Analyze Samples Monitor->Analyze Calculate Calculate % Biodegradation Analyze->Calculate End Report Results Calculate->End

Caption: Generalized experimental workflow for assessing biodegradability.

References

Cross-Validation of Analytical Methods for Long-Chain Alkylbenzene Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the detection and quantification of long-chain alkylbenzenes (LABs): Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their specific analytical needs, supported by experimental protocols and performance data.

Method Performance Comparison

The selection of an analytical method for the determination of long-chain alkylbenzenes is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the quantitative performance data for GC-MS, HPLC, and SFC, designed to facilitate a direct comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Limit of Detection (LOD) 7.6 × 10⁻⁵ to 3.4 × 10⁻⁴ Molar for individual LABs0.15 mg/kg for Linear Alkylbenzene Sulfonates (LAS)Data not readily available for LABs
Limit of Quantification (LOQ) Data not readily available in comparative format10 ppm for LASData not readily available for LABs
Linearity (R²) > 0.999[1]> 0.9991 for LASData not readily available for LABs
Accuracy (% Recovery) Data not readily available in comparative format92% to 106% for related lipid compoundsData not readily available for LABs
Precision (RSD%) Data not readily available in comparative format< 10% for related lipid compoundsData not readily available for LABs

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the Standard Operating Procedure by the USGS for the analysis of LABs in marine sediment samples.[1]

1. Sample Preparation:

  • Assume samples have been previously extracted and fractionated to isolate the hydrocarbon fraction containing LABs.

2. Instrumental Analysis:

  • Instrument: Agilent 6890 GC coupled with an Agilent 5973 Mass Selective Detector.[1]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 fused silica capillary column.[1]

  • Injector: Cool on-column or split/splitless injector with electronic pressure control.[1]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of C10 to C14 LABs.

  • MS Interface Temperature: 285 °C.[1]

  • Ion Source Temperature: 250 °C.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Scan Mode: Full scan mode from 50 to 500 amu.[1]

3. Calibration and Quantitation:

  • A multi-point calibration curve is established using standards of known LAB concentrations.

  • Quantitation is performed using selected ions (e.g., m/z = 91, 92, and 105) to enhance the signal-to-noise ratio.[1]

  • Internal standards are used for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline for the analysis of LABs, drawing from methods for related compounds.

1. Sample Preparation:

  • Extract LABs from the sample matrix using a suitable organic solvent.

  • The extract may require cleanup using solid-phase extraction (SPE) to remove interfering substances.

  • Dissolve the final extract in the mobile phase.

2. Instrumental Analysis:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maxima of the target LABs.

3. Calibration and Quantitation:

  • Prepare a series of calibration standards of LABs in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the LABs in the samples by comparing their peak areas to the calibration curve.

Supercritical Fluid Chromatography (SFC)

This protocol provides a general framework for the analysis of LABs using SFC.

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC, involving extraction and cleanup.

  • The final sample should be dissolved in a solvent compatible with the SFC mobile phase.

2. Instrumental Analysis:

  • Instrument: An SFC system equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

  • Column: Packed columns, such as those with C18 or silica-based stationary phases, can be used.

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent (modifier) such as methanol.

  • Back Pressure Regulator (BPR): Maintained at a pressure to ensure the mobile phase remains in a supercritical state.

  • Temperature: Column temperature is controlled to optimize separation.

3. Calibration and Quantitation:

  • Calibration is performed using external or internal standards of LABs.

  • A calibration curve is generated by analyzing a series of standards of varying concentrations.

  • The concentration of LABs in the samples is determined from the calibration curve.

Cross-Validation Workflow

The cross-validation of analytical methods is crucial to ensure the reliability and comparability of data generated by different techniques. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow start Start: Define Analytical Requirement select_methods Select Candidate Analytical Methods (e.g., GC-MS, HPLC, SFC) start->select_methods method_validation Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) select_methods->method_validation prepare_samples Prepare a Set of Standard and Real Samples method_validation->prepare_samples analyze_samples Analyze Samples by Each Method prepare_samples->analyze_samples compare_results Compare and Statistically Evaluate Results (e.g., t-test, F-test, Bland-Altman plot) analyze_samples->compare_results assess_agreement Assess Agreement and Identify Discrepancies compare_results->assess_agreement investigate_discrepancies Investigate Discrepancies and Optimize Methods assess_agreement->investigate_discrepancies Discrepancies Found document_report Document Cross-Validation Report assess_agreement->document_report Agreement Acceptable investigate_discrepancies->analyze_samples end End: Select and Implement Method(s) document_report->end

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Efficacy Analysis of Novel (3-Methyldecan-2-YL)benzene-Derived Surfactants Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of a surfactant is determined by several key performance indicators, including its ability to reduce surface tension, its critical micelle concentration (CMC), foaming properties, and its environmental biodegradability. This guide presents a summary of these parameters in clearly structured tables, details the experimental protocols for their measurement, and provides visualizations of the experimental workflows.

Data Presentation: Comparative Performance of Surfactants

The following tables summarize the key performance indicators for branched-chain alkylbenzene sulfonates (representing the novel surfactant), Linear Alkylbenzene Sulfonate (LAS), and Sodium Dodecyl Sulfate (SDS).

Surfactant TypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Foaming Ability (Initial Foam Height, mm)Biodegradability (%)
Branched-chain Alkylbenzene Sulfonates (BAS) Varies with branchingGenerally higher than LASGood foaming power[1]Poor to moderate (<60%)[1][2]
Linear Alkylbenzene Sulfonate (LAS) 1.2 - 2.9[3]~30-35Excellent foaming characteristics[4]Readily biodegradable (>60%)[4][5]
Sodium Dodecyl Sulfate (SDS) 8.2[6][7]~38-40HighReadily biodegradable

Note: The values for BAS can vary significantly depending on the specific isomeric structure and degree of branching.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Critical Micelle Concentration (CMC) Determination by Tensiometry

The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[7] This is typically determined by measuring the surface tension of surfactant solutions at various concentrations.

  • Principle: The surface tension of a liquid decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration.[7]

  • Apparatus: A tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension.

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

    • Measure the surface tension of each solution, starting from the most dilute, ensuring the ring or plate is thoroughly cleaned between measurements.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the point of intersection of the two linear portions of the graph.[8]

2. Foaming Ability and Foam Stability (Ross-Miles Method - ASTM D1173)

The Ross-Miles method is a standardized procedure for measuring the foaming capacity of a surfactant solution.[9]

  • Principle: A specified volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, and the initial height of the foam generated is measured. The stability of the foam is then assessed by measuring the foam height at subsequent time intervals.[9]

  • Apparatus: A standardized glass apparatus consisting of a jacketed pipette and a cylindrical receiving vessel.[9]

  • Procedure:

    • Prepare a solution of the surfactant at a specified concentration and temperature.

    • Pour 200 mL of the solution into the receiving vessel.

    • Pipette 50 mL of the same solution into the pipette.

    • Allow the solution from the pipette to fall into the receiving vessel, starting a timer as the solution begins to drain.

    • Record the initial foam height at the instant the pipette is empty.

    • Record the foam height again after specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[9]

3. Biodegradability Test (OECD 301F - Manometric Respirometry)

The OECD 301F test is a method to assess the ready biodegradability of a chemical substance by microorganisms.[10][11][12]

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a headspace of air. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period.[10][11][12][13] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Apparatus: A manometric respirometer or a closed bottle system with an oxygen sensor.

  • Procedure:

    • Prepare a mineral medium and a solution of the test substance.

    • Inoculate the medium with a small amount of activated sludge from a wastewater treatment plant.

    • Place the inoculated medium in the respirometer flasks.

    • Incubate the flasks at a constant temperature (typically 20-25°C) in the dark for 28 days.

    • Continuously measure the oxygen consumption.

    • A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[10]

Mandatory Visualizations

Experimental Workflow for CMC Determination

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Surfactant Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st For each concentration plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Experimental Workflow for Ross-Miles Foam Test

Ross_Miles_Test cluster_procedure Measurement Procedure cluster_measurement Foam Generation & Measurement prep Prepare Surfactant Solution at Specified Concentration and Temperature fill_receiver Add 200 mL to Receiving Vessel prep->fill_receiver fill_pipette Add 50 mL to Pipette prep->fill_pipette release_solution Release Solution from Pipette fill_pipette->release_solution measure_initial Measure Initial Foam Height (t=0) release_solution->measure_initial measure_stability Measure Foam Height at t=1, 3, 5 min measure_initial->measure_stability

Caption: Workflow for the Ross-Miles foam height and stability test.

Logical Relationship in Surfactant Action

Surfactant_Action cluster_properties Physicochemical Properties cluster_effects Macroscopic Effects Surfactant Surfactant Molecule (Amphiphilic) Adsorption Adsorption at Interface Surfactant->Adsorption Micellization Self-assembles into Micelles Surfactant->Micellization Above CMC ST_Reduction Surface Tension Reduction Adsorption->ST_Reduction Solubilization Solubilization of Immiscible Substances Micellization->Solubilization Emulsification Emulsification ST_Reduction->Emulsification Foaming Foaming/Wetting ST_Reduction->Foaming

Caption: Logical relationships in the mechanism of surfactant action.

References

Unraveling the Environmental Journey of Alkylbenzene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the environmental fate of various alkylbenzene isomers reveals significant differences in their persistence and behavior, driven by their molecular structure. This guide provides a comparative analysis of the biodegradation, soil sorption, and atmospheric oxidation of common alkylbenzene isomers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The environmental journey of alkylbenzene isomers, a class of volatile organic compounds (VOCs) commonly found in fuels, solvents, and industrial chemicals, is a complex interplay of physical, chemical, and biological processes. Understanding the nuances of how different isomers behave in the environment is crucial for accurate risk assessment and the development of effective remediation strategies. This comparison guide synthesizes available data on the environmental fate of key alkylbenzene isomers, including those of xylene, ethylbenzene, propylbenzene, and butylbenzene.

Comparative Quantitative Data on Environmental Fate

The persistence and mobility of alkylbenzene isomers in the environment are primarily governed by three key processes: biodegradation in soil and water, sorption to soil organic matter, and oxidation by hydroxyl radicals in the atmosphere. The following tables summarize the available quantitative data for these processes.

Isomer Biodegradation Half-life (t½) in Soil (days) References
TolueneVaries significantly with conditions[1][2]
EthylbenzeneSlower than xylene isomers[3]
o-XyleneSlower degradation compared to m- and p-isomers[1]
m-XyleneGenerally the fastest degrading xylene isomer[1]
p-XyleneDegrades faster than o-xylene[1][4]
n-PropylbenzeneData not readily available in comparative studies
IsopropylbenzeneData not readily available in comparative studies
n-ButylbenzeneData not readily available in comparative studies
sec-ButylbenzeneData not readily available in comparative studies
tert-ButylbenzeneData not readily available in comparative studies

Table 1: Comparative Biodegradation Half-lives of Alkylbenzene Isomers in Soil. Half-life values can vary significantly based on soil type, microbial population, and environmental conditions. The data presented reflects general trends observed in laboratory and field studies.

Isomer Soil Organic Carbon-Water Partitioning Coefficient (log Koc) References
Toluene~2.5
Ethylbenzene~2.8
o-Xylene~2.9
m-Xylene~2.9
p-Xylene~2.9
n-PropylbenzeneData not readily available in comparative studies
IsopropylbenzeneData not readily available in comparative studies
n-ButylbenzeneData not readily available in comparative studies
sec-ButylbenzeneData not readily available in comparative studies
tert-ButylbenzeneData not readily available in comparative studies

Table 2: Soil Organic Carbon-Water Partitioning Coefficients (Koc) of Alkylbenzene Isomers. Koc values indicate the tendency of a chemical to sorb to soil organic matter. Higher Koc values suggest lower mobility in soil.

Isomer Atmospheric Oxidation Rate Constant with OH Radicals (kOH x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K) Atmospheric Half-life (days) References
Toluene5.63~2.4[5]
Ethylbenzene7.0~1.9[5]
o-Xylene13.6~1.0[5]
m-Xylene23.1~0.6[5]
p-Xylene14.3~0.9[5]
n-Propylbenzene6.4~2.1[5]
Isopropylbenzene5.7~2.4
n-Butylbenzene6.8~2.0
sec-Butylbenzene8.8~1.5
tert-Butylbenzene3.2~4.2

Table 3: Atmospheric Oxidation Rate Constants and Estimated Half-lives of Alkylbenzene Isomers. The atmospheric half-life is calculated assuming an average global hydroxyl radical concentration of 1 x 10⁶ molecules/cm³.

Experimental Protocols

Accurate and reproducible data are the cornerstone of comparative environmental fate studies. The following sections outline detailed methodologies for key experiments.

Aerobic Biodegradation in Soil Microcosms

This protocol describes a standard method for determining the rate of aerobic biodegradation of alkylbenzene isomers in soil.

1. Soil Collection and Preparation:

  • Collect surface soil (0-15 cm depth) from a site with no known history of hydrocarbon contamination.

  • Sieve the soil through a 2 mm mesh to remove large debris and homogenize.

  • Determine the soil's physicochemical properties, including pH, organic carbon content, and microbial biomass.

2. Microcosm Setup:

  • In amber glass vials, weigh out a known amount of the prepared soil (e.g., 20 g).

  • Spike the soil with a solution of the target alkylbenzene isomer dissolved in a suitable solvent (e.g., methanol). The final concentration should be environmentally relevant.

  • Allow the solvent to evaporate completely in a fume hood.

  • Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) with a sterile mineral salts medium.

  • Seal the vials with Teflon-lined septa and aluminum crimp caps.

  • Prepare abiotic controls by adding a sterilizing agent (e.g., mercuric chloride) to a separate set of vials.

3. Incubation and Sampling:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • At regular time intervals, sacrifice a set of replicate vials for analysis.

  • Extract the remaining alkylbenzene from the soil using an appropriate solvent (e.g., dichloromethane) and a method such as sonication or accelerated solvent extraction.

4. Analytical Quantification:

  • Analyze the extracts using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for accurate quantification of the parent compound.

  • The disappearance of the alkylbenzene isomer over time in the biotic samples, corrected for any losses in the abiotic controls, is used to calculate the biodegradation rate and half-life.

Determination of Soil Sorption Coefficient (Koc) by HPLC Screening Method (OECD Guideline 121)

This method provides an estimation of the soil organic carbon-water partitioning coefficient (Koc) using high-performance liquid chromatography (HPLC).[6][7][8][9][10]

1. Principle:

  • The retention time of a substance on an HPLC column with a stationary phase that mimics soil organic matter is correlated with its Koc value.

2. Apparatus and Materials:

  • HPLC system with a UV detector.

  • A commercially available HPLC column with a stationary phase such as cyanopropyl-modified silica.

  • Reference substances with known log Koc values for calibration.

  • Mobile phase: A mixture of methanol and water.

3. Procedure:

  • Calibration: Prepare a calibration curve by injecting the reference substances and recording their retention times (tR). Plot log k (retention factor) against the known log Koc values of the reference substances. The retention factor (k) is calculated as: k = (tR - t0) / t0, where t0 is the dead time of the HPLC system.

  • Sample Analysis: Dissolve the test alkylbenzene isomer in the mobile phase and inject it into the HPLC system.

  • Determination of Koc: Measure the retention time of the test substance and calculate its retention factor (k). Use the calibration curve to determine the log Koc of the test substance.

Key Environmental Fate Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the primary environmental fate pathways of alkylbenzene isomers and a typical experimental workflow for their study.

Environmental_Fate_Pathways cluster_atmosphere Atmosphere cluster_soil_water Soil/Water Atmospheric Oxidation Atmospheric Oxidation Biodegradation Biodegradation Sorption Sorption Sorption->Biodegradation Desorption Volatilization Volatilization Volatilization->Atmospheric Oxidation Transport Alkylbenzene Isomer Alkylbenzene Isomer Alkylbenzene Isomer->Biodegradation Transformation Alkylbenzene Isomer->Sorption Partitioning Alkylbenzene Isomer->Volatilization Partitioning

Primary environmental fate pathways for alkylbenzene isomers.

Experimental_Workflow Sample Collection Sample Collection Microcosm Setup Microcosm Setup Sample Collection->Microcosm Setup Incubation Incubation Microcosm Setup->Incubation Extraction Extraction Incubation->Extraction Time points Chemical Analysis Chemical Analysis Extraction->Chemical Analysis Data Analysis Data Analysis Chemical Analysis->Data Analysis Results Results Data Analysis->Results

Typical workflow for a biodegradation study.

Aerobic Biodegradation Pathway of Toluene by Pseudomonas putida

The aerobic biodegradation of toluene by the well-studied bacterium Pseudomonas putida often proceeds via the TOL plasmid-encoded pathway. This pathway involves a series of enzymatic reactions that ultimately mineralize the toluene molecule.[11][12][13]

Toluene_Biodegradation_Pathway cluster_upper_pathway Upper Pathway (TOL Plasmid) cluster_lower_pathway Lower Pathway (meta-cleavage) Toluene Toluene Benzyl Alcohol Benzyl Alcohol Toluene->Benzyl Alcohol Xylene Monooxygenase (xylM/A) Benzaldehyde Benzaldehyde Benzyl Alcohol->Benzaldehyde Benzyl Alcohol Dehydrogenase (xylB) Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase (xylC) Catechol Catechol Benzoate->Catechol Benzoate Dioxygenase 2-Hydroxymuconic Semialdehyde 2-Hydroxymuconic Semialdehyde Catechol->2-Hydroxymuconic Semialdehyde Catechol 2,3-Dioxygenase (xylE) TCA Cycle Intermediates TCA Cycle Intermediates 2-Hydroxymuconic Semialdehyde->TCA Cycle Intermediates Further Degradation

Aerobic degradation of toluene by Pseudomonas putida.

References

Inter-laboratory Comparison Guide for the Analysis of (3-Methyldecan-2-YL)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of analytical methodologies applicable to the analysis of (3-Methyldecan-2-YL)benzene. To date, no formal inter-laboratory comparison studies have been published for this specific analyte. Therefore, this document leverages established methods for structurally similar compounds, primarily linear alkylbenzenes (LABs), to provide a foundational framework for researchers, scientists, and drug development professionals. The information presented herein is intended to guide the development and validation of analytical protocols for this compound.

The primary analytical technique for the analysis of LABs and other substituted benzenes is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high resolution and sensitivity.[1][2][3] This guide will focus on GC-MS based methodologies, drawing parallels from existing standard operating procedures and research articles.

Data Presentation: Comparison of Analytical Methods for Alkylbenzenes

The following table summarizes common analytical methods used for the analysis of alkylbenzenes, which can be adapted for this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity.
Typical Column Capillary columns (e.g., VF-5ms, DB-1).[3][4]Reversed-phase columns (e.g., C8, C18).[1]
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID).[3]UV Detector, Fluorescence Detector.[5]
Sample Preparation Liquid-liquid extraction, solid-phase extraction (SPE).Solid-phase extraction (SPE), direct injection.
Advantages High sensitivity and specificity, excellent for isomer separation.[1][2]Suitable for less volatile or thermally labile compounds.
Limitations Requires derivatization for some compounds, potential for thermal degradation.Lower resolution for complex isomer mixtures compared to GC.[1]
Reported Analytes Linear Alkylbenzenes (LABs), Benzene, Toluene, Ethylbenzene, Xylenes (BTEX).[3][4][6][7]Linear Alkylbenzene Sulfonates (LAS), Branched Alkylbenzene Sulfonates (BAS).[5]

Experimental Protocols: Proposed GC-MS Method for this compound Analysis

This proposed protocol is based on established methods for the analysis of linear alkylbenzenes.[3][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from the sample matrix.

  • Materials: C18 SPE cartridges, methanol (for conditioning), dichloromethane (for elution), sample matrix.

  • Procedure:

    • Condition the C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analyte with dichloromethane.

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. Instrumental Analysis (Gas Chromatography-Mass Spectrometry)

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Proposed GC Conditions:

    • Column: VF-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

    • Injector Temperature: 250°C.[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (splitless injection).

  • Proposed MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

3. Quality Control

  • Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.

  • Blanks: Method blanks should be analyzed to check for contamination.

  • Spikes: Matrix spikes and matrix spike duplicates should be analyzed to assess method accuracy and precision.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction Sample->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: Proposed experimental workflow for the analysis of this compound.

Logical_Relationship cluster_method_dev Method Development & Validation cluster_interlab Inter-laboratory Comparison Analyte This compound Method_Selection Analytical Method Selection (e.g., GC-MS) Analyte->Method_Selection Protocol_Optimization Protocol Optimization (Sample Prep & Instrumental) Method_Selection->Protocol_Optimization Validation Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) Protocol_Optimization->Validation Reference_Material Certified Reference Material Validation->Reference_Material Participating_Labs Multiple Participating Laboratories Reference_Material->Participating_Labs Data_Comparison Statistical Data Comparison (z-scores, reproducibility) Participating_Labs->Data_Comparison Standardization Method Standardization Data_Comparison->Standardization

Caption: Logical relationship for establishing a standardized analytical method.

References

Quantitative Structure-Activity Relationship of Long-Chain Alkylbenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative structure-activity relationships (QSAR) of long-chain alkylbenzenes (LABs), focusing on their aquatic toxicity and physicochemical properties. Experimental data is presented alongside information for alternative compound classes, namely alcohol ethoxylates and fatty acid methyl esters, to offer a broader context for research and development. Detailed experimental protocols for key toxicity and property assessments are also included.

Comparative Physicochemical and Toxicological Data

The following tables summarize key quantitative data for long-chain alkylbenzenes and their alternatives. The data illustrates the relationship between the alkyl chain length and properties such as hydrophobicity (log Kow) and aquatic toxicity.

Table 1: Physicochemical Properties of Long-Chain Alkylbenzenes

CompoundAlkyl Chain LengthLog K_ow_Water Solubility (mg/L)
DecylbenzeneC106.9 - 7.30.041
UndecylbenzeneC117.4 - 7.8<1
DodecylbenzeneC127.9 - 8.3<1
TridecylbenzeneC138.4 - 8.8<1
TetradecylbenzeneC148.9 - 9.3<1

Table 2: Acute Aquatic Toxicity of Linear Alkylbenzene Sulfonates (LAS) to Daphnia magna

Data for LAS, the sulfonated derivatives of LABs, are often used as a proxy for LAB aquatic toxicity due to the extensive available data.

Compound (LAS Homologue)Alkyl Chain Length48h EC50 (mg/L)
C10 LASC1027.6
C11 LASC1121.2
C12 LASC125.9
C13 LASC132.6
C14 LASC140.68

Table 3: Comparative Data for Alternative Surfactants

Compound ClassExampleAlkyl Chain LengthLog K_ow_ (approx.)48h EC50 Daphnia magna (mg/L)
Alcohol EthoxylatesC12-15 Pareth-7C12-154.5 - 5.50.1 - 1.0
Fatty Acid Methyl EstersMethyl OleateC18 (unsaturated)~7.4>1000

Experimental Protocols

The following are summaries of the standardized OECD guidelines for key experiments cited in this guide.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

Methodology:

  • Test Organisms: A suitable fish species (e.g., Rainbow Trout, Zebrafish) is selected.

  • Exposure: Fish are exposed to a geometric series of at least five concentrations of the test substance in water. A control group is maintained in water without the test substance.

  • Duration: The exposure period is 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods such as probit analysis.

**2.2. Daphnia sp., Acute Immobilisation Test (OECD 202) **

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in a defined medium. A control group is also maintained.

  • Duration: The test duration is 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value at 48 hours is calculated using statistical methods.

Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)

This method determines the octanol-water partition coefficient (K_ow_), a measure of a substance's hydrophobicity.

Methodology:

  • Preparation: A solution of the test substance in either n-octanol or water is prepared.

  • Equilibration: The solution is placed in a vessel with the other solvent (water or n-octanol, respectively) and shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Measurement: The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., chromatography).

  • Calculation: The K_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log K_ow_.

Visualizations

Experimental Workflow for Aquatic Toxicity and Physicochemical Characterization

The following diagram illustrates the general workflow for obtaining the experimental data presented in this guide.

G cluster_physicochemical Physicochemical Characterization cluster_toxicological Toxicological Assessment cluster_qsar QSAR Modeling P1 Compound Synthesis/ Procurement P2 OECD 107: Octanol-Water Partition Coefficient (log Kow) P1->P2 P3 Water Solubility Determination P1->P3 T1 OECD 203: Fish Acute Toxicity Test P1->T1 T2 OECD 202: Daphnia sp. Acute Immobilisation Test P1->T2 Q1 Data Compilation P2->Q1 P3->Q1 T3 LC50/EC50 Determination T1->T3 T2->T3 T3->Q1 Q2 Model Development Q1->Q2 Q3 Model Validation Q2->Q3

Caption: Workflow for QSAR data generation.

Hypothesized Signaling Pathway for LAS-Induced Cellular Stress

While specific signaling pathways for long-chain alkylbenzenes are not extensively documented, studies on their sulfonated counterparts (LAS) suggest the induction of oxidative stress. The following diagram illustrates a hypothesized pathway leading to a cellular stress response.[1][2]

G LAS Linear Alkylbenzene Sulfonate (LAS) Membrane Cell Membrane Perturbation LAS->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Ca Increased Intracellular Calcium (Ca2+) Membrane->Ca OxidativeStress Oxidative Stress ROS->OxidativeStress Ca->OxidativeStress StressResponse Cellular Stress Response (e.g., HSP70, Calreticulin) OxidativeStress->StressResponse

Caption: LAS-induced cellular stress pathway.

References

Comparison of different extraction techniques for alkylbenzenes from soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various techniques for extracting alkylbenzenes from soil matrices. The selection of an appropriate extraction method is critical for accurate quantification and analysis of these compounds, which are of significant environmental and toxicological interest. This document summarizes key performance data, details experimental protocols, and offers a visual representation of a general experimental workflow to aid in methodological decisions.

Data Summary

The following table summarizes quantitative data for different alkylbenzene extraction techniques from soil, based on available experimental evidence. It is important to note that direct comparison can be challenging due to variations in soil type, specific alkylbenzene compounds, and analytical instrumentation used across different studies.

Extraction TechniqueTarget AnalytesSolvent(s)Recovery Rate (%)Extraction TimeKey Findings & Citations
Solvent Extraction at Elevated Temperature and Pressure Benzene, Toluene, Ethylbenzene, p-Xylene, CumeneMethanol100 ± 10%Not SpecifiedSimilar performance to commercial accelerated solvent extraction systems.[1]
Multiple Headspace Solid-Phase Microextraction (MHS-SPME) Benzene, Toluene, Ethylbenzene, Xylenes (BTEX)Water (for soil suspension)Statistically equal to certified values30 minutes (for calibration)Avoids matrix effects by using multiple extractions and aqueous calibration.[2][3]
Soil Vapor Extraction (SVE) Benzene, TolueneNot Applicable (in-situ)97% (Benzene), 82% (Toluene)4 hoursEfficiency is dependent on soil organic matter content.[4]
Thermally Enhanced SVE BenzeneNot Applicable (in-situ)Close to 100%24 hoursHeating the soil significantly improves extraction efficiency.[5]
Soxhlet Extraction Linear Alkylbenzene Sulfonates (LASs)MethanolNot specified, but used as a benchmark12 hoursA traditional, time-consuming method often used for comparison.[6]
Ultrasonic Extraction Linear Alkylbenzene Sulfonates (LASs)Methanol89% (average)1 hourFaster and requires less solvent compared to Soxhlet extraction.[7]
Pressurized Liquid Extraction (PLE) Linear Alkylbenzene Sulfonates (LASs)Methanol66.1 - 101.3%Not SpecifiedOffers high recoveries and reduces solvent consumption and analysis time.[6]
Accelerated Solvent Extraction (ASE) Polycyclic Aromatic Hydrocarbons (PAHs)Acetone-Toluene (1:1)Good results across various solventsNot SpecifiedEffective for a range of compounds and less time-consuming than traditional methods.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the selection of the most suitable technique for your research needs.

Solvent Extraction at Elevated Temperature and Pressure

This method utilizes a custom-built system from HPLC and GC components to extract volatile organic compounds from soil.

  • Apparatus : A system constructed from parts of HPLC and GC instruments, capable of maintaining elevated temperature and pressure.

  • Soil Sample : Vapour-fortified clay soil.

  • Extraction Solvent : Methanol.

  • Procedure :

    • The soil sample is placed in an extraction cell.

    • Methanol is passed through the cell at an elevated temperature and pressure.

    • The extract is collected in a vial cooled to approximately -3 °C in an ice-salt mixture to ensure quantitative recovery of volatile analytes.[1]

  • Analysis : The collected extract is then analyzed, typically by Gas Chromatography (GC).

Multiple Headspace Solid-Phase Microextraction (MHS-SPME)

MHS-SPME is a solvent-free technique that is particularly useful for quantifying volatile and semi-volatile organic compounds in solid matrices.

  • Apparatus : GC system equipped with a Flame Ionization Detector (FID) and an SPME autosampler.

  • SPME Fiber : 75 μm carboxen-polydimethylsiloxane (CAR-PDMS).

  • Soil Sample : Certified reference material or contaminated soil.

  • Procedure :

    • A known amount of soil is placed in a headspace vial with water to create a suspension.

    • The vial is heated to a controlled temperature (e.g., 30 °C).

    • The SPME fiber is exposed to the headspace above the soil suspension for a defined period (e.g., 20 minutes) for each of several consecutive extractions.

    • After each extraction, the fiber is desorbed in the GC inlet.

    • The total analyte concentration is calculated from the sum of the peak areas from the multiple extractions.[2][3]

  • Calibration : Calibration is performed using aqueous solutions of the target analytes.[2][3]

Soil Vapor Extraction (SVE)

SVE is an in-situ remediation technique used to remove volatile contaminants from the subsurface.

  • Apparatus : A vacuum pump connected to extraction wells installed in the contaminated soil.

  • Procedure :

    • Extraction wells are installed in the vadose zone of the contaminated soil.

    • A vacuum is applied to the wells, which induces a flow of air through the soil.

    • Volatile contaminants in the soil partition into the vapor phase and are carried with the airflow to the extraction wells.

    • The extracted vapor is then treated above-ground.

  • Parameters Affecting Efficiency : Soil type, moisture content, temperature, and the volatility of the contaminants. For instance, higher removal efficiencies for benzene and toluene were observed in soils with lower organic matter content.[4] In thermally enhanced SVE, heating the soil (e.g., to 80 °C) can significantly increase the removal rate of contaminants like benzene.[5]

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of alkylbenzenes from soil samples.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Soil_Sample Soil Sampling Homogenization Homogenization & Sieving Soil_Sample->Homogenization Spiking Spiking (for QC) Homogenization->Spiking Extraction_Method Choice of Extraction Method (e.g., SVE, SPME, PLE) Spiking->Extraction_Method Solvent_Addition Solvent/Reagent Addition (if applicable) Extraction_Method->Solvent_Addition Extraction_Process Extraction Process (e.g., Heating, Shaking) Solvent_Addition->Extraction_Process Extract_Cleanup Extract Cleanup/Concentration Extraction_Process->Extract_Cleanup GC_MS_Analysis GC-MS/FID Analysis Extract_Cleanup->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: General workflow for alkylbenzene extraction and analysis from soil.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (3-Methyldecan-2-YL)benzene

Author: BenchChem Technical Support Team. Date: November 2025

(3-Methyldecan-2-YL)benzene is an aromatic hydrocarbon. While specific quantitative data on its physical and chemical properties are not available, its structural class suggests that it should be handled as a flammable liquid with potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard Assessment

Based on the hazardous properties of similar aromatic hydrocarbons like benzene, this compound should be considered:

  • Highly Flammable: Vapors may form explosive mixtures with air.[1][2][3][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5]

  • Health Hazards:

    • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][3][4]

    • Skin Irritant: Causes skin irritation.[1][2][3][4] Prolonged or repeated contact may cause dermatitis.

    • Eye Irritant: Causes serious eye irritation.[1][2][3]

    • Inhalation Hazard: Vapors may cause drowsiness or dizziness. High concentrations may lead to respiratory tract irritation, headaches, and nausea.[3]

    • Potential for Chronic Effects: Some aromatic hydrocarbons, like benzene, are known or suspected carcinogens and may cause genetic defects.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling aromatic hydrocarbons.

Protection Type Recommended Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when handling the substance outside of a certified chemical fume hood or in poorly ventilated areas. Ensures protection against inhalation of harmful vapors.
Hand Protection Chemical-resistant gloves (e.g., Viton®, Nitrile)Select gloves based on the specific breakthrough time and permeation rate for aromatic hydrocarbons. Inspect gloves for tears or holes before each use.
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and vapors. Standard safety glasses are not sufficient.
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoesProtects skin from accidental splashes and contact. Flame-retardant properties are crucial due to the flammability of the substance.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Use explosion-proof ventilation and electrical equipment.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

Safe Handling Practices:

  • Avoid direct contact with the substance.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep containers tightly closed when not in use.[1][2][5]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

  • Keep in a tightly sealed, properly labeled container.

  • Store away from sources of ignition.[5]

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of flammable and potentially toxic organic compounds. Do not dispose of down the drain.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Identify Hazards Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Don PPE Dispense in Fume Hood Dispense in Fume Hood Prepare Work Area->Dispense in Fume Hood Ensure Ventilation Perform Experiment Perform Experiment Dispense in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Post-Experiment Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Follow Protocols

Caption: Experimental workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.